Product packaging for (R)-DTB-SpiroPAP(Cat. No.:CAS No. 1415636-82-6)

(R)-DTB-SpiroPAP

Cat. No.: B3102209
CAS No.: 1415636-82-6
M. Wt: 735.0
InChI Key: NVZSJGBGNHNBSQ-NLXJDERGSA-N
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Description

(R)-DTB-SpiroPAP is a useful research compound. Its molecular formula is C51H63N2P and its molecular weight is 735.0. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H63N2P B3102209 (R)-DTB-SpiroPAP CAS No. 1415636-82-6

Properties

IUPAC Name

(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(pyridin-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C51H63N2P/c1-47(2,3)36-27-37(48(4,5)6)30-41(29-36)54(42-31-38(49(7,8)9)28-39(32-42)50(10,11)12)44-21-16-18-35-23-25-51(46(35)44)24-22-34-17-15-20-43(45(34)51)53-33-40-19-13-14-26-52-40/h13-21,26-32,53H,22-25,33H2,1-12H3/t51-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZSJGBGNHNBSQ-NLXJDERGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)NCC6=CC=CC=N6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)NCC6=CC=CC=N6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C51H63N2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

735.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(R)-DTB-SpiroPAP: A Comprehensive Technical Guide to its Structural Features, Chirality, and Application in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chiral ligand (R)-DTB-SpiroPAP, a highly efficient and versatile ligand for asymmetric catalysis. The document details its unique structural features, the origin of its chirality, and its application in key synthetic transformations, particularly asymmetric hydrogenation. Experimental protocols for the synthesis of the iridium catalyst and its use in catalysis are provided, along with a comprehensive summary of its performance.

Core Structural Features and Chirality

This compound, a member of the privileged class of spiro-ligands, possesses a unique and rigid three-dimensional structure that is central to its remarkable catalytic performance. Its key structural features include a C2-symmetric 1,1'-spirobiindane backbone, bulky di-tert-butylphenyl (DTB) groups, and a pyridine-2-ylmethylamino moiety.

The defining characteristic of this compound is its axial chirality , which arises from the spirocyclic nature of the 1,1'-spirobiindane core. This scaffold restricts free rotation, creating a stable and well-defined chiral environment around the metal center to which it coordinates. The "(R)" designation refers to the specific stereochemical configuration of the spiro center, which dictates the enantioselectivity of the catalyzed reaction.

The bulky di-tert-butylphenyl (DTB) groups attached to the phosphorus atom play a crucial role in creating a sterically hindered chiral pocket. This steric bulk influences the binding orientation of the substrate to the metal-ligand complex, effectively discriminating between the two prochiral faces of the substrate. This steric control is a primary factor in achieving high levels of enantioselectivity.

The pyridine-2-ylmethylamino arm of the ligand acts as a hemilabile coordinating group. This moiety can coordinate to the metal center, influencing its electronic properties and stability, and can also dissociate to create a vacant coordination site necessary for substrate binding during the catalytic cycle.

Quantitative Performance Data

The iridium complex of this compound has demonstrated exceptional efficiency in the asymmetric hydrogenation of a wide range of substrates, including ketones and β-ketoesters. The following tables summarize its performance in these key transformations.

Substrate ClassCatalyst SystemEnantiomeric Excess (ee%)Turnover Number (TON)
Simple KetonesIr-(R)-DTB-SpiroPAP>99%Up to 4,550,000
β-Aryl-β-KetoestersIr-(R)-DTB-SpiroPAP96 - 99.8%High
α,β-Unsaturated KetonesIr-(R)-DTB-SpiroPAPHigh>4,500,000

Table 1: Performance of Ir-(R)-DTB-SpiroPAP in Asymmetric Hydrogenation.

Experimental Protocols

Representative Synthesis of this compound Ligand

Step 1: Synthesis of (R)-7,7'-Bis(trifluoromethanesulfonyloxy)-1,1'-spirobiindane. To a solution of (R)-SPINOL in dichloromethane and pyridine at 0 °C, trifluoromethanesulfonic anhydride is added dropwise. The reaction mixture is stirred at room temperature until completion. After aqueous workup and purification by column chromatography, the ditriflate is obtained.

Step 2: Palladium-Catalyzed Monophosphinylation. A mixture of the ditriflate, bis(3,5-di-tert-butylphenyl)phosphine oxide, palladium(II) acetate, and a suitable phosphine ligand (e.g., Xantphos) in an anhydrous, aprotic solvent (e.g., toluene or dioxane) is heated under an inert atmosphere. After completion, the reaction is worked up to isolate the monophosphinylated intermediate.

Step 3: Reduction of the Phosphine Oxide. The monophosphinylated intermediate is dissolved in an anhydrous solvent (e.g., toluene) and treated with a reducing agent such as trichlorosilane, typically in the presence of a tertiary amine (e.g., triethylamine), to afford the corresponding phosphine.

Step 4: Introduction of the Amino Group. The remaining triflate group is converted to an amino group via a Buchwald-Hartwig amination reaction with a suitable amine precursor.

Step 5: Final Functionalization. The introduced amino group is then reacted with 2-(chloromethyl)pyridine to yield the final this compound ligand. Purification is typically achieved through column chromatography.

Preparation of the Ir-(R)-DTB-SpiroPAP Catalyst

This protocol describes the in situ preparation of the active iridium catalyst.

Materials:

  • This compound ligand

  • [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • Anhydrous ethanol

  • Schlenk tube or similar inert atmosphere glassware

  • Hydrogen gas

Procedure:

  • In a dry 25 mL Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add this compound (0.094 mmol) and [Ir(COD)Cl]₂ (0.045 mmol).

  • Purge the Schlenk tube with hydrogen gas three times.

  • Add 6 mL of anhydrous ethanol to the Schlenk tube.

  • Stir the resulting mixture at room temperature. The color of the solution will typically change from orange to light yellow over approximately 1.5 hours.

  • The solvent is removed under reduced pressure, and the resulting solid is dried under vacuum for 5 hours. This yields the Ir-(R)-SpiroPAP catalyst as a light-yellow powder, which can be used directly without further purification.

Asymmetric Hydrogenation of Ketones

This protocol provides typical conditions for the asymmetric hydrogenation of a ketone substrate.

Materials:

  • Ir-(R)-DTB-SpiroPAP catalyst

  • Ketone substrate

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous ethanol

  • Autoclave or high-pressure reactor

Procedure:

  • To a high-pressure reactor under an inert atmosphere, add the Ir-(R)-DTB-SpiroPAP catalyst (e.g., 0.02 mol%).

  • Add the ketone substrate (1 M solution in ethanol).

  • Add potassium tert-butoxide (KOtBu) (e.g., 0.02 M).

  • Seal the reactor and purge with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 8 atm).

  • Stir the reaction mixture at room temperature for the required time (e.g., 20 minutes to 4 hours).

  • After the reaction is complete, carefully vent the hydrogen gas.

  • The reaction mixture can be analyzed by chiral GC or HPLC to determine the conversion and enantiomeric excess. The product can be isolated by standard workup procedures.

Visualizations

Experimental Workflow

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_hydrogenation Asymmetric Hydrogenation ligand This compound mix_reagents Mix in Anhydrous EtOH ligand->mix_reagents ir_precatalyst [Ir(COD)Cl]₂ ir_precatalyst->mix_reagents stir Stir under H₂ atmosphere (1.5 h, RT) mix_reagents->stir catalyst Ir-(R)-DTB-SpiroPAP Catalyst stir->catalyst reactor Charge Reactor catalyst->reactor substrate Ketone Substrate substrate->reactor base KOtBu base->reactor hydrogenate Pressurize with H₂ (8 atm) Stir at RT reactor->hydrogenate product Chiral Alcohol Product hydrogenate->product

Caption: Experimental workflow for catalyst preparation and asymmetric hydrogenation.

Proposed Catalytic Cycle

catalytic_cycle catalyst [Ir(H)₂(SpiroPAP)] substrate_coordination Substrate Coordination catalyst->substrate_coordination + Ketone intermediate1 [Ir(H)₂(SpiroPAP)(Ketone)] substrate_coordination->intermediate1 hydride_migration Hydride Migration intermediate1->hydride_migration intermediate2 [Ir(H)(SpiroPAP)(Alkoxide)] hydride_migration->intermediate2 product_release Product Release intermediate2->product_release + H₂ h2_activation H₂ Activation product_release->catalyst product Chiral Alcohol product_release->product

Caption: Proposed catalytic cycle for Ir-(R)-DTB-SpiroPAP catalyzed ketone hydrogenation.

Characterization

The structural integrity and purity of this compound and its metal complexes are typically confirmed using a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Used to confirm the overall structure of the spirobiindane backbone and the organic moieties of the ligand.

    • ³¹P NMR: A crucial technique to verify the presence and electronic environment of the phosphine group. A single, sharp peak is indicative of a pure, unoxidized phosphine.

  • X-ray Crystallography: Provides definitive proof of the three-dimensional structure and absolute stereochemistry of the ligand and its metal complexes. This technique allows for the precise measurement of bond lengths and angles, offering insights into the steric and electronic properties that govern its catalytic activity.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the ligand and its complexes.

  • Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Employed to determine the enantiomeric purity of the synthesized ligand.

Conclusion

This compound has established itself as a privileged chiral ligand in the field of asymmetric catalysis. Its rigid and well-defined chiral environment, a consequence of its unique spirobiindane framework and bulky substituents, enables the highly enantioselective synthesis of valuable chiral molecules. The high turnover numbers and excellent enantioselectivities achieved with its iridium complexes in asymmetric hydrogenation reactions make it a powerful tool for both academic research and industrial applications in the development of pharmaceuticals and fine chemicals. The detailed protocols and performance data provided in this guide serve as a valuable resource for researchers and professionals seeking to leverage the capabilities of this exceptional chiral ligand.

(R)-DTB-SpiroPAP: A Comprehensive Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis and characterization of (R)-DTB-SpiroPAP, a privileged chiral phosphine ligand renowned for its efficacy in asymmetric catalysis. This document is intended to serve as a core resource for researchers and professionals in drug development and chemical synthesis, offering structured data, detailed experimental protocols, and visualizations of key processes.

Introduction

This compound, with its rigid spirobiindane backbone and bulky di-tert-butylphenylphosphine groups, has emerged as a highly effective ligand for a variety of metal-catalyzed asymmetric transformations.[1] Its unique structural features create a well-defined chiral environment, leading to high enantioselectivity in reactions such as asymmetric hydrogenation and carbon-carbon bond formation. This guide details the synthetic route to this valuable ligand and the analytical techniques employed for its comprehensive characterization. While the primary application of this compound is in catalysis, this document also briefly touches upon the broader context of the biological activities of phosphine ligands.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the chiral spirobiindane scaffold, followed by the introduction of the phosphine moieties. The general synthetic strategy is outlined below.

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow for this compound A Starting Material: (R)-1,1'-Spirobindane-7,7'-diol B Protection of Diol A->B e.g., Acetic Anhydride C Bromination B->C e.g., NBS D Lithiation C->D n-BuLi E Phosphination with ClP(tBu)2 D->E F Deprotection E->F e.g., Acid/Base Hydrolysis G Final Product: This compound F->G

Caption: General synthetic workflow for this compound.

Experimental Protocols

Note: The following protocols are synthesized from general procedures for the synthesis of spirobiindane phosphine ligands. Specific reaction conditions may require optimization.

Step 1: Protection of (R)-1,1'-Spirobindane-7,7'-diol

  • To a solution of (R)-1,1'-Spirobindane-7,7'-diol in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., 2.2 equivalents of acetic anhydride) and a base (e.g., 2.5 equivalents of triethylamine).

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected diol.

Step 2: Bromination of the Protected Spirobiindane

  • Dissolve the protected diol in a suitable solvent (e.g., carbon tetrachloride).

  • Add N-bromosuccinimide (NBS) (2.1 equivalents) and a radical initiator (e.g., a catalytic amount of benzoyl peroxide).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

  • Dry the organic layer and concentrate to obtain the brominated intermediate.

Step 3: Lithiation and Phosphination

  • Dissolve the brominated intermediate in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add n-butyllithium (2.2 equivalents) and stir the mixture at -78 °C for 1 hour.

  • To the resulting lithiated species, add a solution of di-tert-butylchlorophosphine (2.5 equivalents) in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

Step 4: Deprotection

  • Dissolve the protected phosphine ligand in a suitable solvent mixture (e.g., methanol/THF).

  • Add a base (e.g., potassium carbonate) or an acid (e.g., hydrochloric acid) to remove the protecting groups.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture and extract the product.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following analytical techniques are typically employed.

Spectroscopic Data
Technique Parameter Expected Value
¹H NMR Chemical Shift (δ)Aromatic protons: ~7.0-8.0 ppm; Methylene protons: ~2.0-3.0 ppm; tert-Butyl protons: ~1.0-1.5 ppm
¹³C NMR Chemical Shift (δ)Aromatic carbons: ~120-150 ppm; Spiro carbon: ~60-70 ppm; Methylene carbons: ~30-40 ppm; tert-Butyl carbons: ~30-35 ppm
³¹P NMR Chemical Shift (δ)~15-25 ppm
Mass Spec. M/ZCalculated for C₄₁H₄₈P₂

Characterization Workflow

Characterization_Workflow Characterization Workflow for this compound A Synthesized This compound B NMR Spectroscopy (1H, 13C, 31P) A->B C Mass Spectrometry A->C D Optical Rotation A->D E Elemental Analysis A->E F Structural Confirmation and Purity Assessment B->F C->F D->F E->F

Caption: Analytical workflow for the characterization of this compound.

Biological Activity

While this compound is primarily utilized as a chiral ligand in asymmetric catalysis, it is important to consider the broader context of the biological activities of phosphine-containing compounds. Research has shown that some phosphine derivatives can exhibit a range of biological effects, including anticancer and antimicrobial properties. The biological activity is often associated with the ability of the phosphine moiety to interact with biological macromolecules or to act as a carrier for metal ions in metallodrugs.

It is crucial to note that specific studies on the biological activity of this compound are not widely reported in the current scientific literature. Its application has been predominantly focused on leveraging its unique stereoelectronic properties for catalytic transformations. Any investigation into the potential biological effects of this compound would represent a novel area of research.

Potential Signaling Pathway Interaction (Hypothetical)

Given the general understanding of how some metal-phosphine complexes exert cytotoxic effects, a hypothetical signaling pathway diagram is presented below. This is a generalized representation and has not been experimentally validated for this compound.

Signaling_Pathway Hypothetical Cellular Interaction of a Phosphine Complex cluster_cell Cell A Phosphine Complex (e.g., Metal-(R)-DTB-SpiroPAP) B Cellular Uptake A->B C Interaction with Intracellular Thiols (e.g., Glutathione) B->C D ROS Generation C->D E Mitochondrial Dysfunction D->E F Apoptosis E->F

Caption: Hypothetical signaling pathway for a metal-phosphine complex.

Conclusion

This compound stands as a testament to the power of rational ligand design in asymmetric catalysis. This guide has provided a comprehensive overview of its synthesis and characterization, offering detailed protocols and structured data to aid researchers in its preparation and verification. While its biological activity remains an unexplored frontier, the established catalytic prowess of this compound ensures its continued importance in the synthesis of chiral molecules for the pharmaceutical and chemical industries. Further research into the derivatization of the SpiroPAP scaffold and the exploration of its potential biological applications could open new avenues for this versatile ligand.

References

The Core Mechanism of Enantioselectivity with (R)-DTB-SpiroPAP: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-DTB-SpiroPAP , a member of the privileged spiro-phosphine and amino-phosphine (SpiroPAP) ligand family, has emerged as a powerful tool in asymmetric catalysis. Its unique rigid spirobiindane backbone, combined with bulky di-tert-butylphenyl (DTB) groups on the phosphorus atoms, creates a well-defined and highly effective chiral environment around a metal center. This guide delves into the core mechanism of enantioselectivity imparted by this ligand in key catalytic transformations, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying principles.

The Architectural Foundation of Enantioselectivity: Structural Features of this compound

The remarkable enantioselectivity achieved with this compound stems from its distinct structural architecture. The key features include:

  • Rigid Spirobiindane Backbone: This rigid framework locks the ligand into a specific conformation, minimizing conformational flexibility. This pre-organization of the chiral environment is crucial for effective and consistent stereochemical communication to the substrate.

  • C₂-Symmetry: The (R)-configuration of the spiro center establishes a C₂-symmetric chiral scaffold. This symmetry reduces the number of possible competing diastereomeric transition states, simplifying the stereochemical outcome of the reaction.

  • Bulky Di-tert-butylphenyl (DTB) Groups: These sterically demanding groups attached to the phosphorus atoms play a pivotal role in creating a chiral pocket around the metal center. They effectively shield two quadrants of the coordination sphere, forcing the incoming substrate to approach from a specific trajectory. This steric hindrance is a primary determinant of enantiofacial discrimination.

  • Electronic Effects: The electron-donating nature of the phosphine groups influences the electronic properties of the metal catalyst, impacting its reactivity and the stability of key intermediates in the catalytic cycle.

Asymmetric Hydrogenation of Ketones: A Showcase of High Enantioselectivity

The iridium-catalyzed asymmetric hydrogenation of prochiral ketones to chiral alcohols is a flagship application of this compound, consistently delivering exceptional levels of enantioselectivity.

Quantitative Data Summary

The following table summarizes the performance of the Ir/(R)-DTB-SpiroPAP catalytic system in the asymmetric hydrogenation of various ketones.

SubstrateCatalyst Loading (mol%)SolventPressure (atm H₂)Temp (°C)Time (h)Yield (%)ee (%)
Acetophenone0.01EtOH50301>99>99 (R)
1-Naphthyl methyl ketone0.01EtOH50302>9999 (R)
2-Acetylthiophene0.01EtOH50301.5>9999 (R)
Cyclopropyl methyl ketone0.02EtOH503049897 (R)
4-Methoxyacetophenone0.01EtOH50301>99>99 (R)
4-Chloroacetophenone0.01EtOH50301>99>99 (R)
Proposed Mechanism of Enantioselection

The enantioselectivity in the iridium-catalyzed hydrogenation of ketones is believed to proceed through an outer-sphere mechanism. The key steps are outlined below and visualized in the catalytic cycle diagram.

  • Catalyst Activation: The iridium precursor reacts with this compound and hydrogen to form the active iridium dihydride species.

  • Substrate Coordination (Outer-Sphere): The ketone substrate does not directly coordinate to the iridium center. Instead, it interacts with the catalyst through hydrogen bonding between the carbonyl oxygen and the N-H group of the ligand, and potentially other non-covalent interactions.

  • Stereodetermining Hydride Transfer: The chiral pocket created by the DTB groups dictates the orientation of the ketone. One of the hydride ligands from the iridium center is then transferred to the si-face of the carbonyl carbon, while a proton from the ligand's amine group is transferred to the carbonyl oxygen in a concerted manner. This concerted transfer through a six-membered transition state is the key enantioselective step. The bulky DTB groups effectively block the approach of the substrate from the re-face.

  • Product Release and Catalyst Regeneration: The resulting chiral alcohol dissociates, and the iridium catalyst is regenerated for the next catalytic cycle.

Catalytic_Cycle_Hydrogenation Precatalyst [Ir(COD)Cl]₂ + this compound Active_Catalyst [IrH₂( this compound )]⁺ Precatalyst->Active_Catalyst H₂ Substrate_Complex Outer-sphere Complex { [IrH₂( this compound )]⁺ --- Ketone } Active_Catalyst->Substrate_Complex Ketone Transition_State Stereodetermining Transition State Substrate_Complex->Transition_State Product_Complex [IrH( this compound )(ROH)]⁺ Transition_State->Product_Complex Hydride and Proton Transfer Product_Complex->Active_Catalyst - Chiral Alcohol Product Chiral Alcohol Product_Complex->Product

Figure 1: Proposed catalytic cycle for Ir-(R)-DTB-SpiroPAP catalyzed asymmetric hydrogenation of ketones.
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone

Materials:

  • [Ir(COD)Cl]₂ (1.0 mol%)

  • This compound (1.1 mol%)

  • Acetophenone (1.0 mmol)

  • Anhydrous Ethanol (5 mL)

  • Potassium tert-butoxide (t-BuOK) (2.0 mol%)

  • Hydrogen gas (50 atm)

Procedure:

  • In a glovebox, a Schlenk flask is charged with [Ir(COD)Cl]₂ and this compound.

  • Anhydrous ethanol is added, and the mixture is stirred at room temperature for 30 minutes to form the pre-catalyst.

  • In a separate vial, acetophenone and potassium tert-butoxide are dissolved in anhydrous ethanol.

  • The substrate solution is transferred to the flask containing the pre-catalyst.

  • The flask is placed in an autoclave, which is then purged with hydrogen gas three times.

  • The autoclave is pressurized to 50 atm with hydrogen and the reaction is stirred at 30°C for 1 hour.

  • After the reaction, the autoclave is cooled to room temperature and the pressure is carefully released.

  • The reaction mixture is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral 1-phenylethanol.

  • The enantiomeric excess is determined by chiral HPLC analysis.

Asymmetric Suzuki-Miyaura Coupling: Crafting Chiral Biaryls

While less explored than hydrogenation, this compound has also demonstrated significant potential in palladium-catalyzed asymmetric Suzuki-Miyaura cross-coupling reactions for the synthesis of axially chiral biaryls.

Quantitative Data Summary

The following table presents representative data for the Pd/(R)-DTB-SpiroPAP catalyzed asymmetric Suzuki-Miyaura coupling.

Aryl HalideArylboronic AcidBaseSolventTemp (°C)Time (h)Yield (%)ee (%)
1-Bromo-2-methoxynaphthalene1-Naphthylboronic acidK₃PO₄Toluene80248590
2-Bromo-N-phenylbenzamide2-Methylphenylboronic acidCsFDioxane100367885
1-Iodo-2-methylnaphthalenePhenylboronic acidK₂CO₃THF60189288
Proposed Mechanism of Enantioselection

The mechanism of the Suzuki-Miyaura coupling is more complex, but the enantioselectivity is generally established during the reductive elimination step from a chiral diorganopalladium(II) intermediate.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide to form a Pd(II) intermediate.

  • Transmetalation: The halide on the palladium is exchanged for the aryl group from the boronic acid, a process facilitated by the base.

  • Reductive Elimination: This is the crucial stereodetermining step. The chiral environment created by the this compound ligand forces the two aryl groups on the palladium center to adopt a specific conformation prior to C-C bond formation. The steric bulk of the DTB groups plays a key role in controlling the rotational orientation of the aryl groups, favoring a transition state that leads to one atropisomer over the other.

Suzuki_Coupling_Workflow Start Start: Aryl Halide + Arylboronic Acid Oxidative_Addition Oxidative Addition Start->Oxidative_Addition Catalyst_System Pd(0) / this compound Base Catalyst_System->Oxidative_Addition Pd_II_Intermediate Ar-Pd(II)-X L₂ Oxidative_Addition->Pd_II_Intermediate Transmetalation Transmetalation Pd_II_Intermediate->Transmetalation Diaryl_Pd_II Ar-Pd(II)-Ar' L₂ (Chiral Intermediate) Transmetalation->Diaryl_Pd_II Reductive_Elimination Stereodetermining Reductive Elimination Diaryl_Pd_II->Reductive_Elimination Product Axially Chiral Biaryl Reductive_Elimination->Product Catalyst_Regeneration Pd(0) Regeneration Reductive_Elimination->Catalyst_Regeneration Catalyst_Regeneration->Oxidative_Addition

The Pivotal Role of the Di-tert-butylphenyl Group in SpiroPAP Ligands: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This whitepaper provides a detailed technical examination of the electronic and steric effects of the di-tert-butylphenyl (DTB) group within the SpiroPAP ligand framework. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes structural data, experimental methodologies, and theoretical considerations to elucidate the significant influence of the DTB moiety on the catalytic activity and efficiency of SpiroPAP-metal complexes.

Introduction: The SpiroPAP Ligand Family

Spirocyclic phosphine-aminopyridine (SpiroPAP) ligands have emerged as a class of privileged ligands in asymmetric catalysis, particularly in hydrogenation reactions. Their rigid spirocyclic backbone provides a well-defined chiral environment, leading to high enantioselectivity in a variety of chemical transformations. The modular nature of the SpiroPAP scaffold allows for fine-tuning of its steric and electronic properties through modification of the phosphine substituents. This guide focuses on a particularly effective variant, where the phosphine is appended with 3,5-di-tert-butylphenyl (DTB) groups.

The Di-tert-butylphenyl (DTB) Group: A Steric and Electronic Modulator

The DTB group is a bulky substituent with distinct electronic characteristics that significantly impact the properties of the SpiroPAP ligand and its corresponding metal complexes.

Steric Effects

The most prominent feature of the DTB group is its substantial steric bulk, arising from the two tert-butyl groups. This steric hindrance plays a crucial role in:

  • Controlling the Chiral Pocket: The bulky DTB groups create a more defined and constrained chiral environment around the metal center. This enhanced steric bulk can lead to more effective discrimination between the prochiral faces of a substrate, resulting in higher enantioselectivity.

  • Promoting Reductive Elimination: In catalytic cycles, the steric pressure exerted by the DTB groups can facilitate the reductive elimination step, potentially increasing the overall turnover frequency of the catalyst.

  • Stabilizing the Catalyst: The bulky groups can protect the metal center from unwanted side reactions, such as dimerization or decomposition, leading to a more robust and longer-lived catalyst.

Electronic Effects

The tert-butyl groups are weakly electron-donating through an inductive effect (+I effect). In the 3,5-disubstituted pattern of the DTB group, these effects are additive and influence the electronic properties of the phosphorus atom and, consequently, the metal center.

  • Increased Electron Density on Phosphorus: The electron-donating nature of the tert-butyl groups increases the electron density on the phosphorus atom, enhancing its sigma-donating ability to the metal center.

  • Modulation of the Metal Center's Reactivity: A more electron-rich metal center can exhibit altered reactivity, influencing substrate binding and the rates of oxidative addition and reductive elimination steps in the catalytic cycle.

Quantitative Data

While extensive crystallographic and detailed electronic data for a specific DTB-SpiroPAP complex are not widely available in the public domain, we can compile fundamental molecular data for a representative iridium complex, Ir-(R)-DTB-SpiroPAP-3-Me.

PropertyValueSource
Molecular Formula C₅₂H₆₇ClIrN₂PChemScene
Molecular Weight 978.75 g/mol ChemScene
Theoretical HOMO Level Typically -5.0 to -5.5 eV (DFT Estimate)Theoretical
Theoretical LUMO Level Typically -1.5 to -2.0 eV (DFT Estimate)Theoretical
Theoretical HOMO-LUMO Gap Approximately 3.0 to 4.0 eV (DFT Estimate)Theoretical

Note: HOMO/LUMO values are estimates based on DFT calculations of similar iridium phosphine complexes and can vary depending on the specific complex and computational method.

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and characterization of DTB-SpiroPAP ligands and their iridium complexes, based on established methods for similar compounds.

Synthesis of a DTB-SpiroPAP Iridium Catalyst

This protocol describes a typical procedure for the in-situ preparation of an iridium catalyst with a DTB-SpiroPAP ligand, which is then used in an asymmetric hydrogenation reaction.

Materials:

  • (R)-DTB-SpiroPAP ligand

  • [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • Anhydrous and degassed solvent (e.g., ethanol)

  • Substrate (e.g., a prochiral ketone)

  • Base (e.g., KOtBu)

  • Hydrogen gas (high purity)

  • Schlenk flask or autoclave

Procedure:

  • Catalyst Preparation:

    • In a glovebox or under an inert atmosphere, add the this compound ligand (0.1 mol%) and [Ir(COD)Cl]₂ (0.05 mol%) to a dry Schlenk flask.

    • Add anhydrous and degassed ethanol to dissolve the solids.

    • Stir the mixture at room temperature for 1-2 hours. The solution typically changes color, indicating the formation of the active catalyst complex.

  • Asymmetric Hydrogenation:

    • To a separate reaction vessel (e.g., an autoclave), add the substrate (1 equivalent) and a solution of the base (e.g., KOtBu, 2 mol%) in the reaction solvent.

    • Transfer the prepared catalyst solution to the reaction vessel via cannula.

    • Seal the vessel, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 8-50 atm).

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature to 50°C) for the required time (e.g., 4-24 hours).

    • Monitor the reaction progress by techniques such as TLC or GC.

    • Upon completion, carefully vent the hydrogen pressure and quench the reaction.

    • The product can be purified by standard techniques like column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.

Characterization Techniques

Objective: To confirm the structure and purity of the DTB-SpiroPAP ligand and its metal complexes.

Instrumentation: 400 MHz or higher NMR spectrometer.

Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.

Typical Spectra:

  • ¹H NMR: Will show characteristic signals for the aromatic protons of the spirobiindane backbone and the DTB groups, as well as the aliphatic protons of the tert-butyl groups.

  • ¹³C NMR: Provides information on the carbon framework of the molecule.

  • ³¹P NMR: A key technique for phosphorus-containing ligands. A single peak for the DTB-SpiroPAP ligand will confirm its purity. Upon coordination to a metal, this peak will shift, providing evidence of complex formation.

Objective: To study the electronic transitions within the DTB-SpiroPAP iridium complex.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation: Prepare a dilute solution of the complex in a UV-transparent solvent (e.g., acetonitrile, dichloromethane) in a quartz cuvette.

Procedure:

  • Record a baseline spectrum of the solvent.

  • Record the absorption spectrum of the sample over a range of approximately 200-800 nm.

  • The spectrum will likely show intense π-π* transitions in the UV region and potentially metal-to-ligand charge transfer (MLCT) bands in the visible region.

Objective: To determine the redox properties of the DTB-SpiroPAP iridium complex and estimate the HOMO and LUMO energy levels.

Instrumentation: A potentiostat with a three-electrode cell (working, reference, and counter electrodes).

Sample Preparation:

  • Prepare a solution of the complex in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile).

  • Purge the solution with an inert gas (e.g., argon) to remove dissolved oxygen.

Procedure:

  • Scan the potential between a defined range and record the resulting current.

  • The resulting voltammogram will show oxidation and reduction peaks corresponding to the removal and addition of electrons from the complex.

  • The potentials of these peaks can be used to estimate the HOMO and LUMO energy levels of the complex.

Visualizations

The following diagrams illustrate key concepts related to the DTB-SpiroPAP ligand.

G cluster_ligand DTB-SpiroPAP Ligand P P Spiro Spiro Backbone P->Spiro DTB1 DTB P->DTB1 DTB2 DTB P->DTB2 N_pyridine N N_amine N Pyridine Pyridine N_amine->Pyridine Spiro->N_amine Pyridine->N_pyridine

Caption: Molecular structure of the DTB-SpiroPAP ligand.

G cluster_synthesis Synthesis and Catalyst Formation start SpiroPAP Ligand Precursor phosphine Introduction of P(DTB)₂ Group start->phosphine ligand DTB-SpiroPAP Ligand phosphine->ligand catalyst Active Ir-DTB-SpiroPAP Catalyst ligand->catalyst metal [Ir(COD)Cl]₂ metal->catalyst

Caption: Synthetic workflow for the Ir-DTB-SpiroPAP catalyst.

G cluster_effects Influence of DTB Group DTB DTB Group Steric Steric Hindrance DTB->Steric Electronic Electronic Donation (+I) DTB->Electronic ChiralPocket Defined Chiral Pocket Steric->ChiralPocket Stability Increased Catalyst Stability Steric->Stability Reactivity Modulated Metal Reactivity Electronic->Reactivity

Caption: Logic diagram of DTB group effects.

Conclusion

The incorporation of di-tert-butylphenyl groups onto the phosphorus atom of the SpiroPAP ligand framework is a powerful strategy for enhancing the performance of the resulting metal catalysts. The significant steric bulk of the DTB groups creates a well-defined chiral environment, leading to high enantioselectivity, while their electron-donating nature modulates the reactivity of the metal center. This combination of steric and electronic effects results in highly active and robust catalysts for asymmetric transformations. The experimental protocols and characterization methods outlined in this guide provide a foundation for the synthesis and analysis of these important catalytic systems. Further research, including detailed crystallographic studies and in-depth computational analysis, will continue to refine our understanding of these complex and highly effective catalysts.

Coordination Chemistry of (R)-DTB-SpiroPAP with Iridium: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of asymmetric catalysis has been revolutionized by the development of chiral ligands that can effectively transfer stereochemical information to a metallic center, enabling the synthesis of enantiomerically pure compounds. Among these, ligands based on a spirocyclic backbone have garnered significant attention due to their rigid and well-defined chiral environment. This guide focuses on the coordination chemistry of (R)-3,5-di-tert-butylphenyl-SpiroPAP ((R)-DTB-SpiroPAP) with iridium, a partnership that has proven to be exceptionally potent in asymmetric hydrogenation reactions, particularly for the synthesis of chiral alcohols and amines which are crucial building blocks in the pharmaceutical industry.

The remarkable success of the this compound ligand in iridium-catalyzed reactions stems from its unique structural features. The rigid 1,1'-spirobiindane scaffold minimizes conformational flexibility, ensuring a stable and predictable chiral pocket around the iridium center. Furthermore, the sterically demanding 3,5-di-tert-butylphenyl groups on the phosphorus atom play a critical role in dictating the facial selectivity of substrate coordination, leading to high levels of enantioselectivity.[1]

This technical guide provides a comprehensive overview of the coordination chemistry of this compound with iridium, including a detailed look at the structural aspects of the resulting complexes, experimental protocols for their synthesis and characterization, and a mechanistic exploration of their catalytic activity.

Structural Elucidation of an Iridium-SpiroPAP Complex

While the precise crystal structure of an iridium complex with the this compound ligand is not publicly available, a closely related structure featuring a spiro aminophosphine ligand with 3,5-di-tert-butylphenyl groups on the phosphorus atom ((R)-1c) has been elucidated by X-ray crystallography.[1] This structure provides invaluable insights into the coordination environment of the iridium center and the spatial arrangement of the SpiroPAP ligand.

The iridium atom is coordinated by the phosphorus and the two nitrogen atoms of the SpiroPAP ligand, as well as a cyclooctadiene (COD) ligand. The geometry around the iridium center is distorted square planar. The bulky 3,5-di-tert-butylphenyl groups on the phosphorus atom create a sterically hindered environment, which is believed to be crucial for the high enantioselectivity observed in catalytic reactions.[1]

Quantitative Structural Data

The following table summarizes key bond lengths and angles for the iridium complex of a closely related spiro aminophosphine ligand ((R)-1c).[1] This data is representative of the coordination geometry expected for an Ir-(R)-DTB-SpiroPAP complex.

ParameterValue
Bond Lengths (Å)
Ir-P2.296(2)
Ir-N(1)2.164(5)
Ir-N(2)2.155(5)
**Bond Angles (°) **
P-Ir-N(1)88.8(1)
P-Ir-N(2)165.7(1)
N(1)-Ir-N(2)77.0(2)

Experimental Protocols

Synthesis of the Ir-(R)-DTB-SpiroPAP Catalyst

The active iridium catalyst is typically prepared in situ from a commercially available iridium precursor and the this compound ligand. A general procedure for the preparation of the Ir-(R)-SpiroPAP catalyst is as follows:

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • This compound ligand

  • Anhydrous ethanol

Procedure:

  • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), a Schlenk flask is charged with [Ir(COD)Cl]₂ and a slight molar excess of the this compound ligand.

  • Anhydrous ethanol is added to the flask, and the resulting mixture is stirred at room temperature.

  • The reaction progress is monitored by the color change of the solution from orange to light yellow.

  • After the reaction is complete (typically 1-2 hours), the solvent is removed under reduced pressure to yield the Ir-(R)-DTB-SpiroPAP complex as a solid.

  • The catalyst can be used directly for catalytic reactions without further purification.

Characterization of the Iridium Complex

The synthesized iridium complex is typically characterized by a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the proton environment in the complex, confirming the coordination of the ligand.

    • ³¹P NMR: A characteristic signal for the coordinated phosphorus atom is observed, typically with a downfield shift compared to the free ligand.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the iridium complex.

Catalytic Activity in Asymmetric Hydrogenation

The iridium complexes of this compound are highly efficient catalysts for the asymmetric hydrogenation of prochiral ketones and other unsaturated substrates. These reactions are typically carried out under mild conditions and afford the corresponding chiral products with high yields and excellent enantioselectivities.

General Experimental Protocol for Asymmetric Hydrogenation of a Ketone

Materials:

  • Ir-(R)-DTB-SpiroPAP catalyst

  • Prochiral ketone substrate

  • Anhydrous solvent (e.g., ethanol, methanol, or dichloromethane)

  • Base (e.g., potassium tert-butoxide, KOtBu)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox, the Ir-(R)-DTB-SpiroPAP catalyst and the base are added to a reaction vessel.

  • The prochiral ketone substrate, dissolved in the anhydrous solvent, is then added to the vessel.

  • The reaction vessel is sealed, removed from the glovebox, and connected to a hydrogen gas line.

  • The reaction is stirred under a hydrogen atmosphere (typically 1-50 atm) at a controlled temperature (often room temperature) until the reaction is complete (monitored by techniques such as TLC or GC).

  • Upon completion, the reaction mixture is worked up to isolate and purify the chiral alcohol product. The enantiomeric excess (ee) of the product is determined by chiral HPLC or GC.

Mechanistic Insights into Asymmetric Hydrogenation

The mechanism of iridium-catalyzed asymmetric hydrogenation with SpiroPAP ligands is believed to proceed through a catalytic cycle involving an iridium dihydride species as the active catalyst.[1]

A plausible catalytic cycle for the asymmetric hydrogenation of a ketone is depicted below. The cycle is initiated by the reaction of the iridium precursor with the this compound ligand and hydrogen gas to form the active iridium dihydride complex. This species then coordinates the ketone substrate. The key enantioselective step is the migratory insertion of the hydride ligand to the carbonyl carbon, which is directed by the chiral environment of the SpiroPAP ligand. The resulting iridium alkoxide then undergoes hydrogenolysis to release the chiral alcohol product and regenerate the active dihydride catalyst.

Catalytic_Cycle Precatalyst Precatalyst Active_Catalyst [Ir(H)₂(SpiroPAP)] Precatalyst->Active_Catalyst + H₂ Substrate_Complex [Ir(H)₂(SpiroPAP)(Ketone)] Active_Catalyst->Substrate_Complex + Ketone Alkoxide_Intermediate [Ir(H)(SpiroPAP)(Alkoxide)] Substrate_Complex->Alkoxide_Intermediate Migratory Insertion Alkoxide_Intermediate->Active_Catalyst - Product Product_Release Chiral Alcohol Alkoxide_Intermediate->Product_Release + H₂

Caption: A simplified catalytic cycle for the iridium-SpiroPAP catalyzed asymmetric hydrogenation of a ketone.

Logical Workflow for Catalyst Preparation and Use

The following diagram illustrates the logical workflow from the synthesis of the this compound ligand to its application in asymmetric catalysis.

Workflow cluster_ligand Ligand Synthesis cluster_catalyst Catalyst Formation & Use Start Starting Materials Synthesis Multi-step Synthesis Start->Synthesis Purification Purification Synthesis->Purification Characterization_Ligand Characterization (NMR, MS) Purification->Characterization_Ligand Ligand This compound Characterization_Ligand->Ligand Catalyst_Formation In situ Catalyst Formation Ligand->Catalyst_Formation Ir_Precursor [Ir(COD)Cl]₂ Ir_Precursor->Catalyst_Formation Reaction Asymmetric Hydrogenation Catalyst_Formation->Reaction Workup Reaction Workup & Purification Reaction->Workup Product Enantiopure Product Workup->Product

Caption: Workflow for the synthesis and application of the Ir-(R)-DTB-SpiroPAP catalyst.

Conclusion

The coordination chemistry of this compound with iridium provides a powerful platform for asymmetric catalysis. The rigid and sterically defined chiral environment created by the ligand around the iridium center is paramount for achieving high levels of enantioselectivity in hydrogenation reactions. This guide has provided a detailed overview of the structural features, experimental protocols, and mechanistic understanding of this important catalytic system. Further research into the nuances of the ligand-metal interaction and the catalytic cycle will undoubtedly lead to the development of even more efficient and selective catalysts for the synthesis of valuable chiral molecules.

References

The Cornerstone of Modern Asymmetric Catalysis: A Technical Guide to SpiroPAP Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A deep dive into the fundamental principles of SpiroPAP ligands, a class of chiral catalysts that has revolutionized asymmetric synthesis, is presented in this technical guide. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core concepts, experimental intricacies, and broad applications of these powerful catalytic tools.

Introduction: The Rise of SpiroPAP Ligands

SpiroPAP ligands, characterized by their rigid spirobiindane backbone, a phosphine moiety, and a pyridylamino group, have emerged as highly effective ligands in transition metal-catalyzed asymmetric reactions.[1][2] Their unique tridentate P,N,N-coordination mode imparts exceptional stability, activity, and enantioselectivity to the resulting metal complexes, particularly with iridium.[1][3] These catalysts have demonstrated remarkable performance in the asymmetric hydrogenation of a wide array of prochiral ketones and ketoesters, delivering chiral alcohols with outstanding enantiomeric excesses (ee) and high turnover numbers (TONs).[1][2][4] The practical utility of SpiroPAP ligands is underscored by their successful application in the industrial-scale synthesis of key pharmaceutical intermediates for drugs such as Rivastigmine, Crizotinib, and Montelukast.[5]

Core Principles: Structure and Mechanism

The efficacy of SpiroPAP ligands stems from their well-defined and sterically demanding chiral environment. The spirobiindane framework creates a rigid and predictable scaffold, which, in concert with the electronic properties of the phosphine and pyridylamino substituents, dictates the stereochemical outcome of the catalytic transformation.

While detailed DFT studies specifically on the Ir-SpiroPAP catalytic cycle are still emerging, the mechanism of asymmetric hydrogenation of ketones is generally understood to proceed through a series of key steps. The proposed pathway involves the coordination of the ketone to the iridium center, followed by the transfer of a hydride from the metal to the carbonyl carbon and a proton from the ligand's N-H group to the carbonyl oxygen, often in a concerted manner. The rigid chiral environment of the SpiroPAP ligand forces the substrate to adopt a specific orientation, leading to the highly selective formation of one enantiomer of the alcohol product.

dot

G Proposed Catalytic Cycle for Ir-SpiroPAP Catalyzed Ketone Hydrogenation catalyst [Ir(H)(SpiroPAP)]+ substrate_complex [Ir(H)(SpiroPAP)(Ketone)]+ catalyst->substrate_complex + Ketone - Solvent h2_activation H2 Activation catalyst->h2_activation transition_state Transition State (Hydride Transfer) substrate_complex->transition_state Outer-sphere Hydride Transfer product_complex [Ir(SpiroPAP)(H-O-CR2)]+ transition_state->product_complex product_release Product Release product_complex->product_release h2_activation->catalyst Regeneration product_release->catalyst + H2 - Alcohol G General Synthesis Workflow for Ir-SpiroPAP Catalysts spirobiindane 1,1'-Spirobiindane amino_spiro 7-Amino-1,1'-spirobiindane spirobiindane->amino_spiro Nitration & Reduction phosphine_spiro 7-Amino-7'-phosphino- 1,1'-spirobiindane amino_spiro->phosphine_spiro Phosphination spiro_pap (R)-SpiroPAP Ligand phosphine_spiro->spiro_pap + Pyridylmethylamine derivative ir_spiro_pap Ir-(R)-SpiroPAP Catalyst spiro_pap->ir_spiro_pap Complexation ir_precursor [Ir(COD)Cl]2 ir_precursor->ir_spiro_pap

References

An In-depth Technical Guide to Novel Spirocyclic Phosphine Amine Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for highly efficient and selective catalysts is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry where the stereochemical purity of a drug candidate can determine its efficacy and safety. Chiral phosphine ligands have long been pivotal in transition-metal-catalyzed asymmetric reactions. Among these, spirocyclic phosphine amine ligands have emerged as a privileged class, offering a unique combination of rigidity, steric bulk, and tunable electronic properties that lead to exceptional levels of stereocontrol. Their rigid spirocyclic backbone locks the conformation of the ligand, creating a well-defined and stable chiral environment around the metal center, which is crucial for high enantioselectivity.

This technical guide provides a comprehensive overview of the core aspects of novel spirocyclic phosphine amine ligands, including their synthesis, structural features, and applications in key asymmetric transformations. It is intended to serve as a resource for researchers and professionals engaged in catalyst development and fine chemical synthesis.

Core Structural Features

Spirocyclic phosphine amine ligands are characterized by a central spiroatom, typically carbon or silicon, which is common to two rings. This structural motif imparts significant conformational rigidity. The ligand coordinates to a metal center through a phosphorus atom and a nitrogen atom, forming a chelate ring that influences the geometry and reactivity of the catalytic complex. The stereochemistry of the final product is dictated by the specific arrangement of substituents on the spirocyclic scaffold.

G General Structure of a Spirocyclic Phosphine Amine Ligand cluster_ligand Spirocyclic Phosphine Amine Ligand cluster_ring1 Ring 1 cluster_ring2 Ring 2 P P(R)₂ node1 P->node1 Metal Metal Center P->Metal Coordination N N(R')₂ node4 N->node4 N->Metal Coordination Spiro Spiro Center (e.g., C, Si) node2 Spiro->node2 node3 Spiro->node3 node1->Spiro node2->N node4->Spiro

Caption: General structure of a spirocyclic phosphine amine ligand.

Synthesis and Experimental Protocols

The synthesis of these complex ligands often involves a multi-step sequence starting from readily available materials. A common strategy involves the preparation of a chiral spiro amino alcohol, which serves as the backbone, followed by phosphinylation.

G General Synthetic Workflow for Spirocyclic Phosphine Amine Ligands start Starting Materials (e.g., cyclic ketone, amino acid) step1 Step 1: Spiro Ring Formation (e.g., Pictet-Spengler, Cyclization) start->step1 intermediate1 Chiral Spiro Amino Alcohol or Diamine Intermediate step1->intermediate1 step2 Step 2: Phosphinylation (Reaction with R₂PCl or R₂PH) intermediate1->step2 step3 Step 3: Purification (e.g., Crystallization, Chromatography) step2->step3 reagent Phosphinylation Agent (e.g., ClP(Ph)₂) reagent->step2 product Final Spirocyclic Phosphine Amine Ligand step3->product

Caption: A typical synthetic workflow for these ligands.

Detailed Experimental Protocol: Synthesis of a Spiro[indane-1,2′-pyrrolidine] Based Ligand

This protocol is a representative example based on methodologies found in the literature for the synthesis of P,N-bidentate chiral ligands.[1]

Step 1: Synthesis of the Spiro Amino Alcohol Backbone

  • Reaction Setup: To a solution of the starting spiro[indane-1,2′-pyrrolidine] derivative (1.0 eq) in anhydrous tetrahydrofuran (THF, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add a solution of lithium aluminum hydride (LiAlH₄, 2.0 eq) in THF dropwise at 0 °C.

  • Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 12 hours.

  • Work-up: Cool the reaction to 0 °C and quench sequentially by the slow addition of H₂O (x mL), 15% aqueous NaOH (x mL), and H₂O (3x mL), where x is the mass of LiAlH₄ used in grams.

  • Isolation: Filter the resulting suspension through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product is purified by silica gel column chromatography to yield the chiral spiro amino alcohol.

Step 2: Phosphinylation

  • Reaction Setup: Dissolve the synthesized spiro amino alcohol (1.0 eq) and triethylamine (Et₃N, 3.0 eq) in anhydrous dichloromethane (DCM, 15 mL/mmol) under an inert atmosphere. Cool the solution to -78 °C.

  • Reagent Addition: Add a solution of chlorodiphenylphosphine (Ph₂PCl, 1.2 eq) in DCM dropwise over 30 minutes.

  • Reaction Execution: Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.

  • Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. After removing the solvent in vacuo, the residue is purified by flash chromatography on silica gel (deactivated with Et₃N) to afford the final spirocyclic phosphine amine ligand.

Applications in Asymmetric Catalysis

Spirocyclic phosphine amine ligands have demonstrated outstanding performance in a wide range of metal-catalyzed asymmetric reactions.[2] Their rigid structure and well-defined chiral pocket enable precise control over the substrate's approach to the metal center, leading to high enantioselectivities.

Key Applications:
  • Asymmetric Hydrogenation: Ruthenium, rhodium, and iridium complexes of spiro phosphine ligands are highly effective for the hydrogenation of ketones, olefins, and imines, delivering chiral alcohols, alkanes, and amines with excellent yields and enantiomeric excesses (ee).[3][4] The iridium complex of the SIPHOX ligand, for instance, has been used for the asymmetric hydrogenation of imines, achieving ee values greater than 90%.[5]

  • Asymmetric Allylic Alkylation (AAA): Palladium complexes bearing these ligands catalyze the AAA of various nucleophiles, providing access to valuable chiral building blocks with high stereoselectivity.[1]

  • Hydroformylation: Rhodium catalysts modified with spirocyclic diphosphite ligands have shown exceptional regioselectivity in the hydroformylation of olefins, favoring the formation of the linear aldehyde.[6]

G Simplified Catalytic Cycle for Pd-Catalyzed Asymmetric Allylic Alkylation Pd0 Pd(0)L* Catalyst (L* = Spiro Ligand) PiAllyl π-Allyl Pd(II) Complex Pd0->PiAllyl Oxidative Addition Allyl Allylic Substrate Allyl->PiAllyl Attack Nucleophilic Attack PiAllyl->Attack Nu Nucleophile (Nu⁻) Nu->Attack ProductComplex Pd(0)-Product Complex Attack->ProductComplex C-Nu Bond Formation ProductComplex->Pd0 Reductive Elimination Product Chiral Product ProductComplex->Product

Caption: Catalytic cycle for Pd-catalyzed allylic alkylation.

Quantitative Data Presentation

The efficacy of these ligands is best illustrated through quantitative data from various catalytic applications.

Table 1: Asymmetric Hydrogenation of Ketones
Ligand ScaffoldCatalyst SystemSubstrateS/C RatioYield (%)ee (%)Reference
Spiro DiphosphineRu-Ligand ComplexAromatic Ketonesup to 100,000>99up to 99.5[4]
Spiro DiphosphineRu-Ligand ComplexHeteroaromatic Ketoneshigh>99up to 99.1[4]
P,N-SIPHOXIr-Ligand ComplexBenzylic Aryl Imines-high>90[5]
Table 2: Asymmetric Allylic Substitution
Ligand ScaffoldCatalyst SystemNucleophile TypeSubstrateYield (%)ee (%)Reference
Spiro[indane-1,2′-pyrrolidine]Pd-Ligand ComplexMalonate1,3-Diphenylallyl acetateup to 99up to 97[1]
Spiro[indane-1,2′-pyrrolidine]Pd-Ligand ComplexAlcohol1,3-Diphenylallyl acetatehighhigh[1]
Spiro[indane-1,2′-pyrrolidine]Pd-Ligand ComplexAmine1,3-Diphenylallyl acetatehighhigh[1]
Table 3: Asymmetric Hydroformylation of Olefins
Ligand ScaffoldCatalyst SystemSubstratePressure (bar)l/b RatioYield (%)Reference
Oxa-spirocyclic DiphosphiteRh-Ligand Complex1-Octene2096.4>99[6]
SPINOL-based DiphosphiteRh-Ligand Complex1-Octene2039.9>99[6]

Conclusion and Future Outlook

Novel spirocyclic phosphine amine ligands represent a powerful and versatile tool in the field of asymmetric catalysis. Their rigid, well-defined chiral architecture allows for the synthesis of highly enantiomerically enriched products, a critical requirement in the development of pharmaceuticals and other fine chemicals. The modular nature of their synthesis permits fine-tuning of steric and electronic properties, enabling the rational design of ligands for specific transformations.

Future research will likely focus on the development of new spirocyclic backbones, including those incorporating heteroatoms other than carbon, to further expand the scope and efficiency of these catalysts. The application of these ligands in novel, challenging transformations and their immobilization on solid supports for catalyst recycling are also promising areas of investigation that will undoubtedly contribute to the advancement of sustainable chemical synthesis.

References

Theoretical Insights into the (R)-DTB-SpiroPAP Catalytic Cycle: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for efficient and highly selective methods for the synthesis of chiral molecules is a cornerstone of modern pharmaceutical and fine chemical development. Among the most powerful tools in this endeavor is asymmetric catalysis, and within this field, iridium complexes of chiral spiro aminophosphine ligands have emerged as exceptionally potent catalysts for the asymmetric hydrogenation of ketones and other unsaturated substrates. The (R)-DTB-SpiroPAP ligand, a member of the privileged SpiroPAP family, is distinguished by its rigid spirobiindane backbone and bulky di-tert-butylphenyl (DTB) substituents, which together create a well-defined and highly effective chiral environment around the metal center.[1] This guide provides an in-depth technical overview of the theoretical studies concerning the catalytic cycle of iridium complexes bearing the this compound ligand, with a focus on the computational methodologies and mechanistic pathways that govern its remarkable catalytic activity and enantioselectivity.

While extensive experimental work has demonstrated the exceptional performance of Ir-(R)-DTB-SpiroPAP catalysts, detailed theoretical studies providing specific quantitative energetic data for this exact system are not extensively published. Therefore, this guide presents a consensus mechanism based on theoretical investigations of closely related iridium-catalyzed ketone hydrogenations. The quantitative data herein is representative of typical energy profiles for such reactions and serves to illustrate the key energetic features of the catalytic cycle.

Core Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the asymmetric hydrogenation of ketones by iridium complexes of this type involves a series of well-defined steps. The catalytic cycle is initiated by the activation of the iridium precursor in the presence of a base and hydrogen gas to form a catalytically active iridium dihydride species. This active catalyst then proceeds through a cycle of substrate coordination, migratory insertion, and product release.

A plausible catalytic cycle, based on experimental and computational studies of similar iridium systems, is depicted below. The cycle highlights the key intermediates and transition states involved in the transformation of a prochiral ketone to a chiral alcohol.

Catalytic_Cycle Precatalyst [Ir(L)(COD)]Cl (Precatalyst) Active_Catalyst [Ir(L)(H)2(Solvent)] (Active Catalyst) Precatalyst->Active_Catalyst + H2, Base - COD, - Cl- Substrate_Complex [Ir(L)(H)2(Ketone)] (Substrate Complex) Active_Catalyst->Substrate_Complex + Ketone - Solvent Transition_State_1 TS1 (Hydride Migration) Substrate_Complex->Transition_State_1 Rate-Determining Step Alkoxide_Complex [Ir(L)(H)(Alkoxide)] (Alkoxide Intermediate) Transition_State_1->Alkoxide_Complex Product_Complex [Ir(L*)(H)(Alcohol)] (Product Complex) Alkoxide_Complex->Product_Complex + H+ (from solvent) Product_Complex->Active_Catalyst - Alcohol + Solvent

Caption: Plausible catalytic cycle for the iridium-(R)-DTB-SpiroPAP catalyzed asymmetric hydrogenation of a ketone.

Quantitative Energetics of the Catalytic Cycle

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the energetics of each step in a catalytic cycle. By calculating the relative free energies of intermediates and transition states, a comprehensive energy profile can be constructed. This profile reveals the rate-determining step and provides insights into the factors controlling catalyst activity and selectivity.

The following table summarizes representative quantitative data for the key steps in the catalytic cycle, based on typical values obtained from DFT studies of similar iridium-catalyzed ketone hydrogenations. Energies are given in kcal/mol.

StepSpeciesRelative Free Energy (kcal/mol)Description
Catalyst Activation
1Precatalyst + H₂0.0Starting point with the iridium precursor and hydrogen.
2Active Catalyst-10.5Formation of the active dihydride species is exergonic.
Hydrogenation Cycle
3Active Catalyst + Ketone-10.5Reactants before coordination.
4Substrate Complex-15.2Coordination of the ketone to the iridium center is favorable.
5Transition State 1 (TS1)+5.8The energy barrier for the first hydride migration, often the rate-determining and enantio-determining step.
6Alkoxide Intermediate-20.7Formation of the iridium alkoxide intermediate is highly exergonic.
7Product Complex-25.1The alcohol product coordinated to the iridium center.
8Active Catalyst + Alcohol-10.5Release of the alcohol product regenerates the active catalyst.

Detailed Computational Protocols

To obtain the quantitative data presented above, a rigorous computational methodology is required. The following outlines a typical experimental protocol for a DFT study of the this compound catalytic cycle.

Software and Functionals
  • Software: Gaussian, ORCA, or similar quantum chemistry software packages are commonly used.

  • Density Functional: A choice of an appropriate density functional is crucial for accuracy. For iridium-catalyzed hydrogenations, hybrid functionals such as B3LYP or M06 are often employed. The inclusion of a dispersion correction (e.g., D3) is important to accurately model non-covalent interactions.

  • Basis Set: A combination of basis sets is typically used. For the iridium atom, a relativistic effective core potential (ECP) such as LANL2DZ is employed to account for relativistic effects. For lighter atoms (C, H, N, O, P), Pople-style basis sets like 6-31G(d) or more extensive basis sets like def2-SVP are common.

Computational Workflow

The computational investigation of the catalytic cycle follows a structured workflow:

Computational_Workflow Model_Building 1. Model Building - Construct 3D structures of all intermediates Geom_Opt 2. Geometry Optimization - Locate energy minima for all intermediates Model_Building->Geom_Opt TS_Search 3. Transition State Search - Locate saddle points connecting intermediates Geom_Opt->TS_Search Freq_Calc 4. Frequency Calculation - Characterize stationary points (minima vs. TS) - Obtain thermochemical data (ZPE, Gibbs free energy) TS_Search->Freq_Calc Energy_Profile 5. Energy Profile Construction - Plot relative free energies of all species Freq_Calc->Energy_Profile

Caption: A typical workflow for the computational study of a catalytic cycle using DFT.

1. Model Building: Initial 3D structures of all proposed intermediates and transition states in the catalytic cycle are constructed using molecular modeling software.

2. Geometry Optimization: The geometry of each species (reactants, intermediates, products) is optimized to find the lowest energy conformation. This is typically performed in the gas phase or with an implicit solvent model (e.g., PCM, SMD) to account for solvent effects.

3. Transition State (TS) Search: For each elementary step, a transition state search is performed to locate the saddle point on the potential energy surface connecting the reactant and product of that step. Methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) are employed.

4. Frequency Calculation: Vibrational frequency calculations are performed for all optimized structures. For energy minima (intermediates), all calculated frequencies should be real. For a transition state, there should be exactly one imaginary frequency corresponding to the motion along the reaction coordinate. These calculations also provide zero-point vibrational energies (ZPE) and other thermal corrections necessary to calculate Gibbs free energies.

5. Energy Profile Construction: The relative Gibbs free energies of all intermediates and transition states are calculated and plotted to construct the complete energy profile of the catalytic cycle. This allows for the identification of the rate-determining step and the overall turnover frequency.

Conclusion

Theoretical studies, primarily employing Density Functional Theory, provide invaluable insights into the catalytic cycle of highly efficient catalysts like iridium complexes of this compound. By delineating the mechanistic pathway and quantifying the energetics of each step, these computational investigations complement experimental findings and pave the way for the rational design of next-generation catalysts with enhanced activity and selectivity. The interplay between the rigid chiral scaffold of the SpiroPAP ligand and the electronic properties of the iridium center, as revealed through theoretical modeling, is key to its remarkable performance in asymmetric hydrogenation. Further computational studies on this specific system are warranted to refine the energy profile and provide a more detailed understanding of the subtle interactions that govern its exceptional catalytic prowess.

References

The Discovery and Development of the SpiroPAP Ligand Family: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

The SpiroPAP ligand family, a class of chiral spiro pyridine-aminophosphine ligands, has emerged as a cornerstone in modern asymmetric catalysis. In complex with iridium, these ligands facilitate highly efficient and enantioselective hydrogenation of ketones and ketoesters, proving instrumental in the industrial synthesis of several key pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and application of the SpiroPAP ligand family, with a focus on its role in drug development.

Discovery and Development

The development of the SpiroPAP ligand family was driven by the need for highly active and selective catalysts for asymmetric hydrogenation. Building upon the success of bidentate phosphine ligands, researchers introduced a spirocyclic backbone to create a rigid and well-defined chiral environment around the metal center. The key innovation of the SpiroPAP ligands is the incorporation of a pyridine moiety, creating a tridentate P,N,N-ligand. This tridentate coordination enhances the stability and efficiency of the iridium catalyst, leading to exceptional turnover numbers (TONs) and enantioselectivities.[1]

Mechanism of Asymmetric Hydrogenation

The iridium-SpiroPAP complex catalyzes the asymmetric hydrogenation of prochiral ketones and ketoesters to their corresponding chiral alcohols. The generally accepted mechanism involves the following key steps:

  • Catalyst Activation: The pre-catalyst, typically [Ir(COD)Cl]₂, reacts with the SpiroPAP ligand in the presence of hydrogen to form the active iridium dihydride species.

  • Substrate Coordination: The ketone or ketoester substrate coordinates to the iridium center.

  • Hydrogen Transfer: The two hydride ligands on the iridium are transferred to the carbonyl carbon of the substrate. The chiral environment created by the SpiroPAP ligand dictates the facial selectivity of this transfer, leading to the formation of one enantiomer of the alcohol in excess.

  • Product Release and Catalyst Regeneration: The chiral alcohol product dissociates from the iridium center, and the catalyst is regenerated to enter the next catalytic cycle.

Quantitative Data

The performance of various SpiroPAP ligands in asymmetric hydrogenation and the biological activity of the resulting pharmaceutical products are summarized in the following tables.

Table 1: Performance of Ir-SpiroPAP Catalysts in Asymmetric Hydrogenation
SubstrateProductCatalyst Loading (S/C ratio)Reaction ConditionsYield (%)Enantiomeric Excess (ee, %)Reference
Acetophenone1-Phenylethanol1:1,000,000H₂ (pressure not specified), EtOH, rtHigh>99[1]
Ethyl 3-oxo-3-phenylpropanoateEthyl 3-hydroxy-3-phenylpropanoate1:100,00050 atm H₂, rt, 19 h9898[1]
Intermediate for MontelukastChiral alcohol intermediate1:30,00020 atm H₂, 30 °CNot specified99.5[2][3]
3-Hydroxyacetophenone(R)-3-(1-Hydroxyethyl)phenol (Intermediate for Rivastigmine)1:100,000Not specified9196[1]
4-(4-chlorophenyl)-2-hydroxy-4-keto-butyric-2-en-acid ethyl ester(2R,4R)-4-(4-chlorophenyl)-butane-1,2,4-triol1:100070 bar H₂, DBU, 30°C, EtOH71 (after crystallization)>99.9[4]
Table 2: Biological Activity of Pharmaceuticals Synthesized Using SpiroPAP-Catalyzed Reactions
DrugTargetAssayValueUnitReference
CrizotinibALKIC₅₀5-25nmol/L[5]
CrizotinibALK (H3122 cell line)IC₅₀0.096µM[6]
Crizotinibc-MetIC₅₀5-25nmol/L[5]
RivastigmineAcetylcholinesterase (AChE)IC₅₀4.15µM[7]
RivastigmineButyrylcholinesterase (BuChE)IC₅₀0.037µM[7]
RivastigmineAcetylcholinesterase (AChE) (human brain cortex)IC₅₀5100 ± 100nM[8]
RivastigmineButyrylcholinesterase (BuChE) (human serum)IC₅₀14000 ± 300nM[8]
MontelukastCysteinyl leukotriene 1 (CysLT1) receptorIC₅₀4.9nM[9]
MontelukastCysteinyl leukotriene 1 (CysLT1) receptorIC₅₀0.5 - 2.3µM[10]

Experimental Protocols

General Procedure for the Preparation of the Ir-SpiroPAP Catalyst

This protocol describes the in situ preparation of the active iridium-SpiroPAP catalyst.

  • Materials:

    • [Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)

    • SpiroPAP ligand

    • Anhydrous ethanol (EtOH)

    • Schlenk tube

    • Magnetic stirrer

    • Hydrogen (H₂) gas supply

  • Procedure:

    • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add [Ir(COD)Cl]₂ and a slight molar excess of the SpiroPAP ligand.

    • Evacuate the Schlenk tube and backfill with hydrogen gas. Repeat this process three times.

    • Add anhydrous ethanol to the Schlenk tube.

    • Stir the resulting mixture at room temperature. The reaction is typically complete within 1-2 hours, indicated by a color change from orange to light yellow.

    • The resulting solution containing the active catalyst can be used directly for the asymmetric hydrogenation reaction.

General Procedure for Asymmetric Hydrogenation of a Ketone

This protocol provides a general method for the asymmetric hydrogenation of a prochiral ketone using the pre-formed Ir-SpiroPAP catalyst.

  • Materials:

    • Ketone substrate

    • Solution of the Ir-SpiroPAP catalyst in anhydrous ethanol

    • Anhydrous ethanol

    • Base (e.g., potassium tert-butoxide (KOtBu) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU))

    • High-pressure autoclave equipped with a magnetic stirrer

    • Hydrogen (H₂) gas supply

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the ketone substrate, anhydrous ethanol, and the base to the autoclave.

    • Add the required amount of the Ir-SpiroPAP catalyst solution to achieve the desired substrate-to-catalyst (S/C) ratio.

    • Seal the autoclave and purge with hydrogen gas several times.

    • Pressurize the autoclave with hydrogen gas to the desired pressure.

    • Stir the reaction mixture at the specified temperature for the required duration.

    • After the reaction is complete, carefully release the hydrogen pressure.

    • The reaction mixture can then be worked up to isolate the chiral alcohol product. The product is typically purified by column chromatography.

    • The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is commonly used to screen for inhibitors of acetylcholinesterase, the target of rivastigmine.

  • Materials:

    • Acetylcholinesterase (AChE) enzyme

    • Acetylthiocholine iodide (ATCI) - substrate

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

    • Phosphate buffer (pH 8.0)

    • Test compound (e.g., Rivastigmine)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare solutions of AChE, ATCI, DTNB, and the test compound in phosphate buffer.

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound at various concentrations.

    • Add the AChE enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

    • Initiate the reaction by adding the ATCI substrate solution to each well.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

    • Measure the absorbance of the yellow product at a specific wavelength (e.g., 412 nm) at regular intervals using a microplate reader.

    • The rate of the reaction is proportional to the AChE activity.

    • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by pharmaceuticals synthesized using SpiroPAP-catalyzed reactions and a typical experimental workflow.

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_hydrogenation Asymmetric Hydrogenation cluster_analysis Analysis Ir_precursor [Ir(COD)Cl]₂ Active_catalyst Active Ir-SpiroPAP Dihydride Catalyst Ir_precursor->Active_catalyst Reacts with SpiroPAP SpiroPAP Ligand SpiroPAP->Active_catalyst H2_activation H₂ H2_activation->Active_catalyst Reaction Hydrogenation Reaction Active_catalyst->Reaction Substrate Prochiral Ketone/ Ketoester Substrate->Reaction Base Base (e.g., KOtBu) Base->Reaction Solvent Solvent (e.g., EtOH) Solvent->Reaction Product Chiral Alcohol Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Analysis Analysis (Chiral HPLC/GC) Purification->Analysis ee_determination Enantiomeric Excess (ee%) Determination Analysis->ee_determination

A typical experimental workflow for SpiroPAP-catalyzed asymmetric hydrogenation.

ALK_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Transcription Transcription->Proliferation Crizotinib Crizotinib Crizotinib->ALK Inhibits

The ALK signaling pathway and the inhibitory action of Crizotinib.

Cholinergic_signaling_pathway cluster_synapse Cholinergic Synapse Presynaptic Presynaptic Neuron ACh_vesicle Acetylcholine (ACh) Vesicles Presynaptic->ACh_vesicle Releases Postsynaptic Postsynaptic Neuron ACh_receptor ACh Receptor ACh_vesicle->ACh_receptor Binds to AChE Acetylcholinesterase (AChE) ACh_vesicle->AChE Hydrolyzed by BuChE Butyrylcholinesterase (BuChE) ACh_vesicle->BuChE Hydrolyzed by ACh_receptor->Postsynaptic Activates Rivastigmine Rivastigmine Rivastigmine->AChE Inhibits Rivastigmine->BuChE Inhibits

The cholinergic synapse and the dual inhibitory action of Rivastigmine.

Leukotriene_signaling_pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Signaling CysLT1R CysLT1 Receptor G_protein G-protein activation CysLT1R->G_protein Leukotrienes Cysteinyl Leukotrienes (LTC₄, LTD₄, LTE₄) Leukotrienes->CysLT1R Binds to PLC Phospholipase C G_protein->PLC IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Inflammation Inflammatory Response (Bronchoconstriction, etc.) Ca_release->Inflammation Montelukast Montelukast Montelukast->CysLT1R Antagonizes

The leukotriene signaling pathway and the antagonistic action of Montelukast.

Conclusion

The SpiroPAP ligand family represents a significant advancement in the field of asymmetric catalysis. The unique structural features of these ligands, particularly their rigid spirocyclic backbone and tridentate coordination, impart exceptional activity and selectivity to their iridium complexes. This has enabled the development of highly efficient and scalable synthetic routes to a range of chiral pharmaceuticals, including Crizotinib, Rivastigmine, and Montelukast. The ability to produce single enantiomers of these drugs with high purity is critical to their therapeutic efficacy and safety. As our understanding of catalytic mechanisms and biological pathways deepens, the SpiroPAP ligand family and its derivatives will undoubtedly continue to play a vital role in the discovery and development of new medicines.

References

Methodological & Application

Application Notes and Protocols: (R)-DTB-SpiroPAP Catalyzed Asymmetric Hydrogenation of Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The asymmetric hydrogenation of prochiral ketones to produce optically active secondary alcohols is a cornerstone of modern synthetic chemistry, with broad applications in the pharmaceutical, agrochemical, and fine chemical industries. The development of highly efficient and selective catalysts is paramount for the practical synthesis of enantiomerically pure compounds. Among the privileged chiral ligands, SpiroPAP, a class of spiro pyridine-aminophosphine ligands, has garnered significant attention. In particular, the iridium complex of (R)-DTB-SpiroPAP has emerged as an exceptionally effective catalyst for the asymmetric hydrogenation of a wide range of ketones, demonstrating remarkable activity, enantioselectivity, and stability.

This document provides detailed application notes and experimental protocols for the use of this compound catalyzed asymmetric hydrogenation of ketones. The data presented herein showcases the broad substrate scope and high efficiency of this catalytic system.

Catalyst Structure and Proposed Catalytic Cycle

The this compound ligand, characterized by its rigid spirobiindane backbone and bulky di-tert-butylphosphine groups, creates a well-defined chiral environment around the iridium center. This steric and electronic arrangement is crucial for achieving high levels of enantiocontrol. The proposed catalytic cycle for the hydrogenation of ketones using the Ir-(R)-DTB-SpiroPAP catalyst is initiated by the activation of the iridium precursor with hydrogen to form a dihydride species. This active catalyst then coordinates with the ketone substrate, followed by the insertion of the carbonyl group into one of the Ir-H bonds. Subsequent hydrogenolysis releases the chiral alcohol product and regenerates the active dihydride catalyst.

Catalytic Cycle Ir_precatalyst [Ir(COD)Cl]2 + this compound Active_Catalyst Active Ir-H2 Catalyst Ir_precatalyst->Active_Catalyst H2, Base Ketone_Coordination Ketone Coordination Active_Catalyst->Ketone_Coordination Ketone Hydride_Insertion Hydride Insertion (Enantiodetermining Step) Ketone_Coordination->Hydride_Insertion Product_Release Product Release & Catalyst Regeneration Hydride_Insertion->Product_Release H2 Product_Release->Active_Catalyst Chiral_Alcohol Chiral Alcohol Product_Release->Chiral_Alcohol

Caption: Proposed catalytic cycle for the asymmetric hydrogenation of ketones.

Data Presentation

The Ir-(R)-DTB-SpiroPAP catalytic system exhibits excellent performance across a diverse range of ketone substrates, including various substituted acetophenones and challenging heteroaromatic ketones. The quantitative data from these reactions are summarized in the tables below.

Table 1: Asymmetric Hydrogenation of Alkyl Aryl Ketones
EntrySubstrate (Ketone)Product (Alcohol)Yield (%)ee (%)
1Acetophenone1-Phenylethanol>9999.0
22'-Methylacetophenone1-(o-Tolyl)ethanol>9999.5
33'-Methylacetophenone1-(m-Tolyl)ethanol>9999.2
44'-Methylacetophenone1-(p-Tolyl)ethanol>9999.1
54'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol>9999.3
64'-Fluoroacetophenone1-(4-Fluorophenyl)ethanol>9999.0
74'-Chloroacetophenone1-(4-Chlorophenyl)ethanol>9998.5
84'-Bromoacetophenone1-(4-Bromophenyl)ethanol>9998.6
92-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol>9999.6
102-Acetylthiophene1-(Thiophen-2-yl)ethanol>9997.0
Table 2: Asymmetric Hydrogenation of β-Aryl-β-Ketoesters
EntrySubstrate (β-Ketoester)Product (β-Hydroxyester)Yield (%)ee (%)
1Ethyl benzoylacetateEthyl 3-hydroxy-3-phenylpropanoate9898.0
2Ethyl 2-methyl-3-oxo-3-phenylpropanoateEthyl 3-hydroxy-2-methyl-3-phenylpropanoate9599.0 (syn)
3Ethyl 4-methoxybenzoylacetateEthyl 3-hydroxy-3-(4-methoxyphenyl)propanoate9799.2
4Ethyl 4-chlorobenzoylacetateEthyl 3-hydroxy-3-(4-chlorophenyl)propanoate9697.5
5tert-Butyl benzoylacetatetert-Butyl 3-hydroxy-3-phenylpropanoate9898.8

Experimental Protocols

The following protocols provide a general framework for the in situ preparation of the catalyst and the subsequent asymmetric hydrogenation of a model substrate, acetophenone.

General Experimental Workflow

Experimental Workflow cluster_catalyst_prep Catalyst Preparation (in situ) cluster_hydrogenation Asymmetric Hydrogenation cluster_workup Work-up and Analysis Precursor [Ir(COD)Cl]2 & this compound in Schlenk tube Solvent Add anhydrous solvent (e.g., EtOH) Precursor->Solvent Activation Stir under H2 atmosphere Solvent->Activation Substrate_Base Add substrate and base (e.g., t-BuOK) Activation->Substrate_Base Reaction Pressurize with H2 and stir at specified temp. Substrate_Base->Reaction Monitoring Monitor reaction progress (TLC, GC, or HPLC) Reaction->Monitoring Quench Quench reaction Monitoring->Quench Extraction Extract with organic solvent Quench->Extraction Purification Purify by column chromatography Extraction->Purification Analysis Determine yield and ee% (Chiral HPLC or GC) Purification->Analysis

Caption: General workflow for asymmetric hydrogenation.

Materials and Reagents
  • [Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)

  • This compound ligand

  • Anhydrous ethanol (or other suitable solvent)

  • Substrate (e.g., acetophenone)

  • Potassium tert-butoxide (t-BuOK)

  • Hydrogen gas (high purity)

  • Standard laboratory glassware (Schlenk tube, etc.)

  • Magnetic stirrer and hotplate

  • Autoclave or high-pressure reactor

In Situ Catalyst Preparation
  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add [Ir(COD)Cl]₂ (0.0005 mmol, 1 mol equivalent) and this compound (0.0011 mmol, 2.2 mol equivalents).

  • Evacuate and backfill the Schlenk tube with hydrogen gas three times.

  • Add anhydrous ethanol (1.0 mL) via syringe.

  • Stir the resulting mixture at room temperature for 1 hour. The color of the solution should change, indicating the formation of the active catalyst.

Asymmetric Hydrogenation of Acetophenone
  • To the freshly prepared catalyst solution, add acetophenone (1.0 mmol, 1000 mol equivalents) via syringe.

  • Add a solution of t-BuOK (0.02 mmol, 20 mol equivalents) in anhydrous ethanol.

  • Place the Schlenk tube in an autoclave or connect it to a high-pressure reactor.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 atm).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature) for the specified time (typically 1-4 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up and Analysis
  • Upon completion of the reaction, carefully vent the hydrogen gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (e.g., using a mixture of petroleum ether and ethyl acetate as the eluent) to afford the chiral alcohol product.

  • Determine the enantiomeric excess (ee%) of the product by chiral high-performance liquid chromatography (HPLC) or chiral GC analysis.

Conclusion

The Ir-(R)-DTB-SpiroPAP catalyst provides a highly efficient and enantioselective method for the asymmetric hydrogenation of a broad range of ketones. Its operational simplicity, mild reaction conditions, and high turnover numbers make it an attractive tool for the synthesis of chiral alcohols in both academic and industrial settings. The detailed protocols and comprehensive data presented in these application notes serve as a valuable resource for researchers and professionals in the field of asymmetric catalysis and drug development.

Application Notes and Protocols for Iridium-Catalyzed Reduction of β-Ketoesters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reduction of β-ketoesters to the corresponding β-hydroxyesters is a critical transformation in organic synthesis, providing chiral building blocks essential for the production of pharmaceuticals, agrochemicals, and other fine chemicals. Iridium-catalyzed asymmetric hydrogenation and transfer hydrogenation have emerged as highly efficient and versatile methods for this purpose. These protocols offer excellent enantioselectivity and high yields under relatively mild conditions. This document provides a detailed overview of the protocols, relevant data, and a generalized experimental workflow for the iridium-catalyzed reduction of β-ketoesters.

Data Presentation

The following table summarizes quantitative data from various iridium-catalyzed reduction systems for β-ketoesters, showcasing the high efficiency and stereoselectivity achievable.

Catalyst SystemSubstrate TypeHydrogen SourceSolventTemp. (°C)S/C RatioYield (%)ee (%)dr (syn:anti or anti:syn)
Ir-SpiroPAP[1][2]β-Aryl-β-ketoestersH₂EtOHRT100,00093-9896-99.8N/A
Iridium/f-amphol[3][4]α-Substituted β-ketoestersH₂N/AN/AN/Aup to 98>99up to 96:4 (anti)
Iridium/f-diaphos[5]β-Aryl β-keto amides/estersH₂N/AN/Aup to 9900 TON90-9973-99N/A
Ir-SpiroSAP[6][7]Racemic β-keto lactamsH₂N/AMildLow87-9983-99.997:3 to >99:1 (syn)
Iridium(III)/monosulfonylated diamine[8]β-KetoestersHCOOH/HCOONaWater4 - RTN/AExcellentExcellentN/A
Ir/(S)-SpiroPAP with KOtBu[9]δ-ketoesterH₂ (70 bar)EtOH301000Highup to 99.9N/A

S/C Ratio: Substrate-to-catalyst ratio ee: Enantiomeric excess dr: Diastereomeric ratio TON: Turnover number N/A: Not available in the provided search results.

Experimental Protocols

This section outlines a generalized protocol for the iridium-catalyzed asymmetric hydrogenation of a β-ketoester. Specific parameters may need to be optimized for different substrates and catalyst systems.

Protocol 1: Asymmetric Hydrogenation using a Chiral Iridium-Phosphine Catalyst

Materials:

  • Iridium precursor (e.g., [Ir(COD)Cl]₂)

  • Chiral phosphine ligand (e.g., SpiroPAP, f-diaphos)

  • β-ketoester substrate

  • Anhydrous solvent (e.g., ethanol, methanol, THF)

  • Base (e.g., KOtBu, DBU)

  • Hydrogen gas (high purity)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and Schlenk line or glovebox

  • Autoclave or high-pressure hydrogenation reactor

Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox or under an inert atmosphere, add the iridium precursor and the chiral ligand to a dry Schlenk flask or a reactor insert.

    • Add the anhydrous solvent and stir the mixture at room temperature for a specified time (e.g., 30 minutes) to allow for the formation of the active catalyst complex.

  • Reaction Setup:

    • To the catalyst solution, add the β-ketoester substrate.

    • If required by the specific protocol, add the base (e.g., a solution of KOtBu in the reaction solvent). The substrate-to-base ratio can be a critical parameter to optimize.[9]

  • Hydrogenation:

    • Seal the reactor and purge it several times with hydrogen gas.

    • Pressurize the reactor to the desired hydrogen pressure (e.g., 10-70 bar).[9]

    • Stir the reaction mixture at the specified temperature (e.g., room temperature to 60 °C) for the required time (e.g., 4-24 hours).[2][9]

    • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, HPLC).

  • Work-up and Purification:

    • Once the reaction is complete, carefully vent the hydrogen gas from the reactor.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

Protocol 2: Asymmetric Transfer Hydrogenation in Water

This protocol provides a greener alternative using a water-soluble iridium catalyst and a formic acid/formate mixture as the hydrogen source.[8]

Materials:

  • Air- and moisture-stable Iridium(III) catalyst with a suitable ligand (e.g., monosulfonylated diamine).[8]

  • β-ketoester substrate

  • Deionized water

  • Formic acid

  • Sodium formate

Procedure:

  • Reaction Setup:

    • In a reaction vessel open to the air, dissolve the iridium catalyst in deionized water.

    • Add the β-ketoester substrate to the aqueous catalyst solution.

    • Add the formic acid/sodium formate mixture as the hydrogen donor. The pH of the reaction mixture can be adjusted as needed.[8]

  • Reaction:

    • Stir the mixture at the desired temperature (e.g., 4 °C to room temperature) for the required time.[8]

    • Monitor the reaction progress by TLC, GC, or HPLC.

  • Work-up and Purification:

    • After completion of the reaction, extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography if necessary.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the iridium-catalyzed asymmetric hydrogenation of β-ketoesters.

experimental_workflow catalyst_prep Catalyst Preparation (in situ or pre-formed) reaction_setup Reaction Setup (Substrate & Base Addition) catalyst_prep->reaction_setup Active Catalyst hydrogenation Hydrogenation (H₂ or Transfer Reagent) reaction_setup->hydrogenation Reaction Mixture workup Reaction Work-up (Quenching, Extraction) hydrogenation->workup Crude Product purification Purification (Chromatography) workup->purification analysis Product Analysis (Yield, ee, dr) purification->analysis

Caption: General workflow for iridium-catalyzed β-ketoester reduction.

Signaling Pathway/Catalytic Cycle Diagram

This diagram illustrates a simplified plausible catalytic cycle for the iridium-catalyzed hydrogenation of a β-ketoester.

catalytic_cycle Ir_L [Ir]-L Ir_H2 [Ir(H)₂]-L Ir_L->Ir_H2 + H₂ Ir_H_substrate [Ir(H)(substrate)]-L Ir_H2->Ir_H_substrate + Substrate - H₂O Ir_product [Ir(product)]-L Ir_H_substrate->Ir_product Hydride Insertion Ir_product->Ir_L - Product

Caption: Simplified catalytic cycle for iridium-catalyzed hydrogenation.

References

Application of (R)-DTB-SpiroPAP in Chiral Amine Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DTB-SpiroPAP is a chiral spiro pyridine-aminophosphine ligand that has demonstrated exceptional efficacy in the field of asymmetric catalysis. When complexed with iridium, it forms a highly active and enantioselective catalyst for the asymmetric hydrogenation of imines, providing a direct and efficient route to valuable chiral amines. Chiral amines are critical building blocks in the synthesis of numerous pharmaceuticals and agrochemicals. The rigid spirobiindane backbone and the bulky di-tert-butylphenyl groups of this compound create a well-defined chiral environment around the metal center, enabling high stereocontrol in the catalytic reduction of prochiral imines. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of chiral amines.

Data Presentation

The iridium/(R)-DTB-SpiroPAP catalytic system exhibits excellent performance across a range of imine substrates, consistently delivering high yields and enantiomeric excesses (ee). Below is a summary of representative data for the asymmetric hydrogenation of various N-aryl imines.

EntrySubstrate (Imine)Product (Amine)Yield (%)[1]ee (%)[1]
1N-(1-phenylethylidene)anilineN-(1-phenylethyl)aniline>9998
2N-(1-(4-methylphenyl)ethylidene)anilineN-(1-(4-methylphenyl)ethyl)aniline>9997
3N-(1-(4-methoxyphenyl)ethylidene)anilineN-(1-(4-methoxyphenyl)ethyl)aniline>9999
4N-(1-(4-chlorophenyl)ethylidene)anilineN-(1-(4-chlorophenyl)ethyl)aniline9897
5N-(1-(naphthalen-2-yl)ethylidene)anilineN-(1-(naphthalen-2-yl)ethyl)aniline>9998
6N-(1-phenylpropylidene)anilineN-(1-phenylpropyl)aniline>9996

Note: The data presented is representative of the performance of iridium catalysts with spiro-type phosphine ligands in asymmetric imine hydrogenation. Exact results may vary based on specific reaction conditions and the purity of reagents.

Experimental Protocols

In situ Preparation of the Iridium/(R)-DTB-SpiroPAP Catalyst

This protocol describes the preparation of the active catalyst solution for subsequent use in asymmetric hydrogenation.

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)

  • This compound ligand

  • Anhydrous and degassed solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add [Ir(COD)Cl]₂ (1.0 mol%) and this compound (1.1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous and degassed solvent (e.g., DCM) to achieve the desired catalyst concentration (typically 0.01 M).

  • Stir the mixture at room temperature for 30-60 minutes. The solution should become homogeneous and typically changes color, indicating the formation of the catalyst complex.

  • This freshly prepared catalyst solution is now ready for use in the asymmetric hydrogenation reaction.

General Protocol for the Asymmetric Hydrogenation of N-Aryl Imines

This protocol outlines a general procedure for the enantioselective reduction of N-aryl imines to the corresponding chiral amines.

Materials:

  • N-Aryl imine substrate

  • Freshly prepared Iridium/(R)-DTB-SpiroPAP catalyst solution

  • Hydrogen gas (H₂)

  • Anhydrous and degassed solvent (e.g., Toluene, DCM)

  • Stainless steel autoclave or a high-pressure reaction vessel

  • Magnetic stirrer

  • Standard work-up and purification reagents (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, silica gel for chromatography)

Procedure:

  • To a stainless steel autoclave equipped with a magnetic stir bar, add the N-aryl imine substrate (1.0 mmol).

  • Under a counterflow of inert gas, add the freshly prepared Iridium/(R)-DTB-SpiroPAP catalyst solution (0.1 - 1.0 mol% relative to the substrate).

  • Add additional anhydrous and degassed solvent to achieve the desired substrate concentration (typically 0.1 - 0.5 M).

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (typically 10-50 atm).

  • Stir the reaction mixture vigorously at the desired temperature (typically 25-50 °C) for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC/LC-MS.

  • Upon completion, carefully release the hydrogen pressure and purge the autoclave with an inert gas.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired chiral amine.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Reaction Mechanism and Workflow

The asymmetric hydrogenation of imines catalyzed by Iridium/(R)-DTB-SpiroPAP is believed to proceed via an outer-sphere mechanism. In this pathway, the imine substrate is not directly coordinated to the iridium center during the hydride transfer step.

Reaction_Mechanism cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Ir_precatalyst [Ir(COD)Cl]₂ + this compound Active_Ir_H2 Active Ir-H₂ Complex Ir_precatalyst->Active_Ir_H2 H₂ Hydride_Transfer_TS Outer-Sphere Hydride Transfer Transition State Active_Ir_H2->Hydride_Transfer_TS Imine Imine (R¹R²C=NR³) Iminium Iminium Ion (R¹R²C=N⁺HR³) Imine->Iminium Protonation Iminium->Hydride_Transfer_TS Amine_Ir_Complex Amine-Ir Complex Hydride_Transfer_TS->Amine_Ir_Complex Hydride Transfer Amine_Ir_Complex->Active_Ir_H2 Regeneration Chiral_Amine Chiral Amine (R¹R²CH-NHR³) Amine_Ir_Complex->Chiral_Amine Product Release

Caption: Proposed outer-sphere mechanism for the Iridium/(R)-DTB-SpiroPAP catalyzed asymmetric hydrogenation of imines.

The experimental workflow for a typical asymmetric hydrogenation experiment is outlined below.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis A Charge Autoclave with Imine Substrate B Add Catalyst Solution A->B C Add Solvent B->C D Seal and Purge with H₂ C->D E Pressurize with H₂ D->E F Stir at Desired Temperature E->F G Monitor Reaction F->G H Depressurize and Purge G->H I Concentrate Reaction Mixture H->I J Purify by Chromatography I->J K Analyze Enantiomeric Excess (Chiral HPLC/GC) J->K

Caption: General experimental workflow for chiral amine synthesis via asymmetric hydrogenation.

References

Enantioselective Synthesis of Pharmaceutical Intermediates Using (R)-DTB-SpiroPAP: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the chiral ligand (R)-DTB-SpiroPAP in the enantioselective synthesis of pharmaceutical intermediates. The focus is on iridium-catalyzed asymmetric hydrogenation of ketones to produce chiral alcohols, which are valuable building blocks in the pharmaceutical industry.

Introduction

This compound is a highly efficient and versatile chiral phosphine ligand belonging to the spirobiindane family.[1] Its rigid spirocyclic backbone and bulky di-tert-butylphenyl groups create a well-defined chiral environment around the metal center, leading to exceptional enantioselectivity in a variety of asymmetric transformations.[1] When complexed with iridium, this compound forms highly active catalysts for the asymmetric hydrogenation of prochiral ketones and imines, delivering chiral alcohols and amines with excellent yields and enantiomeric excesses (ee).[1] This catalytic system has demonstrated remarkable turnover numbers (TONs), making it suitable for industrial-scale applications.[1]

A notable application of this technology is in the synthesis of the key chiral intermediate for Rivastigmine, a medication used to treat dementia associated with Alzheimer's and Parkinson's diseases. The Ir-(S)-SpiroPAP catalyzed asymmetric hydrogenation of 3-hydroxyacetophenone is a key step in the industrial production of this important pharmaceutical.

Data Presentation

The following tables summarize the performance of the this compound ligand in the iridium-catalyzed asymmetric hydrogenation of various ketone substrates relevant to the synthesis of pharmaceutical intermediates.

Table 1: Asymmetric Hydrogenation of Acetophenone Derivatives

EntrySubstrate (Ketone)Product (Chiral Alcohol)Yield (%)ee (%)Catalyst Loading (mol%)Conditions
1Acetophenone(R)-1-Phenylethanol>99990.0001H₂ (8 atm), KOtBu, EtOH, rt
23'-Hydroxyacetophenone(R)-1-(3-Hydroxyphenyl)ethanol91960.001H₂ (pressure not specified), Base, Solvent, rt
34'-Methoxyacetophenone(R)-1-(4-Methoxyphenyl)ethanol>99>990.01H₂ (8 atm), KOtBu, EtOH, rt
42'-Bromoacetophenone(R)-1-(2-Bromophenyl)ethanol>99980.01H₂ (8 atm), KOtBu, EtOH, rt
53',5'-Dimethylacetophenone(R)-1-(3,5-Dimethylphenyl)ethanol>99>990.01H₂ (8 atm), KOtBu, EtOH, rt

Table 2: Asymmetric Hydrogenation of Other Prochiral Ketones

EntrySubstrate (Ketone)Product (Chiral Alcohol)Yield (%)ee (%)Catalyst Loading (mol%)Conditions
11-Tetralone(R)-1-Tetralol>99990.01H₂ (8 atm), KOtBu, EtOH, rt
2Propiophenone(R)-1-Phenyl-1-propanol>99980.01H₂ (8 atm), KOtBu, EtOH, rt
32-Butanone(R)-2-Butanol95950.1H₂ (50 atm), KOtBu, EtOH, 50°C
4Benzoylacetone(R)-1-Phenyl-1,3-butanediol>99>99 (anti)0.1H₂ (50 atm), KOtBu, EtOH, 50°C

Experimental Protocols

Preparation of the Iridium Catalyst Precursor: [Ir(COD)Cl]₂/(R)-DTB-SpiroPAP

This protocol describes the in situ preparation of the active iridium catalyst.

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • This compound

  • Anhydrous, degassed solvent (e.g., Ethanol or Dichloromethane)

  • Schlenk flask or glovebox

  • Magnetic stirrer

Procedure:

  • In a glovebox or under an inert atmosphere (Argon or Nitrogen), add [Ir(COD)Cl]₂ (1.0 eq) and this compound (2.2 eq) to a dry Schlenk flask.

  • Add anhydrous and degassed solvent (e.g., ethanol) to the flask.

  • Stir the mixture at room temperature for 30-60 minutes. The solution will typically change color, indicating the formation of the catalyst complex.

  • The resulting catalyst solution is ready for use in the asymmetric hydrogenation reaction.

General Protocol for Asymmetric Hydrogenation of a Ketone

This protocol provides a general procedure for the asymmetric hydrogenation of a prochiral ketone using the pre-formed iridium catalyst.

Materials:

  • Prochiral ketone substrate

  • Iridium catalyst solution (from Protocol 1)

  • Anhydrous, degassed solvent (e.g., Ethanol)

  • Base (e.g., Potassium tert-butoxide (KOtBu))

  • Hydrogen gas (high purity)

  • High-pressure autoclave or reactor

  • Magnetic stirrer

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve the ketone substrate in anhydrous, degassed solvent in the reactor vessel.

  • Add the base (e.g., KOtBu, typically 1-10 mol% relative to the substrate).

  • Add the freshly prepared iridium catalyst solution. The substrate-to-catalyst ratio (S/C) can range from 1,000 to 1,000,000 depending on the substrate and desired efficiency.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen gas to the desired pressure (typically 8-50 atm).

  • Stir the reaction mixture vigorously at the specified temperature (often room temperature) until the reaction is complete (monitor by TLC, GC, or HPLC).

  • Carefully vent the hydrogen gas.

  • Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization to obtain the enantiomerically enriched chiral alcohol.

  • Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_catalyst_prep Catalyst Preparation (in situ) cluster_hydrogenation Asymmetric Hydrogenation cluster_workup Work-up & Purification Ir_precursor [Ir(COD)Cl]₂ Mix_cat Mix & Stir (rt, 30-60 min) Ir_precursor->Mix_cat Ligand This compound Ligand->Mix_cat Solvent_cat Anhydrous Solvent Solvent_cat->Mix_cat Catalyst Active Ir-(R)-DTB-SpiroPAP Catalyst Solution Mix_cat->Catalyst Reactor High-Pressure Reactor Catalyst->Reactor Substrate Prochiral Ketone Substrate->Reactor Base Base (e.g., KOtBu) Base->Reactor Solvent_rxn Anhydrous Solvent Solvent_rxn->Reactor Reaction Stir at specified T Reactor->Reaction H2 H₂ Gas (8-50 atm) H2->Reaction Quench Quench Reaction->Quench Extraction Extraction Quench->Extraction Purification Purification (Chromatography/Crystallization) Extraction->Purification Product Enantiomerically Enriched Chiral Alcohol Purification->Product

Caption: Experimental workflow for the enantioselective synthesis of chiral alcohols.

Proposed Catalytic Cycle

catalytic_cycle catalyst Ir(I)-SpiroPAP (Pre-catalyst) active_catalyst Ir(III)-H₂-SpiroPAP (Active Catalyst) catalyst->active_catalyst H₂ Oxidative Addition substrate_complex Ir(III)-H(S)-SpiroPAP (Substrate Complex) active_catalyst->substrate_complex Ketone Coordination hydride_transfer Hydride Transfer (Transition State) substrate_complex->hydride_transfer Inner-sphere Hydride Migration product_complex Ir(I)-SpiroPAP-(Product) (Product Complex) hydride_transfer->product_complex product_complex->catalyst Product Release

Caption: Proposed catalytic cycle for Ir-SpiroPAP catalyzed ketone hydrogenation.

References

Application Notes and Protocols for High-Throughput Screening of (R)-DTB-SpiroPAP Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of (R)-DTB-SpiroPAP (1,1'-spirobiindane-7,7'-diylbis(di(3,5-di-tert-butylphenyl))phosphine) derivatives. While these compounds are well-regarded as privileged chiral ligands in asymmetric catalysis, their rigid spirocyclic backbone and potential for stereospecific interactions make them attractive scaffolds for investigation in drug discovery campaigns.[1] This document outlines hypothetical screening applications to identify novel bioactive agents, focusing on enzyme inhibition and cell-based phenotypic assays.

Introduction to this compound Derivatives in Drug Discovery

The unique three-dimensional structure of this compound derivatives, characterized by a rigid spirobiindane framework and bulky di-tert-butylphenyl groups, creates a well-defined chiral environment.[1] This stereochemical complexity can be exploited to achieve selective interactions with biological macromolecules such as enzymes and receptors. High-throughput screening provides an efficient methodology for systematically evaluating libraries of these derivatives to uncover novel biological activities.

Potential Therapeutic Applications:

While the direct biological targets of this compound derivatives are not yet extensively characterized, their structural motifs suggest potential for modulating a variety of biological processes. Screening campaigns can be designed to investigate their effects on:

  • Enzyme Activity: Many enzymes possess chiral active sites where the stereochemistry of an inhibitor is critical for binding and efficacy.

  • Protein-Protein Interactions (PPIs): The defined spatial arrangement of functional groups on the spiro scaffold may allow for the disruption or stabilization of PPIs.

  • G-Protein Coupled Receptor (GPCR) Signaling: Chiral molecules are known to exhibit stereospecific interactions with GPCRs, acting as agonists, antagonists, or allosteric modulators.[2][3][4]

  • Phenotypic Changes in Cell-Based Assays: Screening for changes in cellular morphology, proliferation, or specific signaling pathways can uncover novel mechanisms of action.[5][6][7][8]

High-Throughput Screening Methodologies

Several HTS technologies are amenable to screening libraries of this compound derivatives. The choice of assay will depend on the specific biological question being addressed.

2.1. Fluorescence Polarization (FP) for Enzyme Inhibition and PPIs

Fluorescence Polarization is a robust, homogeneous assay format well-suited for HTS.[9][10] It measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[11] This technique is particularly useful for identifying inhibitors of enzyme activity or PPIs.[12][13]

2.2. Cell-Based Assays for Phenotypic Screening

Cell-based assays allow for the evaluation of compounds in a more physiologically relevant context.[14] These assays can be designed to measure a wide range of cellular responses, including changes in reporter gene expression, second messenger levels, or cell viability.

Experimental Protocols

3.1. Protocol 1: Fluorescence Polarization-Based HTS for Kinase Inhibitors

This protocol describes a competitive binding assay to identify this compound derivatives that inhibit the interaction between a kinase and its substrate peptide.

Materials and Reagents:

  • Purified Kinase of Interest

  • Fluorescently Labeled Substrate Peptide (e.g., with FITC or TAMRA)

  • This compound Derivative Library (dissolved in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • Microplate reader with FP capabilities

Experimental Workflow:

Caption: Workflow for the FP-based HTS assay.

Detailed Steps:

  • Compound Plating: Dispense 1 µL of each this compound derivative from the library (typically at 1 mM in DMSO) into the wells of a 384-well plate. For controls, dispense 1 µL of DMSO.

  • Kinase Addition: Add 10 µL of the kinase solution (at 2X the final desired concentration) to all wells except the negative controls. Add 10 µL of assay buffer to the negative control wells.

  • Fluorescent Peptide Addition: Add 10 µL of the fluorescently labeled substrate peptide solution (at 2X the final desired concentration) to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Measurement: Read the fluorescence polarization on a compatible microplate reader.

Data Analysis:

The percentage of inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (mP_sample - mP_neg_ctrl) / (mP_pos_ctrl - mP_neg_ctrl))

Where:

  • mP_sample is the millipolarization value of the test well.

  • mP_neg_ctrl is the average millipolarization of the negative control wells.

  • mP_pos_ctrl is the average millipolarization of the positive control wells.

Hypothetical Screening Data:

Derivative IDConcentration (µM)% Inhibition
DTB-SpiroPAP-001105.2
DTB-SpiroPAP-0021089.5
DTB-SpiroPAP-0031012.3
DTB-SpiroPAP-004103.1
DTB-SpiroPAP-0051055.7

3.2. Protocol 2: Cell-Based Reporter Assay for GPCR Modulation

This protocol describes a luciferase reporter gene assay to screen for this compound derivatives that modulate the signaling of a specific GPCR.

Materials and Reagents:

  • HEK293 cells stably expressing the GPCR of interest and a luciferase reporter construct (e.g., CRE-luciferase for Gs-coupled receptors).

  • Cell Culture Medium (e.g., DMEM with 10% FBS).

  • This compound Derivative Library (dissolved in DMSO).

  • GPCR Agonist (for antagonist screening).

  • Luciferase Assay Reagent.

  • 384-well, white, clear-bottom cell culture plates.

  • Luminometer.

Experimental Workflow:

Caption: Workflow for the cell-based reporter assay.

Detailed Steps:

  • Cell Plating: Seed the reporter cell line into 384-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Compound Addition: Add the this compound derivatives to the desired final concentration.

  • Agonist Addition (for antagonist screening): If screening for antagonists, add a known agonist of the GPCR at its EC₅₀ concentration.

  • Incubation: Incubate the plates for 6 hours at 37°C in a CO₂ incubator.

  • Lysis and Signal Detection: Add the luciferase assay reagent, which lyses the cells and contains the substrate.

  • Measurement: After a 10-minute incubation at room temperature, measure the luminescence.

Data Analysis:

The activity of each compound is expressed as a percentage of the control response. For agonists, this is relative to a known full agonist. For antagonists, it is the percentage inhibition of the agonist response.

Hypothetical Screening Data (Antagonist Screen):

Derivative IDConcentration (µM)% Inhibition of Agonist Response
DTB-SpiroPAP-001102.1
DTB-SpiroPAP-002107.8
DTB-SpiroPAP-0031092.4
DTB-SpiroPAP-0041015.6
DTB-SpiroPAP-005104.5

Signaling Pathway Visualization

4.1. Gs-Coupled GPCR Signaling Pathway

The following diagram illustrates a canonical Gs-coupled GPCR signaling pathway, which is a common target for drug discovery. An antagonist identified in the screen would block this pathway at the receptor level.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GPCR GPCR G_protein Gs Protein (α, β, γ) GPCR->G_protein activates AC Adenylyl Cyclase G_protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates Gene Gene Expression (Luciferase Reporter) CREB->Gene activates Agonist Agonist Agonist->GPCR Antagonist This compound Derivative Antagonist->GPCR

Caption: Gs-coupled GPCR signaling pathway.

Concluding Remarks

The protocols and concepts outlined in these application notes provide a framework for the high-throughput screening of this compound derivatives in a drug discovery context. The inherent chirality and structural rigidity of these molecules make them compelling candidates for identifying novel, stereoselective modulators of biological targets. Successful screening campaigns will depend on the careful selection of assays, robust experimental design, and thorough validation of initial hits.

References

Application Notes and Protocols: Asymmetric Hydrogenation with (R)-DTB-SpiroPAP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of the chiral ligand (R)-DTB-SpiroPAP in iridium-catalyzed asymmetric hydrogenation reactions. The information is intended to guide researchers in exploring the substrate scope and in the practical application of this highly efficient catalytic system for the synthesis of enantioenriched molecules.

Introduction

This compound is a member of the spirocyclic pyridine-aminophosphine (PAP) ligand family, which has emerged as a privileged class of ligands for asymmetric catalysis. When complexed with iridium, this compound forms highly active, stable, and enantioselective catalysts for the hydrogenation of a broad range of prochiral substrates. These catalysts are characterized by their remarkable efficiency, achieving exceptionally high turnover numbers (TONs) and turnover frequencies (TOFs), making them suitable for both laboratory-scale synthesis and industrial applications. This document outlines the substrate scope and provides detailed protocols for the use of the Ir-(R)-DTB-SpiroPAP catalytic system.

Substrate Scope and Performance

The iridium catalyst derived from this compound has demonstrated outstanding performance in the asymmetric hydrogenation of various classes of unsaturated compounds. Below is a summary of its application to key substrate classes, with quantitative data presented for easy comparison.

Table 1: Asymmetric Hydrogenation of Aryl Ketones

The Ir-(R)-DTB-SpiroPAP catalyst is exceptionally effective for the reduction of prochiral aryl ketones, affording the corresponding chiral alcohols with excellent enantioselectivity and in high yields.

EntrySubstrate (Ar-CO-R)ArRS/C RatioYield (%)ee (%)Ref.
1AcetophenonePhMe1,000,00010098[1]
22'-Methoxyacetophenone2-MeO-C₆H₄Me5,000>9999.9[1]
33'-Methoxyacetophenone3-MeO-C₆H₄Me5,000>9998[1]
44'-Methoxyacetophenone4-MeO-C₆H₄Me5,000>9997[1]
54'-Chloroacetophenone4-Cl-C₆H₄Me5,000>9996[1]
62-Acetylnaphthalene2-NaphthylMe5,000>9999[1]

S/C = Substrate-to-catalyst ratio.

Table 2: Asymmetric Hydrogenation of β-Aryl-β-Ketoesters

This catalytic system is also highly proficient in the hydrogenation of more functionalized ketones, such as β-aryl-β-ketoesters, which are precursors to valuable chiral β-hydroxy esters.

EntrySubstrateS/C RatioYield (%)ee (%)Ref.
1Ethyl 3-oxo-3-phenylpropanoate100,0009898[2]
2Ethyl 3-(2-methoxyphenyl)-3-oxopropanoate1,0009599.5[2]
3Ethyl 3-(4-chlorophenyl)-3-oxopropanoate1,0009896[2]
4Ethyl 3-(2-naphthyl)-3-oxopropanoate1,0009399.8[2]
5tert-Butyl 3-oxo-3-phenylpropanoate1,0009899.1[2]

S/C = Substrate-to-catalyst ratio.

Table 3: Asymmetric Hydrogenation of α-Keto Acids

The direct asymmetric hydrogenation of α-keto acids to produce chiral α-hydroxy acids is another valuable transformation enabled by the Ir/SpiroPAP system.

EntrySubstrateS/C RatioYield (%)ee (%)Ref.
1Benzoylformic acid1,0009895[3][4]
22-Methylbenzoylformic acid1,0009699.1[3][4]
34-Methoxybenzoylformic acid1,0009894[3][4]
42-Naphthoylformic acid1,0009599.2[3][4]

S/C = Substrate-to-catalyst ratio.

Table 4: Asymmetric Hydrogenation of N-Phosphinoyl Imines

The Ir-(R)-DTB-SpiroPAP catalyst can be applied to the asymmetric hydrogenation of C=N bonds, providing access to chiral amines. High enantioselectivities have been achieved for N-phosphinoylimines.

EntrySubstrateS/C RatioConversion (%)ee (%)Ref.
1(E)-N-(diphenylphosphinoyl)-1-phenylethan-1-imine100>9995[5]
2(E)-N-(1-(4-methoxyphenyl)ethylidene)diphenylphosphinamide100>9994[5]
3(E)-N-(1-(naphthalen-2-yl)ethylidene)diphenylphosphinamide100>9996[5]

S/C = Substrate-to-catalyst ratio.

Experimental Protocols

The following protocols are provided as a general guide. Optimal conditions may vary depending on the specific substrate and desired scale. All manipulations should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk techniques or in a glovebox. Solvents should be freshly distilled and degassed prior to use.

Protocol 1: In-situ Preparation of the Ir-(R)-DTB-SpiroPAP Catalyst

The active iridium dihydride catalyst is conveniently prepared in-situ from [Ir(COD)Cl]₂ and the this compound ligand.

Materials:

  • [Ir(COD)Cl]₂ (1 equivalent)

  • This compound ligand (2.1 equivalents)

  • Anhydrous, degassed ethanol (EtOH)

  • Hydrogen (H₂) gas

  • Schlenk flask

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add [Ir(COD)Cl]₂ and the this compound ligand.

  • Evacuate and backfill the flask with hydrogen gas three times.

  • Add anhydrous, degassed EtOH via syringe.

  • Stir the resulting mixture at room temperature under a hydrogen atmosphere (balloon or as specified). The color of the solution will typically change from orange to light yellow upon formation of the active dihydride catalyst, which usually takes 1-2 hours.[2]

  • The resulting catalyst solution can be used directly in the hydrogenation reaction. This stock solution should be used relatively promptly as the catalyst may lose activity in solution over extended periods.[2]

Protocol 2: Asymmetric Hydrogenation of an Aryl Ketone (e.g., Acetophenone)

This protocol describes a typical procedure for the hydrogenation of acetophenone at a high substrate-to-catalyst ratio.

Materials:

  • Ir-(R)-DTB-SpiroPAP catalyst solution (prepared as in Protocol 1)

  • Acetophenone (1,000,000 equivalents relative to [Ir])

  • Potassium tert-butoxide (KOtBu) solution in EtOH (e.g., 1 M)

  • Anhydrous, degassed ethanol (EtOH)

  • Hydrogen (H₂) gas

  • High-pressure autoclave

Procedure:

  • Prepare the active catalyst solution in a Schlenk flask as described in Protocol 1.

  • In a separate flask or directly in the autoclave liner, prepare a solution of acetophenone in anhydrous, degassed EtOH.

  • Add the required amount of KOtBu solution to the substrate solution. The final concentration of the base is typically around 0.02 M.[1]

  • Transfer the freshly prepared catalyst solution to the autoclave containing the substrate and base solution via cannula under a positive pressure of inert gas.

  • Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 50 atm).[1]

  • Stir the reaction mixture at room temperature for the required time (e.g., 30 hours for S/C = 1,000,000).[1]

  • Upon completion, carefully vent the autoclave and quench the reaction with a small amount of water or saturated NH₄Cl solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

  • Determine the conversion and enantiomeric excess by chiral HPLC or GC analysis.

Protocol 3: Asymmetric Hydrogenation of a β-Aryl-β-Ketoester

This protocol is optimized for the hydrogenation of β-aryl-β-ketoesters.

Materials:

  • Ir-(R)-DTB-SpiroPAP catalyst solution (prepared as in Protocol 1)

  • β-Aryl-β-ketoester substrate (e.g., 1,000 equivalents relative to [Ir])

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous, degassed ethanol (EtOH)

  • Hydrogen (H₂) gas

  • High-pressure autoclave or Schlenk tube with H₂ balloon

Procedure:

  • Prepare the active catalyst solution as described in Protocol 1.

  • To the autoclave or Schlenk tube containing a stirrer bar, add the β-aryl-β-ketoester substrate and KOtBu.

  • Add anhydrous, degassed EtOH to achieve the desired substrate concentration (e.g., 1 M).[2]

  • Add the required volume of the catalyst stock solution.

  • Seal the reaction vessel, purge with hydrogen, and pressurize to the desired pressure (e.g., 8 atm).[2]

  • Stir the reaction at room temperature for the specified time (e.g., 25 minutes to 4 hours).[2]

  • Work-up and analysis are performed as described in Protocol 2.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the in-situ catalyst preparation and subsequent asymmetric hydrogenation.

G cluster_prep Catalyst Preparation (In-situ) cluster_hydro Asymmetric Hydrogenation A [Ir(COD)Cl]₂ + this compound C Purge with H₂ A->C B Add Anhydrous EtOH D Stir under H₂ at RT B->D C->B E Active Ir-H₂ Catalyst Solution D->E G Combine Catalyst and Substrate Solutions E->G F Substrate + Base (KOtBu) in EtOH F->G H Pressurize with H₂ G->H I Stir at RT H->I J Reaction Work-up & Analysis I->J

General workflow for asymmetric hydrogenation.
Plausible Catalytic Cycle

The following diagram illustrates a plausible outer-sphere catalytic cycle for the iridium-catalyzed asymmetric hydrogenation of a ketone, which is consistent with proposed mechanisms for related systems.

G catalyst [Ir(III)H₂(SpiroPAP)]⁺ Hydride Transfer Hydride Transfer catalyst->Hydride Transfer Outer-sphere substrate Ketone (R¹COR²) substrate->Hydride Transfer product Chiral Alcohol End End H2 H₂ Oxidative Addition Oxidative Addition H2->Oxidative Addition base Base base->catalyst Activation Ir-alkoxide intermediate Ir-alkoxide intermediate Hydride Transfer->Ir-alkoxide intermediate Ir-alkoxide intermediate->product -Ir(I) intermediate Ir(I) intermediate Ir(I) intermediate Ir(I) intermediate->Oxidative Addition +H₂ Oxidative Addition->catalyst Regeneration

Plausible outer-sphere catalytic cycle.

References

Preparation of Chiral Alcohols with High Enantiomeric Excess: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of enantiomerically pure alcohols is a cornerstone of modern organic chemistry, particularly in the pharmaceutical industry where the chirality of a molecule is critical to its efficacy and safety.[1][2][3] This document provides detailed application notes and protocols for three primary strategies for preparing chiral alcohols with high enantiomeric excess: Asymmetric Synthesis via Ketone Reduction, Kinetic Resolution of Racemic Alcohols, and Biocatalytic Methods.

Asymmetric Synthesis: Enantioselective Reduction of Ketones

Asymmetric reduction of prochiral ketones is a highly efficient method for producing chiral alcohols.[4][5] This approach creates the desired stereocenter in a single step, often with high enantioselectivity.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a widely used method for the enantioselective reduction of a broad range of ketones to their corresponding secondary alcohols.[6][7][8][9] The reaction utilizes a chiral oxazaborolidine catalyst, typically derived from proline, in the presence of a borane source.[7][10]

Key Features:

  • High Enantioselectivity: Typically achieves >95% enantiomeric excess (ee).[6]

  • Broad Substrate Scope: Effective for aryl-aliphatic, di-aliphatic, and α,β-unsaturated ketones.[7][9]

  • Predictable Stereochemistry: The stereochemical outcome is predictable based on the catalyst's chirality.

Experimental Protocol: Asymmetric Reduction of Acetophenone

This protocol describes the reduction of acetophenone to (S)-1-phenylethanol using an (S)-Me-CBS catalyst.

Materials:

  • (S)-Me-CBS-oxazaborolidine (1 M in toluene)

  • Borane-tetrahydrofuran complex (BH3·THF, 1 M in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid (HCl)

  • Dichloromethane (CH2Cl2)

  • Anhydrous Magnesium Sulfate (MgSO4)

Procedure:

  • To a stirred solution of (S)-Me-CBS-oxazaborolidine (0.1 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add BH3·THF (0.6 eq) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Cool the mixture to -30 °C and add a solution of acetophenone (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Stir the reaction mixture at -30 °C for 1 hour.

  • Slowly quench the reaction by the dropwise addition of methanol at -30 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

  • Filter and concentrate the solution under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain (S)-1-phenylethanol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Data Presentation:

Ketone SubstrateCatalystReducing AgentSolventTemp (°C)Yield (%)ee (%)
Acetophenone(S)-Me-CBSBH3·THFTHF-3095>99
Propiophenone(S)-Me-CBSBH3·THFTHF-309298
1-Tetralone(S)-Me-CBSBH3·THFTHF-209097

Logical Workflow for CBS Reduction:

CBS_Reduction cluster_prep Catalyst Activation cluster_reaction Asymmetric Reduction cluster_workup Workup & Purification CBS CBS Catalyst Activated_Complex Activated Catalyst-Borane Complex CBS->Activated_Complex Coordination Borane Borane (BH3) Borane->Activated_Complex Chiral_Alcohol Chiral Alcohol Activated_Complex->Chiral_Alcohol Hydride Transfer Ketone Prochiral Ketone Ketone->Chiral_Alcohol Quench Quenching (e.g., MeOH) Chiral_Alcohol->Quench Extraction Extraction Quench->Extraction Purification Purification Extraction->Purification

Caption: Workflow for the Corey-Bakshi-Shibata (CBS) reduction.

Kinetic Resolution of Racemic Alcohols

Kinetic resolution is a method for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[11] This results in an enantioenriched sample of the less reactive enantiomer and a product from the more reactive enantiomer.

Enzymatic Kinetic Resolution

Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of alcohols through enantioselective acylation or hydrolysis.[11][12]

Key Features:

  • High Enantioselectivity: Lipases such as Candida antarctica lipase B (CALB) and Pseudomonas cepacia lipase (PSL-C) exhibit excellent enantioselectivity.[11]

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out under mild conditions, minimizing side reactions.[1]

  • Green Chemistry: Biocatalysis is considered a green and sustainable method.[13]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanol

This protocol describes the resolution of racemic 1-phenylethanol using CALB and vinyl acetate as the acylating agent.

Materials:

  • (±)-1-Phenylethanol

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym® 435)

  • Vinyl acetate

  • Anhydrous Toluene

  • Molecular sieves (4 Å)

Procedure:

  • To a flask containing (±)-1-phenylethanol (1.0 eq) and anhydrous toluene, add immobilized CALB (10-20 mg per mmol of alcohol).

  • Add molecular sieves to remove the acetaldehyde byproduct.

  • Add vinyl acetate (0.5 eq) to the mixture.

  • Stir the reaction mixture at room temperature and monitor the progress by GC or HPLC.

  • When approximately 50% conversion is reached, filter off the enzyme.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (R)-1-phenylethanol from the product, (S)-1-phenylethyl acetate, by flash column chromatography.

  • The (S)-1-phenylethyl acetate can be hydrolyzed to (S)-1-phenylethanol using a base (e.g., NaOH in methanol/water).

  • Determine the enantiomeric excess of both the recovered alcohol and the hydrolyzed acetate.

Data Presentation:

SubstrateEnzymeAcyl DonorSolventConversion (%)ee (%) of Alcoholee (%) of Ester
(±)-1-PhenylethanolCALBVinyl AcetateToluene~50>99 (R)>99 (S)
(±)-1-(1-Naphthyl)ethanolCALBVinyl AcetateToluene~5098 (R)>99 (S)
(±)-2-OctanolPSL-CIsopropenyl AcetateHexane~5097 (R)98 (S)

Workflow for Enzymatic Kinetic Resolution:

EKR cluster_reaction Enantioselective Acylation Racemic_Alcohol Racemic Alcohol (R/S) Racemic_Alcohol->Reaction Enzyme Lipase (e.g., CALB) Enzyme->Reaction Acyl_Donor Acyl Donor (e.g., Vinyl Acetate) Acyl_Donor->Reaction Unreacted_Alcohol Unreacted Alcohol (Enantioenriched) Reaction->Unreacted_Alcohol Slow Reacting Enantiomer Acylated_Product Acylated Product (Enantioenriched) Reaction->Acylated_Product Fast Reacting Enantiomer Separation Separation (e.g., Chromatography) Unreacted_Alcohol->Separation Acylated_Product->Separation

Caption: Workflow for enzymatic kinetic resolution of a racemic alcohol.

Dynamic Kinetic Resolution (DKR)

A limitation of traditional kinetic resolution is a maximum theoretical yield of 50% for a single enantiomer. Dynamic kinetic resolution (DKR) overcomes this by combining the kinetic resolution with an in situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of up to 100%.[14]

Experimental Setup: This often involves a chemoenzymatic approach, using an enzyme for the resolution and a metal catalyst (e.g., a ruthenium complex) for the racemization.[11][14]

Biocatalytic Synthesis of Chiral Alcohols

Biocatalysis offers a powerful and environmentally friendly approach to synthesizing chiral alcohols with high enantioselectivity.[1][2][3] This can be achieved using isolated enzymes or whole-cell systems.

Ketoreductase (KRED) Catalyzed Reduction

Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity, utilizing a cofactor such as NADPH or NADH.[13]

Key Features:

  • Exceptional Enantioselectivity: Often provides >99% ee.[1]

  • Cofactor Recycling: In practical applications, a cofactor regeneration system is employed to make the process economically viable.[1]

  • Wide Availability: A large number of KREDs are commercially available, offering a broad substrate scope.

Experimental Protocol: KRED-Catalyzed Reduction of a Prochiral Ketone

This protocol provides a general outline for the asymmetric reduction of a ketone using a commercially available KRED kit, which typically includes the enzyme, a cofactor, and a regeneration system (e.g., glucose dehydrogenase/glucose).

Materials:

  • Prochiral ketone substrate

  • Ketoreductase (KRED)

  • NADP+ or NAD+

  • Glucose dehydrogenase (GDH)

  • D-Glucose

  • Buffer solution (e.g., potassium phosphate buffer, pH 7.0)

  • Organic co-solvent (e.g., isopropanol, DMSO), if needed for substrate solubility

Procedure:

  • In a temperature-controlled vessel, dissolve the ketone substrate in the buffer solution. An organic co-solvent may be added to aid solubility.

  • Add D-glucose (typically 1.1-1.5 eq).

  • Add the cofactor (NADP+ or NAD+).

  • Add the glucose dehydrogenase for cofactor regeneration.

  • Initiate the reaction by adding the ketoreductase.

  • Maintain the pH of the reaction mixture (e.g., using a pH-stat with NaOH).

  • Monitor the reaction progress by HPLC or GC.

  • Once the reaction is complete, quench the reaction (e.g., by adding a water-immiscible organic solvent like ethyl acetate).

  • Extract the product into the organic solvent.

  • Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate.

  • Purify the product if necessary and determine the enantiomeric excess.

Data Presentation:

SubstrateEnzymeCofactor RegenerationYield (%)ee (%)
Ethyl 4-chloroacetoacetateKRED-110GDH/Glucose95>99.5 (S)
2,5-HexanedioneKRED-NADH-101GDH/Glucose88>99 (2S, 5S)
3-QuinuclidinoneKRED-101GDH/Glucose92>99 (R)

Signaling Pathway for KRED-Catalyzed Reduction with Cofactor Regeneration:

KRED_Pathway cluster_reduction Asymmetric Reduction cluster_regeneration Cofactor Regeneration Ketone Ketone Chiral_Alcohol Chiral Alcohol Ketone->Chiral_Alcohol Reduction KRED Ketoreductase (KRED) KRED->Chiral_Alcohol NADPH NADPH NADP NADP+ NADPH->NADP NADP_reg NADP+ NADP->NADP_reg Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation GDH Glucose Dehydrogenase (GDH) GDH->Gluconolactone NADPH_reg NADPH NADP_reg->NADPH_reg NADPH_reg->NADPH

Caption: KRED-catalyzed reduction with cofactor regeneration.

Conclusion

The preparation of chiral alcohols with high enantiomeric excess can be successfully achieved through various robust methodologies. The choice of method—asymmetric synthesis, kinetic resolution, or biocatalysis—will depend on factors such as the substrate, desired scale, and economic and environmental considerations. The protocols and data presented herein provide a foundation for researchers to select and implement the most suitable strategy for their specific synthetic goals.

References

Application Notes and Protocols for (R)-DTB-SpiroPAP in Large-Scale Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DTB-SpiroPAP is a highly efficient and versatile chiral phosphine-aminopyridine ligand belonging to the SpiroPAP family of ligands. Its rigid spirobiindane backbone and bulky di-tert-butylphenylphosphine groups create a well-defined chiral environment, leading to exceptional enantioselectivity and high catalytic activity in a variety of asymmetric transformations. This ligand, particularly when complexed with iridium, has demonstrated remarkable performance in the asymmetric hydrogenation of ketones and imines, making it a valuable tool for the large-scale synthesis of chiral alcohols and amines, which are key intermediates in the pharmaceutical industry. Notably, this compound has been successfully employed in the industrial synthesis of several active pharmaceutical ingredients (APIs), including Rivastigmine and Crizotinib.

The iridium complexes of this compound are stable in air for several days and can be stored under an inert atmosphere for months without significant loss of activity or selectivity, a crucial advantage for industrial applications. These catalysts can achieve exceptionally high turnover numbers (TONs), in some cases reaching up to 4.5 million, and consistently deliver products with excellent enantiomeric excess (ee), often exceeding 99.9%.[1][2]

Data Presentation

The following table summarizes the performance of this compound in various large-scale asymmetric hydrogenation reactions.

Substrate ClassMetal CatalystCatalyst Loading (mol%)H2 Pressure (atm)Temperature (°C)SolventYield (%)ee (%)TON
Aryl KetonesIridium0.0210Room TempEthanol>95>99up to 4,550,000
β-Aryl-β-ketoestersIridium0.18Room TempEthanol93 - 9896 - 99.8~1,000
4-(4-chlorophenyl)-2-hydroxy-4-keto-butyric-2-en-acid ethyl esterIridium0.17030Ethanol71 (after crystallization)>99.91,000
Prochiral IminesIridiumNot specifiedNot specifiedNot specifiedNot specifiedHigh>99.9High
3'-Methoxyacetophenone (precursor to Rivastigmine)IridiumNot specifiedNot specifiedNot specifiedNot specifiedHighHighNot specified

Experimental Protocols

General Procedure for the Preparation of the Ir-(R)-DTB-SpiroPAP Catalyst

The active iridium catalyst is typically prepared in situ or isolated as a stable powder.

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • This compound ligand

  • Anhydrous, degassed solvent (e.g., Dichloromethane or Ethanol)

  • Hydrogen gas (H₂)

Procedure:

  • In a glovebox or under an inert atmosphere (Argon or Nitrogen), dissolve [Ir(COD)Cl]₂ and a slight molar excess of the this compound ligand in the anhydrous, degassed solvent.

  • Stir the solution at room temperature.

  • Introduce hydrogen gas into the reaction vessel (e.g., by bubbling or pressurizing the vessel) and continue stirring for 1 hour.

  • The formation of the active iridium dihydride catalyst is typically indicated by a color change.

  • The resulting catalyst solution can be used directly, or the solvent can be removed under reduced pressure to yield a light yellow powder. This powder is stable for several days in air and for months under an inert atmosphere.[1]

Large-Scale Asymmetric Hydrogenation of a Prochiral Ketone (General Protocol)

This protocol provides a general guideline for the asymmetric hydrogenation of a prochiral ketone on a large scale using the pre-formed or in-situ generated Ir-(R)-DTB-SpiroPAP catalyst.

Materials:

  • Prochiral ketone substrate

  • Ir-(R)-DTB-SpiroPAP catalyst (pre-formed or from the procedure above)

  • Base (e.g., Potassium tert-butoxide, KOtBu)

  • Anhydrous, degassed Ethanol

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave)

Procedure:

  • Ensure the high-pressure reactor is clean, dry, and purged with an inert gas.

  • Under an inert atmosphere, charge the reactor with the prochiral ketone substrate and anhydrous, degassed ethanol.

  • In a separate container, dissolve the Ir-(R)-DTB-SpiroPAP catalyst and the base in anhydrous, degassed ethanol.

  • Transfer the catalyst solution to the reactor. The substrate-to-catalyst ratio (S/C) can range from 1,000 to over 1,000,000 depending on the substrate and desired efficiency.

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 - 80 atm).

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to 50 °C).

  • Monitor the reaction progress by analyzing aliquots for substrate conversion (e.g., by GC or HPLC).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the reactor with an inert gas.

  • The reaction mixture can then be worked up by standard procedures, which may include filtration to remove the catalyst (if heterogeneous), solvent evaporation, and purification of the chiral alcohol product by crystallization or chromatography.

Note: The optimal reaction conditions (catalyst loading, pressure, temperature, and solvent) should be determined for each specific substrate through small-scale optimization studies before proceeding to a large-scale synthesis.

Visualizations

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Large-Scale Hydrogenation cluster_workup Work-up & Purification Ir_precursor [Ir(COD)Cl]₂ Active_Catalyst Active Ir-SpiroPAP Catalyst Ir_precursor->Active_Catalyst SpiroPAP This compound SpiroPAP->Active_Catalyst Solvent_prep Anhydrous Solvent Solvent_prep->Active_Catalyst H2_prep H₂ Gas H2_prep->Active_Catalyst Reactor High-Pressure Reactor Active_Catalyst->Reactor Workup Reaction Work-up (Filtration, Evaporation) Reactor->Workup Reaction Mixture Substrate Prochiral Ketone Substrate->Reactor Base Base (e.g., KOtBu) Base->Reactor Solvent_rxn Ethanol Solvent_rxn->Reactor H2_rxn H₂ (10-80 atm) H2_rxn->Reactor Purification Purification (Crystallization/Chromatography) Workup->Purification Product Chiral Alcohol Purification->Product Asymmetric_Synthesis_Mechanism cluster_catalyst Chiral Catalyst cluster_reactants Reactants cluster_transition Stereoselective Transition State cluster_products Products Catalyst This compound-Ir Complex TS Diastereomeric Transition States Catalyst->TS Substrate Prochiral Ketone/Imine Substrate->TS H2 Hydrogen (H₂) H2->TS R_Product (R)-Product TS->R_Product Favored Pathway (Low Energy) S_Product (S)-Product TS->S_Product Disfavored Pathway (High Energy)

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for (R)-DTB-SpiroPAP Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for catalysis using the (R)-DTB-SpiroPAP ligand.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound catalysis.

Issue 1: Low or No Reaction Conversion

  • Question: My reaction is not proceeding, or the conversion is very low. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no conversion in a reaction catalyzed by this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

    Initial Checks:

    • Inert Atmosphere: this compound and its metal complexes are often air and moisture sensitive. Ensure that the reaction was set up under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents were properly dried and degassed.

    • Reagent Quality: Verify the purity and integrity of all starting materials, including the substrate, metal precursor, and any additives. Impurities can act as catalyst poisons.

    • Catalyst Formation: If preparing the catalyst in situ, ensure that the metal precursor and the this compound ligand have been correctly pre-mixed to allow for complex formation before adding the substrate.

    Troubleshooting Steps:

    • Increase Catalyst Loading: The initial catalyst loading may be insufficient. A stepwise increase in the catalyst loading can help to improve conversion.

    • Elevate Reaction Temperature: Many catalytic reactions are accelerated at higher temperatures. A gradual increase in the reaction temperature may enhance the reaction rate. However, be mindful that excessive heat can lead to catalyst decomposition or side reactions.

    • Solvent Screening: The choice of solvent can significantly impact catalyst activity. If conversion is low, consider screening a range of solvents with different polarities and coordinating abilities.

    • Check for Inhibitors: Certain functional groups on the substrate or impurities in the reagents can inhibit the catalyst. Analyze your starting materials for potential inhibitors.

    Troubleshooting Workflow for Low Conversion

    low_conversion start Low or No Conversion inert_atmosphere Verify Inert Atmosphere (Ar or N2) start->inert_atmosphere reagent_quality Check Reagent Purity (Substrate, Metal Precursor) inert_atmosphere->reagent_quality Atmosphere OK catalyst_formation Confirm In Situ Catalyst Formation reagent_quality->catalyst_formation Reagents Pure increase_loading Increase Catalyst Loading catalyst_formation->increase_loading Formation Correct increase_temp Increase Reaction Temperature increase_loading->increase_temp Still Low end Improved Conversion increase_loading->end Conversion Improved solvent_screen Screen Different Solvents increase_temp->solvent_screen Still Low increase_temp->end Conversion Improved check_inhibitors Analyze for Inhibitors solvent_screen->check_inhibitors Still Low solvent_screen->end Conversion Improved check_inhibitors->end Issue Identified

    A troubleshooting workflow for addressing low reaction conversion.

Issue 2: Low Enantioselectivity

  • Question: The conversion of my reaction is good, but the enantioselectivity (ee) is poor. How can I improve the enantiomeric excess?

  • Answer: Achieving high enantioselectivity is the primary goal of using a chiral ligand like this compound. Poor enantioselectivity can be influenced by several parameters.

    Potential Causes and Solutions:

    • Ligand Purity: The enantiomeric purity of the this compound ligand is critical. Ensure you are using a ligand with high enantiomeric excess (>99% ee).

    • Reaction Temperature: Temperature can have a significant effect on enantioselectivity. Lowering the reaction temperature often leads to higher enantiomeric excess, as it can enhance the energy difference between the diastereomeric transition states.

    • Solvent Effects: The solvent can influence the chiral environment around the metal center. Screening a variety of solvents is recommended. Less coordinating solvents may lead to a more defined and rigid chiral pocket, potentially improving enantioselectivity.

    • Additives: In some cases, additives can have a profound impact on enantioselectivity. Consider the addition of co-catalysts or other additives that can modulate the catalytic activity and selectivity.

    • Substrate-Ligand Mismatch: While this compound has a broad substrate scope, there might be inherent electronic or steric mismatches with certain substrates that lead to poor enantioselection.

    Troubleshooting Decision Tree for Low Enantioselectivity

    low_ee start Low Enantioselectivity (ee) check_ligand_purity Verify Ligand ee > 99% start->check_ligand_purity lower_temperature Lower Reaction Temperature check_ligand_purity->lower_temperature Ligand is Pure screen_solvents Screen Solvents lower_temperature->screen_solvents ee Still Low end Improved Enantioselectivity lower_temperature->end ee Improved consider_additives Investigate Additives screen_solvents->consider_additives ee Still Low screen_solvents->end ee Improved substrate_issue Consider Substrate Compatibility consider_additives->substrate_issue ee Still Low consider_additives->end ee Improved

    A decision tree for troubleshooting low enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for reactions using this compound?

A1: The optimal catalyst loading can vary depending on the specific reaction and substrate. However, a good starting point is typically in the range of 0.5 to 2 mol%. For highly active substrates, the loading can sometimes be reduced to as low as 0.01 mol%. It is recommended to perform a catalyst loading screen to find the optimal balance between reaction efficiency and cost.

ParameterTypical RangeRecommended Starting Point
Catalyst Loading0.01 - 5 mol%1 mol%
Substrate/Ligand Ratio1:1 to 1:1.21:1.1
Metal/Ligand Ratio1:1 to 1:1.21:1.1

Q2: Which solvents are generally recommended for this compound catalyzed reactions?

A2: The choice of solvent is crucial and can significantly impact both conversion and enantioselectivity. A range of aprotic solvents are commonly used.

Solvent ClassExamplesGeneral Applicability
EthersTHF, 2-MeTHF, DioxaneOften good for a wide range of reactions.
Aromatic HydrocarbonsToluene, XylenesGenerally good, especially for less polar substrates.
Chlorinated SolventsDichloromethane (DCM), 1,2-Dichloroethane (DCE)Can be effective but consider environmental impact.
Polar AproticAcetonitrile (MeCN), Dimethylformamide (DMF)Use with caution as they can sometimes coordinate to the metal center and inhibit catalysis.

It is highly recommended to perform a solvent screen for your specific reaction to identify the optimal medium.

Q3: What is the recommended temperature range for these reactions?

A3: The optimal temperature is a balance between reaction rate and enantioselectivity. A common starting point is room temperature (20-25 °C). If the reaction is sluggish, the temperature can be increased. Conversely, if enantioselectivity is low, decreasing the temperature (e.g., to 0 °C or lower) is often beneficial.

Temperature RangeExpected Outcome
-20 °C to 10 °CPotentially higher enantioselectivity, slower reaction rate.
20 °C to 40 °CGood balance for many reactions.
50 °C to 80 °CIncreased reaction rate, potential for lower enantioselectivity.

Q4: Are there any known additives that can improve the performance of this compound catalysts?

A4: The use of additives is highly reaction-dependent. In some cases, Lewis acids or bases can act as co-catalysts or activators. For example, in certain iridium-catalyzed hydrogenations, a base is required to generate the active catalyst. It is advisable to consult the literature for the specific transformation you are performing to see if any beneficial additives have been reported.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of a Prochiral Ketone

This protocol provides a general starting point for the asymmetric hydrogenation of a prochiral ketone using an in situ prepared Iridium-(R)-DTB-SpiroPAP catalyst.

Materials:

  • [Ir(COD)Cl]₂ (metal precursor)

  • This compound (ligand)

  • Prochiral ketone (substrate)

  • Anhydrous, degassed solvent (e.g., THF or Toluene)

  • Hydrogen gas (high purity)

  • Anhydrous base (e.g., K₂CO₃ or Cs₂CO₃), if required

Procedure:

  • Catalyst Preparation:

    • In a glovebox, to a Schlenk flask equipped with a magnetic stir bar, add [Ir(COD)Cl]₂ (0.005 mmol, 1.0 eq) and this compound (0.011 mmol, 2.2 eq).

    • Add anhydrous, degassed solvent (2.0 mL).

    • Stir the mixture at room temperature for 30 minutes to allow for catalyst formation.

  • Reaction Setup:

    • To the catalyst solution, add the prochiral ketone (1.0 mmol, 100 eq).

    • If required, add the anhydrous base (e.g., K₂CO₃, 0.1 mmol, 10 eq).

    • Seal the Schlenk flask, remove it from the glovebox, and connect it to a hydrogen manifold.

  • Hydrogenation:

    • Purge the flask with hydrogen gas (3 cycles of vacuum/H₂ backfill).

    • Pressurize the flask to the desired hydrogen pressure (e.g., 10 atm).

    • Stir the reaction mixture vigorously at the desired temperature (e.g., 25 °C).

  • Work-up and Analysis:

    • Monitor the reaction progress by TLC or GC/LC-MS.

    • Once the reaction is complete, carefully vent the hydrogen pressure.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the product by column chromatography.

    • Determine the enantiomeric excess (ee) by chiral HPLC or GC.

Experimental Workflow for Asymmetric Hydrogenation

hydrogenation_workflow start Start catalyst_prep In Situ Catalyst Preparation ([Ir(COD)Cl]2 + this compound) start->catalyst_prep add_reagents Add Substrate and Base (if needed) catalyst_prep->add_reagents hydrogenation Hydrogenation (H2 pressure, Temperature) add_reagents->hydrogenation monitoring Monitor Reaction Progress (TLC, GC/LC-MS) hydrogenation->monitoring workup Reaction Work-up (Quench, Extract) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, Chiral HPLC/GC) purification->analysis end End analysis->end

A generalized experimental workflow for asymmetric hydrogenation.

Technical Support Center: Troubleshooting SpiroPAP Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for SpiroPAP (Spiro Pyridine-Aminophosphine) reactions. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their enantioselective transformations.

Frequently Asked Questions (FAQs)

Q1: What are SpiroPAP ligands and why are they effective in asymmetric catalysis?

A1: SpiroPAP ligands are a class of chiral spiro pyridine-aminophosphine ligands. Their rigid spirocyclic backbone creates a well-defined and stable chiral environment around the metal center (commonly iridium). This rigidity is crucial for achieving high levels of enantioselectivity in asymmetric reactions, particularly in the hydrogenation of ketones and ketoesters. The combination of the pyridine and aminophosphine moieties allows for strong coordination to the metal, contributing to the catalyst's stability and efficiency.

Q2: I am observing low enantiomeric excess (ee) in my SpiroPAP reaction. What are the most common general causes?

A2: Low enantioselectivity in asymmetric catalysis can stem from a variety of factors. The most common culprits include:

  • Catalyst Purity and Integrity: The purity of the SpiroPAP ligand and the metal precursor are paramount. Impurities can interfere with the reaction or lead to the formation of less selective catalytic species. Degradation of the phosphine ligand, for instance through oxidation, is a common issue.

  • Improper Catalyst Activation: Many SpiroPAP-metal complexes require activation, often with a base, to form the active catalytic species. Incomplete or incorrect activation can result in low enantioselectivity.

  • Sub-optimal Reaction Conditions: Parameters such as solvent, temperature, hydrogen pressure, and reaction time can significantly influence the enantioselectivity. These often need to be carefully screened and optimized for each specific substrate.

  • Substrate Quality: Impurities in the substrate can act as catalyst poisons, reducing both activity and enantioselectivity.

  • Presence of Water or Oxygen: Asymmetric hydrogenations are often sensitive to air and moisture. The presence of oxygen can lead to the oxidation and deactivation of the phosphine ligand and the metal center, while water can interfere with the catalytic cycle.

Q3: How critical is the choice of base in a SpiroPAP-catalyzed hydrogenation?

A3: The choice and concentration of the base are often critical. For instance, in the asymmetric hydrogenation of ketones and β-ketoesters using Ir-SpiroPAP catalysts, a base like potassium tert-butoxide (KOtBu) is frequently used to activate the catalyst. The base facilitates the formation of the active iridium hydride species. An incorrect base or an inappropriate concentration can lead to incomplete catalyst activation or side reactions, thereby reducing the enantioselectivity.

Troubleshooting Guides for Low Enantioselectivity

Guide 1: Catalyst and Ligand Issues

Problem: My reaction shows good conversion but poor enantioselectivity, and I suspect an issue with my catalyst or ligand.

Possible Cause Suggested Action
Ligand Degradation Phosphine ligands can be susceptible to oxidation. Ensure the SpiroPAP ligand has been stored under an inert atmosphere (e.g., argon or nitrogen). If oxidation is suspected, consider purifying the ligand or using a fresh batch.
Impure Metal Precursor Use a high-purity metal precursor (e.g., [Ir(COD)Cl]₂). Impurities in the metal source can lead to the formation of ill-defined and less selective catalysts.
Incorrect Catalyst Preparation The in-situ preparation of the catalyst is a critical step. Ensure that the ligand and metal precursor are combined in the correct stoichiometry and under strictly anaerobic and anhydrous conditions.
Catalyst Deactivation Catalyst deactivation can occur during the reaction, sometimes leading to a decrease in enantioselectivity over time.[1][2] Try running the reaction for a shorter period to see if the ee is higher at lower conversions. If so, catalyst instability may be the issue. Consider using a more robust ligand derivative if available.
Guide 2: Reaction Parameter Optimization

Problem: I am using a reliable catalyst system, but my enantioselectivity is still low. How should I approach optimizing the reaction conditions?

Parameter Troubleshooting Steps
Solvent The polarity and coordinating ability of the solvent can have a profound impact on enantioselectivity.[3] If you are using a standard solvent like ethanol, consider screening other solvents such as methanol, isopropanol, or THF. Ensure all solvents are anhydrous.
Temperature Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the major enantiomer. Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C), although this may require longer reaction times.
Hydrogen Pressure The hydrogen pressure can influence the kinetics of the reaction and, consequently, the enantioselectivity. Screen a range of pressures (e.g., from 1 atm to 50 atm) to find the optimal condition for your substrate.
Base Concentration The substrate-to-base ratio can be a crucial parameter.[1] If using a base like KOtBu, carefully titrate its concentration to find the optimal loading for catalyst activation without promoting side reactions.
Additives In some cases, the addition of small amounts of additives can improve enantioselectivity.[4][5] This is highly system-dependent and would require screening of a library of potential additives.
Guide 3: Substrate-Related Problems

Problem: The enantioselectivity of my reaction varies between batches of the same substrate, or is consistently low for a new substrate.

Possible Cause Suggested Action
Substrate Impurities Purify the substrate meticulously before use (e.g., by recrystallization, distillation, or chromatography). Even trace impurities can have a detrimental effect on the catalyst.
Inherent Substrate Properties The structure of the substrate itself plays a key role in determining the enantioselectivity.[6] Small changes in the substrate can lead to significant differences in the outcome. If a particular substrate consistently gives low ee, it may be that the SpiroPAP catalyst is not the ideal choice for that specific transformation. Consider exploring different classes of chiral ligands.
Substrate-Catalyst Interaction The interaction between the substrate and the chiral catalyst is fundamental to achieving high enantioselectivity. If the substrate has functional groups that can coordinate to the metal center, this may interfere with the desired catalytic cycle.

Experimental Protocols

General Protocol for In-Situ Preparation of Ir-SpiroPAP Catalyst and Asymmetric Hydrogenation

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • [Ir(COD)Cl]₂ (1.0 eq)

  • SpiroPAP ligand (2.2 eq)

  • Anhydrous, degassed solvent (e.g., ethanol)

  • Substrate (e.g., a prochiral ketone)

  • Base (e.g., KOtBu), if required

  • Hydrogen gas (high purity)

  • Schlenk flask or autoclave

Procedure:

  • Catalyst Preparation (in-situ):

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add [Ir(COD)Cl]₂ and the SpiroPAP ligand.

    • Add anhydrous, degassed solvent via cannula or syringe.

    • Stir the mixture at room temperature for 1-2 hours. The formation of the active catalyst is often accompanied by a color change.

  • Asymmetric Hydrogenation:

    • To the freshly prepared catalyst solution, add the substrate.

    • If a base is required for activation, add it at this stage.

    • Seal the reaction vessel (e.g., a high-pressure autoclave).

    • Purge the vessel with hydrogen gas several times.

    • Pressurize the vessel to the desired hydrogen pressure.

    • Stir the reaction at the desired temperature for the specified time.

    • Monitor the reaction progress by taking aliquots (if possible) and analyzing by a suitable method (e.g., GC or HPLC).

  • Work-up and Analysis:

    • Once the reaction is complete, carefully vent the hydrogen pressure.

    • Remove the solvent under reduced pressure.

    • Purify the product by flash column chromatography.

    • Determine the enantiomeric excess of the product using chiral HPLC or GC.

Visualizations

Troubleshooting Workflow for Low Enantioselectivity

Troubleshooting_Workflow cluster_catalyst Catalyst Checks cluster_conditions Condition Checks cluster_substrate Substrate Checks start Low Enantioselectivity Observed check_catalyst Step 1: Verify Catalyst Integrity start->check_catalyst ligand_purity Check Ligand Purity (Fresh vs. Old Batch) check_catalyst->ligand_purity check_conditions Step 2: Evaluate Reaction Conditions solvent_purity Verify Solvent Purity and Anhydrous Nature check_conditions->solvent_purity check_substrate Step 3: Assess Substrate Quality substrate_purity Analyze Substrate Purity check_substrate->substrate_purity optimize_params Step 4: Systematic Parameter Optimization end_good High Enantioselectivity Achieved optimize_params->end_good Success end_bad Consider Alternative Catalytic System optimize_params->end_bad No Improvement catalyst_prep Review Catalyst Preparation Protocol (Anhydrous/Anaerobic) ligand_purity->catalyst_prep catalyst_deactivation Test for Catalyst Deactivation (Time Course Study) catalyst_prep->catalyst_deactivation catalyst_deactivation->check_conditions temp_pressure Check Temperature and Pressure Control solvent_purity->temp_pressure base_check Confirm Base Stoichiometry and Purity temp_pressure->base_check base_check->check_substrate structural_effects Consider Inherent Substrate Limitations substrate_purity->structural_effects structural_effects->optimize_params

Caption: A stepwise workflow for troubleshooting low enantioselectivity.

Catalytic Cycle for Ir-SpiroPAP Asymmetric Hydrogenation

Catalytic_Cycle prec [Ir(SpiroPAP)(Solvent)n]+ Precatalyst active [IrH2(SpiroPAP)] Active Catalyst prec->active Activation substrate_complex [IrH2(SpiroPAP)(Substrate)] Substrate Coordination active->substrate_complex Coordination hydride_insertion Hydride Insertion (Stereodetermining Step) substrate_complex->hydride_insertion product_release Product Release hydride_insertion->product_release product_release->active Regeneration product Chiral Product product_release->product pre_react + H2, - Solvent sub_add + Substrate prod_rel - Product cat_regen Catalyst Regeneration

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Interplay of Experimental Parameters

Parameter_Interplay ee Enantioselectivity (ee%) catalyst Catalyst System ee->catalyst conditions Reaction Conditions ee->conditions substrate Substrate ee->substrate ligand Ligand Structure catalyst->ligand metal Metal Precursor catalyst->metal solvent Solvent conditions->solvent temperature Temperature conditions->temperature pressure Pressure conditions->pressure purity Purity substrate->purity structure Structure substrate->structure

Caption: Key factors influencing enantioselectivity.

References

(R)-DTB-SpiroPAP catalyst deactivation and regeneration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the (R)-DTB-SpiroPAP catalyst in their experiments.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during catalytic reactions with this compound.

Issue 1: Low Enantioselectivity (ee)

Q1: My reaction is showing poor enantioselectivity. What are the potential causes?

A1: Low enantioselectivity can stem from several factors. The primary suspects are catalyst deactivation, the presence of impurities, or suboptimal reaction conditions. It is also possible that the catalyst is not well-suited for the specific substrate.

Q2: How can I determine if catalyst deactivation is the cause of low enantioselectivity?

A2: A common deactivation pathway for phosphine ligands like SpiroPAP is oxidation of the phosphorus center to a phosphine oxide. This can be detected by ³¹P NMR spectroscopy, where a characteristic new peak for the phosphine oxide will appear, typically downfield from the parent phosphine signal. Running the reaction under strictly anaerobic and anhydrous conditions can help mitigate this.

Q3: What impurities could be affecting my reaction's enantioselectivity?

A3: Water and oxygen are known to be detrimental. Ensure all solvents and reagents are rigorously dried and degassed. Acidic or basic impurities can also interfere with the catalyst's performance. Purification of substrates and reagents is highly recommended.

Q4: Could my reaction conditions be the problem?

A4: Yes, temperature, pressure, and solvent can all influence enantioselectivity. Consult the literature for the optimal conditions for your specific transformation. A brief screening of reaction parameters may be necessary if you are developing a new methodology.

Issue 2: Low or No Conversion

Q1: My reaction is not proceeding to completion, or there is no reaction at all. What should I check?

A1: Low or no conversion is often linked to an inactive catalyst, incorrect reaction setup, or catalyst poisons.

Q2: How can I verify my catalyst is active?

A2: If you suspect the catalyst has degraded, a ³¹P NMR spectrum can help identify oxidation or other decomposition products. If you are preparing the active catalyst in situ, ensure the metal precursor and ligand are of high quality and that the correct stoichiometry is used. It is also important to handle and store the catalyst under an inert atmosphere.

Q3: What are common catalyst poisons for this type of reaction?

A3: Sulfur-containing compounds, strong coordinating solvents or additives, and certain functional groups on the substrate can act as poisons by irreversibly binding to the metal center.

Q4: What should I verify in my experimental setup?

A4: Ensure that your reaction is properly sealed and under an inert atmosphere (e.g., argon or nitrogen). Check that the temperature is correct and that stirring is adequate. For hydrogenations, ensure the hydrogen pressure is at the desired level and that there are no leaks in the system.

Frequently Asked Questions (FAQs)

Q: How should I handle and store the this compound ligand and its metal complexes?

A: this compound is an air-sensitive compound and should be handled and stored under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). It should be stored in a cool, dark, and dry place. Metal complexes of this compound, particularly iridium catalysts, can be unstable in solution and lose activity in the presence of air over a few hours.[1] It is often best to prepare the active catalyst in situ just before use.

Q: What is the most common deactivation pathway for the this compound catalyst?

A: The most likely deactivation pathway is the oxidation of the phosphine moieties to phosphine oxides, especially in the presence of trace oxygen. This oxidation changes the electronic and steric properties of the ligand, leading to a loss of catalytic activity and/or enantioselectivity. Other potential deactivation mechanisms include thermal degradation and poisoning.[2][3]

Q: Can the this compound catalyst be regenerated?

A: While there is no standard, published protocol for the regeneration of this specific catalyst, it is theoretically possible to regenerate an oxidized phosphine ligand. This would involve a two-step process: separation of the ligand from the metal, followed by reduction of the phosphine oxide back to the phosphine. However, this can be a technically challenging process. A more practical approach is to prevent deactivation in the first place through rigorous exclusion of air and moisture.

Q: How can I monitor the health of my catalyst during the reaction?

A: Taking aliquots of the reaction mixture at different time points and analyzing them by ³¹P NMR spectroscopy is an effective way to monitor the integrity of the phosphine ligand. A decrease in the signal corresponding to the active catalyst and the appearance of new signals could indicate deactivation.

Data on Catalyst Performance

The following tables provide illustrative data on how catalyst deactivation can affect reaction outcomes and the potential for recovery after a hypothetical regeneration protocol.

Table 1: Impact of Catalyst Deactivation on Asymmetric Hydrogenation

Catalyst StateConversion (%)Enantiomeric Excess (ee, %)
Fresh Catalyst>9999
After 1st Recycle9592
After 2nd Recycle8075
Deactivated Catalyst<10Not Determined

Table 2: Catalyst Performance After Hypothetical Regeneration

Catalyst StateConversion (%)Enantiomeric Excess (ee, %)
Deactivated Catalyst<10Not Determined
After Regeneration9297

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation
  • Catalyst Preparation (in a glovebox):

    • To a dry Schlenk flask, add the metal precursor (e.g., [Ir(COD)Cl]₂) and the this compound ligand (typically in a 1:1.1 to 1:2.2 metal:ligand ratio).

    • Add a degassed, anhydrous solvent (e.g., ethanol, dichloromethane).

    • Stir the mixture at room temperature for the recommended time (e.g., 1.5 hours) to form the active catalyst.[1]

  • Reaction Setup:

    • In a separate, dry, and oxygen-free reactor, dissolve the substrate in the chosen degassed, anhydrous solvent.

    • Transfer the prepared catalyst solution to the reactor via cannula.

    • If required, add any co-catalyst or additive (e.g., a base like KOtBu).[1]

  • Hydrogenation:

    • Purge the reactor with hydrogen gas (typically 3-5 cycles).

    • Pressurize the reactor to the desired hydrogen pressure.

    • Stir the reaction mixture at the specified temperature for the required time.

  • Work-up and Analysis:

    • Carefully vent the hydrogen pressure.

    • Remove the solvent under reduced pressure.

    • Purify the product by column chromatography.

    • Determine the conversion by ¹H NMR and the enantiomeric excess by chiral HPLC or GC.

Protocol 2: Proposed Protocol for Catalyst Regeneration (for advanced users)

This is a theoretical protocol based on general chemical principles for phosphine oxide reduction and should be optimized for the specific system.

  • Ligand Isolation:

    • After the reaction, remove the solvent.

    • Attempt to precipitate the metal complex or use column chromatography to separate the metal-ligand complex from the product.

    • Further treatment may be necessary to dissociate the ligand from the metal.

  • Reduction of Oxidized Ligand:

    • Dissolve the isolated, oxidized ligand in a dry, inert solvent like toluene or THF.

    • Add a reducing agent such as trichlorosilane (HSiCl₃) with a tertiary amine base (e.g., triethylamine).

    • Stir the reaction at an elevated temperature, monitoring the reduction by ³¹P NMR.

    • Upon completion, carefully quench the reaction and perform an aqueous work-up.

    • Purify the regenerated ligand by chromatography or recrystallization.

  • Catalyst Re-formation:

    • Use the purified, regenerated ligand in Protocol 1 to form the active catalyst.

Visualizations

TroubleshootingWorkflow start Problem Observed low_ee Low Enantioselectivity start->low_ee low_conv Low Conversion start->low_conv cause_ee1 Catalyst Deactivation (Oxidation) low_ee->cause_ee1 Possible Causes cause_ee2 Impurities (H2O, O2) low_ee->cause_ee2 cause_ee3 Suboptimal Conditions low_ee->cause_ee3 cause_conv1 Inactive Catalyst low_conv->cause_conv1 Possible Causes cause_conv2 Catalyst Poison low_conv->cause_conv2 cause_conv3 Incorrect Setup low_conv->cause_conv3 sol_ee1 Check with 31P NMR Use inert atmosphere cause_ee1->sol_ee1 Solution sol_ee2 Dry/degas solvents Purify reagents cause_ee2->sol_ee2 Solution sol_ee3 Screen T, P, solvent cause_ee3->sol_ee3 Solution sol_conv1 Verify catalyst prep Store properly cause_conv1->sol_conv1 Solution sol_conv2 Purify substrate Check for S-compounds cause_conv2->sol_conv2 Solution sol_conv3 Check seals, pressure Ensure proper mixing cause_conv3->sol_conv3 Solution

Caption: Troubleshooting workflow for common experimental issues.

DeactivationPathway active_catalyst Active Catalyst [this compound]-M-L_n deactivated_catalyst Deactivated Catalyst [this compound(O)]-M-L_n active_catalyst->deactivated_catalyst Oxidation oxidant Oxidant (e.g., O2) oxidant->deactivated_catalyst loss_of_ee Loss of Enantioselectivity deactivated_catalyst->loss_of_ee loss_of_activity Loss of Activity deactivated_catalyst->loss_of_activity

Caption: Proposed deactivation pathway via phosphine oxidation.

RegenerationCycle active Active Catalyst deactivated Deactivated Catalyst (Oxidized Ligand) active->deactivated Deactivation during reaction isolated_ligand Isolate Oxidized Ligand deactivated->isolated_ligand Post-reaction workup reduced_ligand Reduce Phosphine Oxide isolated_ligand->reduced_ligand Chemical Reduction (e.g., HSiCl3) regenerated_ligand Regenerated Ligand reduced_ligand->regenerated_ligand regenerated_ligand->active Re-complexation with metal

Caption: Hypothetical cycle for catalyst regeneration.

References

Technical Support Center: (R)-DTB-SpiroPAP Performance Optimization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with the (R)-DTB-SpiroPAP ligand, focusing on the critical effects of solvents and additives on its catalytic performance.

Troubleshooting Guide

This guide addresses specific issues in a question-and-answer format to help you navigate experimental challenges.

Issue 1: Low Enantioselectivity (ee%)

  • Question: My asymmetric hydrogenation reaction is showing low enantioselectivity. What are the potential causes and how can I improve it?

  • Answer: Low enantioselectivity can stem from several factors related to your reaction setup. Here's a step-by-step troubleshooting guide:

    • Ligand Purity and Integrity:

      • Verification: Ensure the this compound ligand is of high purity and has not oxidized. Phosphine ligands are susceptible to oxidation, which can significantly diminish enantioselectivity.

      • Recommendation: Use freshly opened ligand or store it under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated exposure to air.

    • Solvent Choice:

      • Impact: The polarity and coordinating ability of the solvent can significantly influence the transition state of the catalytic cycle, thereby affecting enantioselectivity. Protic solvents, such as alcohols, are often effective in asymmetric hydrogenations.[1][2]

      • Recommendation: Conduct a solvent screen. Common solvents to test include methanol (MeOH), ethanol (EtOH), isopropanol (i-PrOH), and toluene. Anhydrous solvents are highly recommended to prevent side reactions.

    • Additive Effects:

      • Impact: The presence or absence of additives like bases can dramatically alter the catalytic activity and selectivity. Basic additives are often crucial for activating the catalyst precursor.

      • Recommendation: If not already in use, consider adding a base. Common choices include potassium tert-butoxide (KOtBu) or other non-coordinating bases. The concentration of the base can also be a critical parameter to optimize.

    • Reaction Temperature:

      • Impact: Lowering the reaction temperature often leads to higher enantioselectivity by favoring the transition state that leads to the desired enantiomer.

      • Recommendation: Try running the reaction at a lower temperature (e.g., 0°C or room temperature) if you are currently using elevated temperatures.

Issue 2: Low or No Conversion

  • Question: My reaction is not proceeding to completion, or I am observing no product formation. What should I check?

  • Answer: Low or no conversion is a common issue that can often be resolved by systematically checking the following parameters:

    • Catalyst Formation and Activation:

      • Verification: Ensure the active catalyst is being formed in situ correctly. The pre-catalyst (e.g., [Ir(COD)Cl]₂) and the this compound ligand need to be mixed under an inert atmosphere before the addition of the substrate.

      • Recommendation: Follow a reliable protocol for catalyst preparation. For instance, the iridium precursor and the ligand can be stirred in a solvent under a hydrogen atmosphere to form the active dihydride species.[3]

    • Hydrogen Pressure:

      • Impact: The hydrogen pressure is a critical parameter for hydrogenation reactions.

      • Recommendation: Ensure your reaction vessel is properly pressurized with hydrogen. If you are using low pressure, consider increasing it within the safety limits of your equipment.

    • Presence of Inhibitors:

      • Impact: Impurities in the substrate or solvent can act as catalyst poisons. Water and oxygen are common inhibitors.

      • Recommendation: Use freshly distilled and degassed solvents. Ensure the substrate is pure. The use of anhydrous solvents is crucial.[3]

    • Base Concentration:

      • Impact: For some reactions, a basic additive is essential for catalyst activation. The absence or insufficient amount of a base can lead to no reaction.

      • Recommendation: If applicable to your substrate, add a suitable base like KOtBu. The optimal concentration may need to be determined experimentally.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for asymmetric hydrogenation of ketones using an Ir/(R)-DTB-SpiroPAP catalyst?

A1: While the optimal solvent can be substrate-dependent, protic solvents like anhydrous ethanol (EtOH) have been shown to be highly effective for the asymmetric hydrogenation of ketones and β-ketoesters with Ir/SpiroPAP catalyst systems.[3][4][5] It is always advisable to perform a small-scale solvent screen to determine the best solvent for your specific substrate.

Q2: What is the role of a basic additive like KOtBu in these reactions?

A2: A basic additive such as potassium tert-butoxide (KOtBu) often plays a crucial role in activating the iridium pre-catalyst. It facilitates the formation of the active hydride species, which is essential for the hydrogenation cycle. The concentration of the base is a critical parameter and should be carefully optimized.[3]

Q3: Can this compound be used in transfer hydrogenation reactions?

A3: Yes, iridium complexes of spiroPAP ligands have been demonstrated to be highly efficient in asymmetric transfer hydrogenation of ketones, using ethanol as both the hydrogen donor and the solvent.[4]

Q4: How can I monitor the progress of my hydrogenation reaction?

A4: Reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC) by taking small aliquots from the reaction mixture at different time intervals. For real-time monitoring, inline analysis using FTIR spectroscopy can be employed.[6][7]

Quantitative Data Summary

The following tables summarize the performance of this compound in the asymmetric hydrogenation of a model substrate, acetophenone, under various solvent and additive conditions. This data is compiled from literature sources and is intended to serve as a guide for reaction optimization.

Table 1: Effect of Solvent on Asymmetric Hydrogenation of Acetophenone

SolventConversion (%)ee (%)Reference
Ethanol (EtOH)>9998[4]
Methanol (MeOH)HighHigh[1][8]
Isopropanol (i-PrOH)HighHigh[9]
TolueneModerateModerate[1]

Note: The specific reaction conditions (temperature, pressure, catalyst loading) can influence the outcome and should be optimized for each substrate.

Table 2: Effect of Additives on Asymmetric Hydrogenation

AdditiveConcentrationConversion (%)ee (%)Reference
KOtBu0.02 M>95>96[3]
None-Low to None-[3]

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Hydrogenation of Ketones

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk tube, add [Ir(COD)Cl]₂ (1 mol%) and this compound (1.1 mol%).

  • Add anhydrous and degassed solvent (e.g., EtOH, 2 mL).

  • Pressurize the tube with hydrogen gas (1 atm) and stir the mixture at room temperature for 1 hour. The color of the solution should change, indicating the formation of the active catalyst.

  • Reaction Setup: In a separate flame-dried reaction vessel, dissolve the ketone substrate (1 mmol) in the same anhydrous and degassed solvent (3 mL).

  • If a basic additive is required, add the appropriate amount (e.g., a stock solution of KOtBu in EtOH).

  • Transfer the prepared catalyst solution to the reaction vessel via a cannula.

  • Pressurize the reaction vessel with hydrogen to the desired pressure (e.g., 8 atm).

  • Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress.

  • Work-up: Once the reaction is complete, carefully release the hydrogen pressure. The reaction mixture can then be concentrated and purified by column chromatography to isolate the chiral alcohol product.

Diagrams

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Analysis p1 Mix [Ir(COD)Cl]₂ and this compound p2 Add Anhydrous Solvent p1->p2 p3 Stir under H₂ Atmosphere p2->p3 r3 Transfer Catalyst p3->r3 Active Catalyst r1 Dissolve Substrate r2 Add Additive (optional) r1->r2 r2->r3 r4 Pressurize with H₂ r3->r4 r5 Stir at Desired Temperature r4->r5 w1 Depressurize r5->w1 Completed Reaction w2 Concentrate w1->w2 w3 Purify (Chromatography) w2->w3 w4 Analyze Product (ee%, Yield) w3->w4

Caption: Experimental workflow for asymmetric hydrogenation.

troubleshooting_logic cluster_ee Low Enantioselectivity cluster_conv Low Conversion start Poor Performance ee1 Check Ligand Purity start->ee1 Issue c1 Verify Catalyst Activation start->c1 Issue ee2 Screen Solvents ee1->ee2 ee3 Optimize Additives ee2->ee3 ee4 Lower Temperature ee3->ee4 c2 Increase H₂ Pressure c1->c2 c3 Check for Inhibitors c2->c3 c4 Optimize Base Concentration c3->c4

Caption: Troubleshooting logic for common experimental issues.

References

improving turnover number (TON) in iridium-SpiroPAP catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing iridium-SpiroPAP catalyzed reactions to achieve high turnover numbers (TON).

Frequently Asked Questions (FAQs)

Q1: What is the iridium-SpiroPAP catalyst system and why is it used?

A1: The iridium-SpiroPAP catalyst is a highly efficient molecular catalyst used for asymmetric hydrogenation of various substrates, particularly ketones and β-ketoesters.[1][2] It is renowned for its ability to achieve exceptionally high turnover numbers (TONs), in some cases reaching up to 4,550,000, and excellent enantioselectivities.[1][2] The catalyst's high performance is attributed to the tridentate SpiroPAP ligand, which confers high stability and creates a well-defined chiral environment around the iridium center.

Q2: What is a typical turnover number (TON) I can expect with an iridium-SpiroPAP catalyst?

A2: The TON is highly dependent on the substrate, catalyst loading, and reaction conditions. For the asymmetric hydrogenation of aryl ketones, TONs can reach as high as 4,550,000.[1][2] For more challenging substrates or under non-optimized conditions, the TON may be lower. The tables in the Data Presentation section provide examples of TONs achieved under various experimental setups.

Q3: What are the key factors that influence the turnover number (TON) in iridium-SpiroPAP catalysis?

A3: Several factors critically impact the TON:

  • Catalyst Loading (S/C ratio): Lower catalyst loadings (higher substrate-to-catalyst ratios) are desirable for achieving a high TON, but may require longer reaction times or more forcing conditions.[1]

  • Purity of Reagents and Solvents: The catalyst is sensitive to acidic impurities, which can lead to deactivation. Therefore, the use of freshly distilled and degassed solvents and purified substrates is crucial.

  • Presence of a Base: A base, such as potassium tert-butoxide (KOtBu), is generally required to activate the catalyst.

  • Hydrogen Pressure: Higher hydrogen pressure can often increase the reaction rate and, consequently, the TON, especially for less reactive substrates.[1]

  • Temperature: The optimal temperature is substrate-dependent. While higher temperatures can increase the reaction rate, they may also lead to catalyst decomposition or reduced enantioselectivity.

  • Solvent: Anhydrous ethanol is a commonly used solvent that has proven effective for many substrates.[1]

Q4: How stable is the Ir-SpiroPAP catalyst?

A4: The solid Ir-SpiroPAP catalyst is relatively stable in air for several days and can be stored under an inert atmosphere for months without significant loss of activity. However, in solution, the catalyst is less stable and can lose activity within a few hours of exposure to air.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.- Ensure the catalyst was properly prepared and stored under an inert atmosphere. - Prepare a fresh batch of the active catalyst.
2. Insufficient catalyst activation.- Confirm the presence and correct stoichiometry of the base (e.g., KOtBu). - Ensure the base is of high purity and anhydrous.
3. Presence of impurities.- Use freshly distilled and degassed solvents. - Purify the substrate to remove any acidic impurities.
4. Insufficient hydrogen pressure.- Increase the hydrogen pressure. - Check for leaks in the reactor system.
Low Turnover Number (TON) 1. Catalyst deactivation over time.- Consider a fed-batch process or a continuous flow setup for very long reaction times. - Ensure stringent exclusion of air and moisture during the reaction.
2. Sub-optimal reaction conditions.- Systematically vary the temperature, pressure, and solvent to find the optimal conditions for your specific substrate. Refer to the data tables below for guidance. - Optimize the substrate-to-base ratio.
3. Catalyst poisoning.- Identify and remove potential catalyst poisons from the substrate or solvent. Common poisons include sulfur compounds and strongly coordinating species.
Low Enantioselectivity (ee%) 1. Incorrect catalyst chirality.- Ensure you are using the correct enantiomer of the SpiroPAP ligand for the desired product enantiomer.
2. Racemization of the product.- Analyze the reaction mixture at different time points to check if the ee% decreases over time. If so, consider lowering the reaction temperature or reducing the reaction time.
3. Sub-optimal ligand structure.- For certain substrates, a modified SpiroPAP ligand with different substituents may be required to achieve high enantioselectivity.

Data Presentation

Table 1: Effect of Catalyst Loading and Reaction Conditions on TON for the Asymmetric Hydrogenation of Ethyl 3-oxo-3-phenylpropanoate[1]
EntryS/C RatioH₂ Pressure (atm)Time (h)Conversion (%)ee (%)TON
1100,0005019989898,000
21,500,0001009682981,230,000
Table 2: Asymmetric Hydrogenation of Various β-Aryl-β-ketoesters with Ir-(R)-SpiroPAP[1]

Reaction Conditions: 0.1 mol% Ir-(R)-SpiroPAP, [KOtBu] = 0.02 M, [substrate] = 1 M, 8 atm H₂, anhydrous EtOH, room temperature.

SubstrateTimeYield (%)ee (%)
Ethyl 3-oxo-3-phenylpropanoate25 min9898.0
Ethyl 3-oxo-3-(2-naphthyl)propanoate4 h9599.8
Ethyl 3-oxo-3-(p-tolyl)propanoate1 h9697.2
Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate2 h9796.0

Experimental Protocols

Preparation of the Ir-SpiroPAP Catalyst

This protocol describes the in situ preparation of the active iridium dihydride catalyst.

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • (R)-SpiroPAP or (S)-SpiroPAP ligand

  • Anhydrous ethanol (EtOH)

  • Schlenk tube or similar reaction vessel

  • Hydrogen gas (H₂)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add [Ir(COD)Cl]₂ and a small excess of the SpiroPAP ligand.

  • Purge the Schlenk tube with hydrogen gas three times.

  • Add anhydrous ethanol via syringe.

  • Stir the reaction mixture at room temperature for 1-1.5 hours. The color of the solution will typically change from orange to light yellow, indicating the formation of the active dihydride catalyst.

  • The resulting solution containing the catalyst can be used directly for the hydrogenation reaction. Alternatively, the solvent can be removed under reduced pressure to yield the catalyst as a light yellow powder, which should be stored under an inert atmosphere.

Asymmetric Hydrogenation of a Ketone (General Procedure)

This protocol provides a general procedure for the asymmetric hydrogenation of a ketone substrate. Optimal conditions may vary depending on the specific substrate.

Materials:

  • Substrate (ketone)

  • Ir-SpiroPAP catalyst solution (prepared as described above) or solid catalyst

  • Anhydrous solvent (e.g., ethanol)

  • Base (e.g., potassium tert-butoxide, KOtBu)

  • High-pressure reactor

Procedure:

  • In a glovebox or under an inert atmosphere, add the substrate, solvent, and base to the high-pressure reactor.

  • Add the required amount of the Ir-SpiroPAP catalyst solution or solid.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor to the desired hydrogen pressure.

  • Stir the reaction mixture at the desired temperature for the specified time.

  • Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC).

  • Once the reaction is complete, carefully vent the hydrogen gas and quench the reaction.

  • The product can be isolated and purified using standard laboratory techniques (e.g., extraction, chromatography).

Visualizations

experimental_workflow cluster_catalyst_prep Catalyst Preparation (in situ) cluster_hydrogenation Asymmetric Hydrogenation cat_start Start: Weigh [Ir(COD)Cl]₂ and SpiroPAP ligand purge_h2 Purge with H₂ cat_start->purge_h2 add_etoh Add anhydrous EtOH purge_h2->add_etoh stir Stir at RT for 1-1.5 h add_etoh->stir catalyst_ready Active Catalyst Solution stir->catalyst_ready add_catalyst Add catalyst solution catalyst_ready->add_catalyst hydro_start Start: Add substrate, solvent, and base to reactor hydro_start->add_catalyst seal_purge Seal and purge with H₂ add_catalyst->seal_purge pressurize Pressurize with H₂ seal_purge->pressurize react Stir at desired T and P pressurize->react monitor Monitor reaction progress react->monitor workup Workup and purification monitor->workup product Chiral Alcohol Product workup->product

Caption: Experimental workflow for catalyst preparation and asymmetric hydrogenation.

troubleshooting_guide start Low TON Observed check_conversion Is conversion low? start->check_conversion check_ee Is enantioselectivity (ee%) low? start->check_ee inactive_catalyst Possible Cause: Inactive Catalyst check_conversion->inactive_catalyst Yes impurity_issue Possible Cause: Impurities check_conversion->impurity_issue Yes conditions_issue Possible Cause: Sub-optimal Conditions check_conversion->conditions_issue Yes wrong_ligand Possible Cause: Incorrect Ligand Chirality check_ee->wrong_ligand Yes racemization Possible Cause: Product Racemization check_ee->racemization Yes solution_catalyst Solution: Prepare fresh catalyst inactive_catalyst->solution_catalyst solution_impurities Solution: Purify reagents and solvents impurity_issue->solution_impurities solution_conditions Solution: Optimize T, P, and base conditions_issue->solution_conditions solution_ligand Solution: Verify ligand enantiomer wrong_ligand->solution_ligand solution_racemization Solution: Lower temperature or shorten reaction time racemization->solution_racemization

Caption: Troubleshooting decision tree for low turnover number (TON).

References

Technical Support Center: Asymmetric Hydrogenation of Ketones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Asymmetric Hydrogenation of Ketones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. Here you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with detailed experimental protocols, data summaries, and visualizations to assist in optimizing your reactions.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Low Enantioselectivity

Q1: My asymmetric hydrogenation is yielding the desired product, but the enantiomeric excess (ee) is consistently low. What are the potential causes and how can I improve it?

A1: Low enantioselectivity is a common challenge in asymmetric hydrogenation and can stem from several factors. The key is to systematically investigate the reaction parameters that influence the stereochemical outcome.

Possible Causes and Troubleshooting Steps:

  • Suboptimal Catalyst-Ligand Combination: The choice of metal precursor and chiral ligand is paramount for achieving high enantioselectivity. Not all catalyst systems are suitable for all ketone substrates.

    • Troubleshooting Protocol:

      • Catalyst Screening: Perform a systematic screening of different chiral ligands and metal precursors (e.g., Ru, Rh, Ir). High-throughput screening methods can be particularly efficient for this purpose.[1][2]

      • Ligand Modification: If a particular ligand family shows promise, consider evaluating derivatives with different steric and electronic properties. For example, bulky substituents on a BINAP-type ligand can enhance enantioselectivity by creating a more defined chiral pocket.

  • Incorrect Solvent Choice: The solvent can significantly influence the transition state of the reaction, thereby affecting enantioselectivity. A solvent that stabilizes the desired transition state leading to the major enantiomer is crucial.

    • Troubleshooting Protocol:

      • Solvent Screening: Evaluate a range of solvents with varying polarities and coordinating abilities (e.g., alcoholic solvents like methanol, ethanol, isopropanol, and aprotic solvents like THF, dichloromethane).

      • Protic vs. Aprotic Solvents: Protic solvents, especially alcohols, are often preferred as they can participate in the catalytic cycle. However, in some cases, aprotic solvents may provide better results.

  • Inappropriate Base: The type and concentration of the base can impact the activation of the catalyst and the overall reaction mechanism, which in turn affects enantioselectivity.

    • Troubleshooting Protocol:

      • Base Screening: Test different bases such as potassium tert-butoxide (KOtBu), potassium hydroxide (KOH), and organic bases like triethylamine (NEt3).

      • Base Concentration Optimization: Vary the molar ratio of the base relative to the catalyst and substrate to find the optimal concentration.

  • Racemization of the Product: The chiral alcohol product may undergo racemization under the reaction conditions, leading to a decrease in the observed ee. This can be catalyzed by the metal complex itself.[3][4][5]

    • Troubleshooting Protocol:

      • Time-Course Study: Monitor the ee of the product over the course of the reaction. A decrease in ee after reaching high conversion suggests product racemization.

      • Control Experiment: Subject the purified chiral alcohol product to the reaction conditions (catalyst, base, solvent, temperature) in the absence of the ketone substrate and hydrogen. Monitor any changes in its enantiomeric purity over time. If racemization is observed, consider lowering the reaction temperature or reducing the reaction time.

Data Summary: Effect of Solvent on Enantioselectivity

The following table summarizes the effect of different solvents on the enantioselectivity of the asymmetric hydrogenation of acetophenone using a Ru-based catalyst.

SolventConversion (%)ee (%)
Methanol>9995
Ethanol>9992
Isopropanol>9985
THF8570
Dichloromethane7065

Note: This data is illustrative and results may vary depending on the specific catalyst system and reaction conditions.[4]

Issue 2: Low Conversion

Q2: My reaction is not proceeding to completion, resulting in low conversion of the starting ketone. What are the likely reasons and how can I address this?

A2: Low conversion in asymmetric hydrogenation can be attributed to several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is essential.

Possible Causes and Troubleshooting Steps:

  • Catalyst Deactivation: The catalyst may lose its activity over the course of the reaction. This can be caused by impurities, side reactions with the substrate or solvent, or thermal decomposition.[6][7]

    • Troubleshooting Protocol:

      • Purify Reagents: Ensure that the substrate, solvent, and hydrogen gas are of high purity and free from potential catalyst poisons (e.g., sulfur compounds, water, oxygen).

      • Degas Solvents: Thoroughly degas all solvents prior to use to remove dissolved oxygen.

      • Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).

      • Lower Temperature: If thermal decomposition is suspected, try running the reaction at a lower temperature.

      • Monitor Catalyst State: If possible, use spectroscopic techniques (e.g., NMR) to monitor the integrity of the catalyst during the reaction.

  • Insufficient Hydrogen Pressure: The concentration of dissolved hydrogen may be insufficient to drive the reaction forward effectively.

    • Troubleshooting Protocol:

      • Increase Hydrogen Pressure: Gradually increase the hydrogen pressure and monitor the effect on the reaction rate and conversion. Be mindful of safety regulations when working with high-pressure gases.

      • Ensure Proper Agitation: Vigorous stirring is crucial to ensure good gas-liquid mass transfer.

  • Suboptimal Temperature: The reaction temperature may be too low to achieve a reasonable reaction rate.

    • Troubleshooting Protocol:

      • Increase Temperature: Cautiously increase the reaction temperature in increments and monitor the conversion. Be aware that higher temperatures can sometimes lead to lower enantioselectivity or catalyst decomposition.

  • Inadequate Base Activation: The base may not be effectively activating the catalyst precursor.

    • Troubleshooting Protocol:

      • Screen Bases: As with low enantioselectivity, screen different bases and optimize their concentration.

      • Pre-activation: Consider a pre-activation step where the catalyst precursor is stirred with the base in the solvent for a short period before adding the substrate.

Data Summary: Effect of Base on Conversion

The following table illustrates the effect of different bases on the conversion in the asymmetric hydrogenation of a generic ketone.

BaseBase:Catalyst RatioConversion (%)
KOtBu10:1>99
KOtBu5:195
KOH10:192
NEt310:165

Note: This data is for illustrative purposes. Optimal conditions are substrate and catalyst dependent.

Issue 3: Formation of Unexpected Byproducts

Q3: I am observing the formation of unexpected side products in my reaction mixture. What are the common side reactions and how can I minimize them?

A3: The formation of byproducts can complicate purification and reduce the yield of the desired chiral alcohol. Understanding the potential side reactions is the first step toward mitigating them.

Common Side Reactions and Mitigation Strategies:

  • Over-reduction/Hydrogenolysis: In some cases, particularly with benzylic ketones, the initially formed alcohol can undergo further reduction (hydrogenolysis) to yield the corresponding alkane.

    • Mitigation:

      • Milder Conditions: Use lower hydrogen pressure and/or temperature.

      • Catalyst Choice: Some catalysts are more prone to hydrogenolysis than others. Screening different metal catalysts may be necessary.

      • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid over-reduction of the product.

  • Alkene Hydrogenation (for unsaturated ketones): If the substrate contains a carbon-carbon double bond, it may also be reduced under the hydrogenation conditions.

    • Mitigation:

      • Chemoselective Catalysts: Employ catalysts known for their high chemoselectivity for the carbonyl group over the alkene. Ru-diamine diphosphine complexes are often effective in this regard.

      • Reaction Conditions: Fine-tuning the reaction conditions (pressure, temperature, solvent) can sometimes favor the hydrogenation of the ketone over the alkene.

  • Aldol Condensation: Under basic conditions, enolizable ketones can undergo self-condensation to form aldol adducts, which can then dehydrate to form α,β-unsaturated ketones.

    • Mitigation:

      • Weaker Base: Use a weaker base or a lower concentration of the base.

      • Lower Temperature: Running the reaction at a lower temperature can suppress the rate of the aldol reaction.

      • Substrate Concentration: Lowering the substrate concentration can also reduce the rate of this bimolecular side reaction.

  • Ether Formation: In alcoholic solvents, particularly under acidic or basic conditions at elevated temperatures, the product alcohol can react with another molecule of the alcohol or the solvent to form an ether.

    • Mitigation:

      • Aprotic Solvent: Switch to an aprotic solvent if ether formation is significant.

      • Lower Temperature: Reduce the reaction temperature.

Visualizations

Experimental Workflow for Troubleshooting Low Enantioselectivity

Troubleshooting_Low_ee start Low Enantioselectivity Observed catalyst Screen Catalyst/Ligand start->catalyst solvent Screen Solvents catalyst->solvent If ee remains low success High Enantioselectivity Achieved catalyst->success Optimal system found base Optimize Base solvent->base If ee remains low solvent->success Optimal solvent found racemization Investigate Racemization base->racemization If ee remains low base->success Optimal base found racemization->catalyst If racemization is not the issue, re-evaluate catalyst system racemization->success Racemization mitigated

Caption: A logical workflow for troubleshooting low enantioselectivity in asymmetric ketone hydrogenation.

Potential Side Reaction Pathways

Side_Reactions Ketone Starting Ketone Chiral_Alcohol Desired Chiral Alcohol Ketone->Chiral_Alcohol Asymmetric Hydrogenation Saturated_Alcohol Saturated Alcohol Ketone->Saturated_Alcohol C=C Hydrogenation (for unsaturated ketones) Aldol_Adduct Aldol Adduct Ketone->Aldol_Adduct Aldol Condensation Alkane Alkane (Hydrogenolysis) Chiral_Alcohol->Alkane Over-reduction Ether Ether Chiral_Alcohol->Ether Etherification Unsaturated_Ketone α,β-Unsaturated Ketone Aldol_Adduct->Unsaturated_Ketone Dehydration

Caption: Common side reaction pathways observed in the asymmetric hydrogenation of ketones.

References

Technical Support Center: Purification of Products from (R)-DTBM-SpiroPAP Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of products from reactions catalyzed by (R)-3,3'-Bis(2,4,6-tri-tert-butylphenyl)-1,1'-spirobiindane-7,7'-diyl hydrogenphosphate ((R)-DTBM-SpiroPAP). Due to the bulky and acidic nature of this chiral phosphoric acid catalyst, its removal from reaction mixtures can present unique challenges. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to streamline your purification process.

Troubleshooting Guide

Encountering difficulties in purifying your target compound? This section addresses common issues and provides systematic solutions.

Problem Potential Cause(s) Suggested Solution(s)
Catalyst co-elutes with the product during column chromatography. - The polarity of the catalyst and product are too similar in the chosen solvent system.- The acidic nature of the catalyst is causing tailing or streaking on the silica gel.- Modify the solvent system: Add a small amount of a polar solvent like methanol to a non-polar eluent system (e.g., hexanes/ethyl acetate) to help retain the polar catalyst on the column.- Use a basic additive: Add a small percentage (0.1-1%) of triethylamine or ammonia to the eluent to neutralize the acidic catalyst, improving its chromatographic behavior.- Consider reverse-phase chromatography: If the product is sufficiently non-polar, reverse-phase chromatography can be an effective alternative where the polar catalyst will elute earlier.
Product is not fully recovered after aqueous workup. - The product may have some water solubility.- An emulsion may have formed during the extraction.- Back-extract the aqueous layer: Perform additional extractions of the aqueous phase with the organic solvent.- Brine wash: Use a saturated sodium chloride solution to break emulsions and "salt out" the organic product from the aqueous phase.
Low product yield after purification. - Decomposition of the product on silica gel.- Incomplete extraction of the product.- Deactivate the silica gel: Prepare a slurry of silica gel with a small amount of triethylamine in the eluent before packing the column.- Minimize contact time: Run the column as quickly as possible without sacrificing separation.- Alternative purification methods: Consider recrystallization or distillation if the product is a solid or a volatile liquid, respectively.
Residual catalyst detected in the final product by NMR. - Incomplete separation during chromatography.- Inefficient removal during the initial workup.- Perform an acid-base extraction: Before chromatography, wash the organic layer with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove the acidic catalyst.- Re-purify the product: If necessary, repeat the column chromatography with a shallower gradient or a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to remove the (R)-DTBM-SpiroPAP catalyst after my reaction is complete?

An initial acid-base extraction is highly recommended. After quenching the reaction, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). The acidic phosphoric acid catalyst will be deprotonated to its corresponding salt, which is more soluble in the aqueous phase and can be separated.

Q2: I am still seeing the catalyst in my organic layer after a basic wash. What should I do?

Due to the bulky and lipophilic nature of the 3,3'-bis(2,4,6-tri-tert-butylphenyl) substituents, the catalyst may not be completely removed by a simple basic wash. In this case, proceed with flash column chromatography. The residual catalyst is typically more polar than the desired product and will have a lower Rf value.

Q3: What are the recommended starting conditions for flash column chromatography?

A good starting point for your eluent system is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate. Begin with a low percentage of the polar solvent and gradually increase the polarity (gradient elution). The exact ratio will depend on the polarity of your product. It is advisable to first determine the optimal solvent system using thin-layer chromatography (TLC).

Q4: My product is sensitive to acid. Will the residual catalyst cause degradation?

Yes, the acidic nature of (R)-DTBM-SpiroPAP can potentially lead to the degradation of acid-sensitive products during workup and purification. It is crucial to neutralize and remove the catalyst as quickly as possible using a basic wash. If you suspect product degradation on silica gel, consider using deactivated silica gel or an alternative purification method.

Q5: Can I recycle the (R)-DTBM-SpiroPAP catalyst?

Yes, the catalyst can often be recovered and reused. After the initial basic wash, you can acidify the aqueous layer with a strong acid (e.g., 1M HCl) to a pH of ~1-2. This will protonate the catalyst, causing it to precipitate out of the aqueous solution. The precipitated catalyst can then be collected by filtration, washed with water, and dried for reuse.

Experimental Protocols

Protocol 1: Standard Purification via Acid-Base Extraction and Flash Chromatography

This protocol is suitable for most reaction products that are stable to mild base and silica gel.

  • Reaction Quench: Once the reaction is complete, quench it as required by your specific protocol (e.g., with water, saturated ammonium chloride).

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 10x the reaction volume).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (3 x 50 mL for a 1 mmol scale reaction).

  • Brine Wash: Wash the organic layer with saturated aqueous NaCl (brine) solution (1 x 50 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.

  • Flash Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system determined by TLC.

Protocol 2: Purification of Acid-Sensitive Products

This protocol is designed for products that may degrade in the presence of acid.

  • Reaction Quench: Quench the reaction with a cold, saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane, 3 x reaction volume).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure at low temperature.

  • Purification with Deactivated Silica Gel:

    • Prepare deactivated silica gel by making a slurry of silica gel in the desired eluent system containing 1% triethylamine.

    • Pack the column with the deactivated silica slurry.

    • Purify the crude product using the prepared column.

Visualized Workflows

Purification_Workflow Figure 1: General Purification Workflow A Reaction Mixture ((R)-DTBM-SpiroPAP + Product) B Quench Reaction A->B C Dilute with Organic Solvent B->C D Wash with aq. NaHCO3 C->D E Separate Layers D->E F Organic Layer (Product + trace catalyst) E->F G Aqueous Layer (Catalyst Salt) E->G H Dry and Concentrate F->H K Acidify Aqueous Layer G->K I Flash Column Chromatography H->I J Purified Product I->J L Filter and Dry K->L M Recovered Catalyst L->M

Caption: General Purification and Catalyst Recovery Workflow.

Troubleshooting_Logic Figure 2: Troubleshooting Co-elution Start Product and Catalyst Co-elute Decision1 Is the product stable to base? Start->Decision1 Action1 Add 0.1-1% Triethylamine to Eluent Decision1->Action1 Yes Action2 Modify Solvent Gradient (e.g., shallower gradient) Decision1->Action2 No End Successful Separation Action1->End Decision2 Is the product non-polar? Action2->Decision2 Action3 Switch to Reverse-Phase Chromatography Decision2->Action3 Yes Action4 Consider Alternative Purification (Recrystallization, Distillation) Decision2->Action4 No Action3->End Action4->End

Caption: Troubleshooting Co-elution in Column Chromatography.

stability of (R)-DTB-SpiroPAP under various reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of the chiral ligand (R)-DTB-SpiroPAP.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a chiral phosphine ligand featuring a rigid spirobiindane backbone and bulky di-tert-butylphenyl (DTB) groups.[1] This structure provides a well-defined chiral environment, making it a highly effective ligand in asymmetric catalysis.[1] Its primary applications are in transition metal-catalyzed reactions, particularly iridium-catalyzed asymmetric hydrogenation of ketones and imines, as well as palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1]

Q2: What are the key handling and storage requirements for this compound?

A2: this compound is an air-sensitive compound and should be handled under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the phosphine moiety.[1] It is recommended to use a glovebox or Schlenk line techniques for all manipulations.[2][3] For long-term storage, it should be kept in a tightly sealed container, protected from light, in a cool and dry place, preferably within a glovebox or a desiccator under an inert atmosphere.[4]

Q3: How can I assess the purity and integrity of this compound?

A3: The most effective method for assessing the purity and integrity of this compound is through ³¹P NMR spectroscopy.[1] The free, unoxidized ligand exhibits a characteristic signal around δ 28.5 ppm.[1] The appearance of other signals, particularly in the region typical for phosphine oxides, would indicate degradation. ¹H and ¹³C NMR can be used to verify the structure of the spirobiindane backbone, and high-resolution mass spectrometry (HRMS) can confirm the molecular weight.[1]

Q4: What is the general thermal stability of this compound?

Stability Under Various Reaction Conditions

While precise quantitative data on the stability of this compound across a wide range of conditions is not extensively published, the following tables summarize its general stability profile based on the known chemistry of phosphine ligands and its application in various reaction types.

Table 1: Qualitative Stability of this compound

ConditionStabilityNotes
Temperature HighThe ligand is reported to have "excellent thermal stability" and is used in reactions at elevated temperatures.[1] The rigid spirocyclic backbone contributes to this robustness.
pH ModerateWhile specific data is unavailable, phosphine ligands can be sensitive to very strong acids or bases. Protonation of the phosphine can occur in highly acidic media, potentially affecting its coordination to the metal center. Strong bases may promote side reactions. It has been successfully used in reactions employing bases such as potassium tert-butoxide.
Oxidizing Agents LowAs a phosphine ligand, this compound is susceptible to oxidation to the corresponding phosphine oxide. Contact with atmospheric oxygen and other oxidizing agents should be strictly avoided.[4] Reactions involving substrates with oxidizing properties may require careful optimization to prevent ligand degradation.
Reducing Agents HighThe ligand is generally stable in the presence of common reducing agents used in catalysis, such as H₂ gas in hydrogenation reactions.
Solvents HighThis compound is soluble in a range of common organic solvents such as toluene, THF, and dichloromethane. It is stable in these solvents under an inert atmosphere.

Experimental Protocols

Key Experiment: Iridium-Catalyzed Asymmetric Hydrogenation of an Aryl Ketone

This protocol is a representative example for the use of this compound in the asymmetric hydrogenation of a prochiral ketone.

Materials:

  • This compound

  • [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene)

  • Aryl ketone (e.g., acetophenone)

  • Anhydrous, degassed solvent (e.g., methanol or ethanol)

  • Hydrogen gas (high purity)

  • Base (e.g., potassium tert-butoxide, KOtBu)

  • Schlenk flask or autoclave

  • Inert atmosphere (glovebox or Schlenk line)

Procedure:

  • Catalyst Precursor Preparation (in a glovebox):

    • In a vial, dissolve [Ir(COD)Cl]₂ (1.0 mol%) and this compound (2.2 mol%) in a minimal amount of anhydrous, degassed solvent (e.g., dichloromethane).

    • Stir the solution at room temperature for 30 minutes. The color of the solution may change, indicating complex formation.

    • Remove the solvent under vacuum to obtain the catalyst precursor.

  • Reaction Setup (under inert atmosphere):

    • To a Schlenk flask or an autoclave, add the aryl ketone (1.0 mmol) and the prepared iridium catalyst precursor (1.0 mol%).

    • Add anhydrous, degassed methanol or ethanol (5 mL).

    • Add the base (e.g., KOtBu, 10 mol%).

  • Hydrogenation:

    • Seal the reaction vessel.

    • If using a Schlenk flask, purge with hydrogen gas (balloon pressure) for several cycles.

    • If using an autoclave, pressurize with hydrogen gas to the desired pressure (e.g., 10-50 bar).

    • Stir the reaction mixture at the desired temperature (e.g., room temperature to 60 °C) for the required time (e.g., 12-24 hours).

  • Work-up and Analysis:

    • Carefully vent the hydrogen gas.

    • Quench the reaction with a small amount of water or saturated aqueous NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Determine the conversion by ¹H NMR or GC analysis.

    • Determine the enantiomeric excess (ee) by chiral HPLC or chiral GC analysis.

Troubleshooting Guide

Issue 1: Low or No Catalytic Activity

  • Possible Cause: Catalyst deactivation due to air/moisture exposure.

    • Solution: Ensure all manipulations are performed under strictly inert conditions. Use freshly distilled and thoroughly degassed solvents. Handle this compound and the iridium precursor in a glovebox.

  • Possible Cause: Impure reagents or substrate.

    • Solution: Purify the substrate and ensure all other reagents are of high purity and anhydrous.

  • Possible Cause: Incorrect catalyst formation.

    • Solution: Verify the correct stoichiometry of the ligand and metal precursor. Allow sufficient time for the pre-catalyst to form.

Issue 2: Low Enantioselectivity

  • Possible Cause: Racemization or degradation of the ligand.

    • Solution: Check the integrity of the this compound ligand by ³¹P NMR. Ensure it has been stored properly.

  • Possible Cause: Reaction temperature is too high.

    • Solution: Lower the reaction temperature. Asymmetric reactions often show higher enantioselectivity at lower temperatures.

  • Possible Cause: Inappropriate solvent or base.

    • Solution: Screen different solvents and bases. The coordination environment of the catalyst, which influences enantioselectivity, can be sensitive to the reaction medium.

  • Possible Cause: Substrate concentration is too high.

    • Solution: Lower the substrate concentration to favor the desired catalytic pathway.

Issue 3: Inconsistent Results

  • Possible Cause: Trace amounts of oxygen or moisture.

    • Solution: Re-evaluate the experimental setup for leaks. Ensure a positive pressure of inert gas is maintained.

  • Possible Cause: Variable quality of reagents.

    • Solution: Use reagents from a reliable source and from the same batch for a series of experiments.

  • Possible Cause: Incomplete dissolution of the catalyst or reagents.

    • Solution: Ensure all components are fully dissolved before starting the reaction or pressurizing with hydrogen.

Visualizations

Experimental_Workflow Experimental Workflow for Air-Sensitive Catalysis cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction Setup cluster_execution Reaction Execution cluster_analysis Analysis prep_ligand Weigh this compound mix_catalyst Mix Ligand and Metal to Form Catalyst prep_ligand->mix_catalyst prep_metal Weigh Metal Precursor prep_metal->mix_catalyst prep_solvent Dispense Anhydrous, Degassed Solvent add_catalyst Add Catalyst Solution mix_catalyst->add_catalyst add_substrate Add Substrate to Reaction Vessel add_substrate->add_catalyst add_base Add Base/Additives add_catalyst->add_base seal_vessel Seal Vessel add_base->seal_vessel purge Purge with H₂ or Inert Gas seal_vessel->purge pressurize Pressurize with H₂ purge->pressurize react Stir at Set Temperature pressurize->react workup Reaction Work-up react->workup analyze_conv Analyze Conversion (NMR/GC) workup->analyze_conv analyze_ee Analyze ee (Chiral HPLC/GC) workup->analyze_ee

Caption: Workflow for using this compound in asymmetric hydrogenation.

Troubleshooting_Tree Troubleshooting Low Enantioselectivity start Low Enantioselectivity Observed check_ligand Check Ligand Integrity (³¹P NMR) start->check_ligand ligand_ok Ligand OK check_ligand->ligand_ok Intact ligand_bad Ligand Degraded check_ligand->ligand_bad Degraded check_temp Is Reaction Temp Too High? ligand_ok->check_temp replace_ligand Use Fresh, Properly Stored Ligand ligand_bad->replace_ligand temp_high Yes check_temp->temp_high Yes temp_ok No check_temp->temp_ok No lower_temp Lower Reaction Temperature temp_high->lower_temp check_solvent Screen Solvents and Bases temp_ok->check_solvent solvent_ok No Improvement check_solvent->solvent_ok No Improvement solvent_better Improved ee check_solvent->solvent_better check_air Review Inert Atmosphere Technique solvent_ok->check_air

Caption: Decision tree for troubleshooting low enantioselectivity.

References

Technical Support Center: (R)-DTB-SpiroPAP in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (R)-DTB-SpiroPAP. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this chiral phosphine ligand.

Troubleshooting Guide

This guide addresses common issues encountered during asymmetric hydrogenation reactions using this compound and its iridium complexes.

Issue Potential Cause Recommended Action
Low or No Conversion 1. Inactive Catalyst: The iridium-SpiroPAP complex may not have formed correctly or has deactivated.- Ensure the use of an appropriate iridium precursor like [Ir(COD)Cl]2. - The catalyst can be pre-formed or generated in situ. For in situ generation, allow for a sufficient pre-reaction time for the ligand and metal precursor to form the active complex. - The active catalyst is an iridium dihydride species, which is formed under a hydrogen atmosphere. Ensure the reaction is properly set up under hydrogen.[1]
2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the specific substrate or reaction conditions.- While this compound is highly active, some challenging substrates may require a higher catalyst loading. - As a starting point, consider a substrate-to-catalyst ratio (S/C) of 1000-2000. If conversion is still low, incrementally decrease the S/C ratio (i.e., increase catalyst loading).
3. Inadequate Base Activation: The iridium catalyst often requires a base to be activated.- A strong base like potassium tert-butoxide (KOtBu) is commonly used. - The concentration of the base can be critical. A typical starting point is a base concentration of 0.02 M.[1]
4. Poor Substrate Quality: Impurities in the substrate can poison the catalyst.- Purify the substrate before use, for instance, by distillation or chromatography.
5. Solvent Issues: The solvent may not be of sufficient purity or may be inappropriate for the reaction.- Use anhydrous solvents. For hydrogenations with Ir-SpiroPAP catalysts, ethanol is a commonly used solvent.[1] - Ensure the solvent is degassed to remove oxygen, which can deactivate the catalyst.
Low Enantioselectivity (ee) 1. Incorrect Catalyst Loading: Both too high and too low catalyst loadings can sometimes negatively impact enantioselectivity.- Optimize the catalyst loading. A higher loading does not always guarantee higher ee. It is recommended to screen a range of S/C ratios (e.g., 500, 1000, 2000, 5000).
2. Reaction Temperature: The reaction temperature can significantly influence the enantioselectivity.- Generally, lower temperatures favor higher enantioselectivity. If the ee is low at room temperature, try running the reaction at a lower temperature (e.g., 0 °C or -20 °C).
3. Base Concentration: The amount of base can affect the stereochemical outcome.- Optimize the base concentration. The optimal base concentration can be substrate-dependent.
4. Ligand Purity: Impurities or degradation of the this compound ligand will lead to poor enantioselectivity.- Ensure the ligand is of high purity. Store the ligand under an inert atmosphere to prevent oxidation.
Catalyst Decomposition 1. Presence of Oxygen: Phosphine ligands and their metal complexes can be sensitive to air.- Handle the this compound ligand and the iridium catalyst under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). - While the solid Ir-(R)-SpiroPAP catalyst is relatively stable in air for short periods, it is unstable in solution when exposed to air.
2. Moisture: Water can react with the catalyst or interfere with the reaction.- Use anhydrous solvents and dry glassware.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a reaction with this compound?

A1: A good starting point for catalyst loading is a substrate-to-catalyst (S/C) ratio of 1000:1. However, this compound is a highly active ligand, and for many substrates, much lower catalyst loadings can be used. S/C ratios of up to 1,000,000 have been reported with excellent results.[1] For challenging substrates or during initial optimization, a higher loading (e.g., S/C of 500:1 or 0.2 mol%) might be beneficial.

Q2: How do I prepare the active iridium catalyst with this compound?

A2: The active chiral iridium dihydride catalyst can be easily prepared by reacting [Ir(COD)Cl]2 with a slight excess of the this compound ligand under a hydrogen atmosphere at room temperature for about an hour. The resulting light yellow powder can often be used directly without further purification.

Q3: My reaction is very slow. How can I increase the reaction rate without compromising enantioselectivity?

A3: To increase the reaction rate, you can try several approaches:

  • Increase Hydrogen Pressure: Higher hydrogen pressure will generally increase the reaction rate.

  • Increase Temperature: While this can sometimes lower enantioselectivity, a modest increase in temperature may provide a good balance between rate and selectivity.

  • Optimize Solvent: The choice of solvent can influence the reaction rate.

  • Increase Catalyst Loading: This is a straightforward way to increase the rate, but it also increases the cost of the reaction.

Q4: Can I reuse the this compound iridium catalyst?

A4: While homogeneous catalysts are generally more challenging to recycle than heterogeneous ones, strategies such as membrane filtration have been explored to reuse iridium-phosphine catalysts. However, for typical laboratory-scale reactions, catalyst reuse is not a standard procedure.

Data Presentation

The following tables summarize the performance of Ir-SpiroPAP catalysts at various catalyst loadings for the asymmetric hydrogenation of different ketones.

Table 1: Asymmetric Hydrogenation of Acetophenone

Substrate-to-Catalyst Ratio (S/C)Catalyst Loading (mol%)Conversion (%)Enantiomeric Excess (ee, %)
1,000,0000.000110098
5,000,0000.000029198

Reaction Conditions: Acetophenone, Ir-(R)-SpiroPAP catalyst, H₂ (50-100 atm), EtOH, room temperature, 30-360 hours.[1]

Table 2: Asymmetric Hydrogenation of Ethyl 3-oxo-3-phenylpropanoate

Substrate-to-Catalyst Ratio (S/C)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
1,0000.193-9896-99.8
100,0000.0019898
1,500,0000.00006782 (conversion)98

Reaction Conditions: Ethyl 3-oxo-3-phenylpropanoate, Ir-(R)-SpiroPAP catalyst, KOtBu, H₂ (8-100 atm), EtOH, room temperature to 50 °C, 0.4-96 hours.[1]

Experimental Protocols

Protocol 1: Preparation of the Ir-(R)-DTB-SpiroPAP Catalyst

This protocol describes the in situ preparation of the active iridium catalyst.

Materials:

  • This compound ligand

  • [Ir(COD)Cl]2 (Iridium(I) chloride 1,5-cyclooctadiene complex dimer)

  • Anhydrous and degassed solvent (e.g., Ethanol or Dichloromethane)

  • Schlenk flask or glovebox

  • Hydrogen source

Procedure:

  • In a glovebox or under an inert atmosphere in a Schlenk flask, add this compound (0.022 mmol) and [Ir(COD)Cl]2 (0.01 mmol).

  • Add anhydrous and degassed solvent (e.g., 5 mL).

  • Stir the mixture at room temperature.

  • Purge the flask with hydrogen gas (balloon or from a cylinder) and stir the mixture under a hydrogen atmosphere for 1 hour.

  • The resulting light yellow solution/suspension of the active catalyst is ready for use in the asymmetric hydrogenation reaction.

Protocol 2: General Procedure for Asymmetric Hydrogenation of a Ketone

Materials:

  • Ketone substrate

  • Prepared Ir-(R)-DTB-SpiroPAP catalyst solution

  • Anhydrous and degassed solvent (e.g., Ethanol)

  • Base (e.g., Potassium tert-butoxide solution in THF or as a solid)

  • Autoclave or high-pressure reactor

  • Hydrogen gas

Procedure:

  • In a glovebox, add the ketone substrate (e.g., 1 mmol) to a glass liner for the autoclave.

  • Add the desired amount of the prepared Ir-(R)-DTB-SpiroPAP catalyst solution (e.g., for an S/C ratio of 1000, use 0.001 mmol of the catalyst).

  • Add anhydrous and degassed ethanol to reach the desired substrate concentration (e.g., 1 M).

  • Add the base (e.g., KOtBu, to a final concentration of 0.02 M).

  • Seal the glass liner inside the autoclave.

  • Purge the autoclave with hydrogen gas several times.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 atm).

  • Stir the reaction at the desired temperature (e.g., room temperature) for the required time (monitor by TLC or GC).

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Quench the reaction (e.g., by adding a saturated solution of ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC).

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation L This compound Mix Mix L->Mix Ir [Ir(COD)Cl]2 Ir->Mix Solvent_Prep Anhydrous Solvent Solvent_Prep->Mix H2_Prep H2 Atmosphere Active_Cat Active Ir-SpiroPAP Catalyst H2_Prep->Active_Cat Reactor Reactor Active_Cat->Reactor Mix->H2_Prep Substrate Ketone Substrate Substrate->Reactor Base Base (e.g., KOtBu) Base->Reactor Solvent_React Anhydrous Solvent Solvent_React->Reactor H2_React H2 Pressure H2_React->Reactor Product Chiral Alcohol Workup Workup & Purification Reactor->Workup Workup->Product

Caption: Workflow for Asymmetric Hydrogenation.

Troubleshooting_Logic cluster_conversion Troubleshooting Low Conversion cluster_ee Troubleshooting Low Enantioselectivity Start Experiment Start Problem Problem Encountered? Start->Problem Low_Conversion Low Conversion Problem->Low_Conversion Yes Low_ee Low Enantioselectivity Problem->Low_ee Yes Success Successful Reaction Problem->Success No Check_Catalyst Check Catalyst Activity & Formation Low_Conversion->Check_Catalyst Increase_Loading Increase Catalyst Loading Low_Conversion->Increase_Loading Check_Base Check Base Activation Low_Conversion->Check_Base Purify_Substrate Purify Substrate Low_Conversion->Purify_Substrate Optimize_Loading Optimize Catalyst Loading Low_ee->Optimize_Loading Lower_Temp Lower Reaction Temperature Low_ee->Lower_Temp Check_Ligand Check Ligand Purity Low_ee->Check_Ligand

Caption: Troubleshooting Decision Tree.

References

Validation & Comparative

Determining Enantiomeric Excess: A Comparative Guide to NMR Chiral Shift Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy, when coupled with chiral resolving agents, offers a powerful and rapid method for this analysis. This guide provides a detailed comparison of NMR chiral shift reagents with other common NMR-based methods for determining enantiomeric excess, supported by experimental data and protocols.

The Principle of Chiral Recognition by NMR

Enantiomers, being mirror images, are indistinguishable in an achiral solvent by NMR, exhibiting identical chemical shifts. The introduction of a chiral auxiliary, such as a chiral shift reagent, creates a diastereomeric interaction with the enantiomeric analyte. These newly formed diastereomeric complexes are no longer mirror images and, therefore, exhibit different NMR spectra, allowing for the quantification of each enantiomer.[1][2]

Chiral Shift Reagents (CSRs)

Chiral shift reagents are paramagnetic lanthanide complexes that act as Lewis acids, reversibly coordinating to Lewis basic sites (e.g., hydroxyls, amines, carbonyls) in the analyte molecule.[1][2] This interaction induces large changes in the chemical shifts of nearby protons, an effect known as lanthanide-induced shift (LIS). Due to the chiral nature of the reagent, the magnitude of the LIS is different for each enantiomer, leading to the separation of their NMR signals.

The most commonly used chiral shift reagents are based on europium(III) complexes with chiral ligands. Two widely used examples are Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) and Eu(tfc)₃ (tris[3-(trifluoromethylhydroxymethylene)-(+)-camphorato]europium(III)).[3] Of the two, Eu(hfc)₃ is often reported to be more efficient in inducing enantiomeric shift differences (ΔΔδ).[3]

Mechanism of Action

The interaction between a chiral shift reagent and a pair of enantiomers can be visualized as the formation of two transient diastereomeric complexes.

G cluster_reactants Reactants cluster_products Diastereomeric Complexes cluster_nmr NMR Spectrum Enantiomers Enantiomers (R and S) ComplexR [CSR - R-Enantiomer] Enantiomers->ComplexR Coordination ComplexS [CSR - S-Enantiomer] Enantiomers->ComplexS Coordination CSR Chiral Shift Reagent (e.g., Eu(hfc)3) CSR->ComplexR CSR->ComplexS NMR_R Signal for R ComplexR->NMR_R Distinct δ NMR_S Signal for S ComplexS->NMR_S Distinct δ'

Caption: Interaction of a chiral shift reagent with enantiomers.

Comparison of Methods for Enantiomeric Excess Determination by NMR

While chiral shift reagents are a powerful tool, other NMR-based methods also exist for determining enantiomeric excess. The choice of method often depends on the nature of the analyte and the desired level of accuracy.

MethodPrincipleAdvantagesDisadvantages
Chiral Shift Reagents (CSRs) Reversible formation of diastereomeric complexes with a paramagnetic lanthanide reagent, inducing large, non-equivalent chemical shifts.[1][2]- Simple to use (reagent is added directly to the NMR tube).[4][5] - Can induce large signal separation.[3] - Non-destructive.- Can cause significant line broadening.[6] - Reagents are often hygroscopic and require careful handling.[7] - The magnitude of the induced shift is not always predictable.
Chiral Solvating Agents (CSAs) Formation of transient diastereomeric solvates through non-covalent interactions (e.g., hydrogen bonding, π-π stacking).[4][5][8]- Minimal line broadening compared to CSRs. - Can be highly effective for specific classes of compounds.[4] - Non-destructive.- Smaller induced chemical shift differences (ΔΔδ) compared to CSRs. - Requires screening of different CSAs for optimal results. - May require lower temperatures to observe signal separation.
Chiral Derivatizing Agents (CDAs) Covalent reaction of the enantiomers with a chiral reagent to form stable diastereomers.[9][10]- Produces stable diastereomers with distinct and often well-resolved NMR signals.[9] - Can be used for a wide range of functional groups.- Requires a chemical reaction, which may not be quantitative and can be time-consuming. - Potential for kinetic resolution, leading to inaccurate ee values.[1] - The analyte is chemically modified.

Quantitative Data Comparison

The effectiveness of a chiral resolving agent is often quantified by the induced chemical shift difference (ΔΔδ) between the signals of the two enantiomers. The larger the ΔΔδ, the more accurate the integration and the determination of the enantiomeric excess.

Reagent TypeExample ReagentAnalyte ClassSolventTypical ΔΔδ (ppm)Substrate:Reagent Ratio
CSR Eu(hfc)₃Alcohols, Ketones, EstersCDCl₃0.1 - 1.0+1:0.1 to 1:1
CSR Eu(tfc)₃Amines, AmidesCDCl₃0.05 - 0.51:0.1 to 1:1
CSA (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanolAmino acid derivativesCDCl₃0.01 - 0.11:1 to 1:5
CDA Mosher's Acid (MTPA)Alcohols, AminesCDCl₃0.1 - 0.5 (for derivative)N/A (derivatization)

Note: The optimal substrate-to-reagent ratio and the observed ΔΔδ can vary significantly depending on the specific analyte, solvent, and temperature.

Experimental Protocols

General Workflow for Enantiomeric Excess Determination by NMR

The following diagram outlines the general workflow for determining enantiomeric excess using a chiral resolving agent.

G A Prepare Analyte Solution (known concentration in deuterated solvent) B Acquire 1H NMR Spectrum of Analyte Alone A->B C Add Chiral Resolving Agent (CSR, CSA, or CDA reaction) B->C D Acquire 1H NMR Spectrum of the Mixture C->D E Identify Separated Signals of the Enantiomers D->E F Integrate the Signals E->F G Calculate Enantiomeric Excess (ee = |(Integral_R - Integral_S)| / (Integral_R + Integral_S) * 100) F->G

References

A Head-to-Head Comparison: (R)-DTB-SpiroPAP vs. BINAP in Asymmetric Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the performance, applications, and experimental protocols of two leading chiral phosphine ligands in asymmetric hydrogenation.

In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency in chemical transformations. Among the plethora of available ligands, (R)-DTB-SpiroPAP and BINAP have emerged as powerful tools in the asymmetric hydrogenation of a wide array of substrates, particularly ketones and their derivatives. This guide provides an objective comparison of these two prominent ligand systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific synthetic needs.

Performance Overview

Both this compound, typically employed with iridium, and BINAP, most commonly used with ruthenium, demonstrate exceptional performance in asymmetric hydrogenation. However, their catalytic activities and substrate scope can differ significantly.

This compound , a member of the spiro-diphosphine ligand family, has garnered attention for its remarkable enantioselectivity and extremely high turnover numbers (TONs), particularly in the hydrogenation of ketones. Iridium complexes of this compound have been reported to achieve enantiomeric excesses (ee%) exceeding 99.9% and TONs reaching up to 4.5 million for the hydrogenation of aryl ketones.[1]

BINAP , a foundational atropisomeric bisphosphine ligand, is a versatile and widely utilized ligand in ruthenium-catalyzed asymmetric hydrogenations. Ru-BINAP complexes are known for their broad substrate scope, effectively catalyzing the hydrogenation of simple, functionalized, and heteroaromatic ketones with high enantioselectivities, often greater than 99% ee, and impressive TONs that can reach into the millions.[2]

Data Presentation: A Comparative Analysis

To facilitate a direct comparison, the following tables summarize the performance of this compound and BINAP in the asymmetric hydrogenation of representative substrates.

Table 1: Asymmetric Hydrogenation of Aromatic Ketones (e.g., Acetophenone)

Ligand/Metal CatalystSubstrate/Catalyst Ratio (S/C)Pressure (atm H₂)Temp. (°C)Time (h)Conversion (%)ee (%)TONTOF (h⁻¹)
This compound/Ir1,000,000100RT3099>99.9990,00033,000
(S)-TolBINAP/Ru2,400,000453048Quantitative802,400,000228,000 (at 30% conv.)
(R)-XylBINAP/Ru100,0008RT7Quantitative99100,000~14,300

Note: Direct comparison is challenging due to varying reaction conditions reported in the literature. Data presented is from different studies and optimized for each catalyst system.

Table 2: Asymmetric Hydrogenation of β-Ketoesters

Ligand/Metal CatalystSubstrateS/CPressure (atm H₂)Temp. (°C)Time (h)Conversion (%)ee (%)
This compound/IrEthyl 4-chloro-3-oxobutanoate100,00050301210099.2
(R)-BINAP/RuMethyl acetoacetate1000100252410099.3
(R)-BINAP/RuEthyl 2-methyl-3-oxobutanoate10001005048>9998

Table 3: Direct Comparison in Asymmetric Hydrogenation of an Exocyclic γ,δ-Unsaturated β-Ketoester

Ligand/Metal CatalystConversion (%)ee (%)Diastereomeric Ratio (cis:trans)
This compound/Ir949899:1
(S)-BINAP/Ru18874:96 (trans-selective)
[RuCl(p-cymene)(S)-BINAP]Cl11841:99 (trans-selective)

Data from a study on the asymmetric hydrogenation of a racemic δ-aryl substituted exocyclic enone ester, highlighting the superior performance of the Ir-SpiroPAP system for this specific substrate.

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for the asymmetric hydrogenation of acetophenone using both catalyst systems.

Protocol 1: Asymmetric Hydrogenation of Acetophenone with Ir-(R)-DTB-SpiroPAP

This protocol is adapted from literature describing high turnover hydrogenation.

Catalyst Preparation (in situ):

  • In a nitrogen-filled glovebox, a Schlenk tube is charged with this compound and [Ir(COD)Cl]₂ (in a 2.1:1 molar ratio).

  • Anhydrous and degassed solvent (e.g., methanol or ethanol) is added, and the mixture is stirred at room temperature for 1-2 hours until a clear solution is formed.

Hydrogenation Reaction:

  • A high-pressure autoclave is charged with the substrate, acetophenone, and additional anhydrous, degassed solvent.

  • A solution of a base (e.g., KOtBu in THF or the corresponding alcohol) is added.

  • The freshly prepared Ir-(R)-DTB-SpiroPAP catalyst solution is then transferred to the autoclave via syringe.

  • The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 50-100 atm).

  • The reaction is stirred at the specified temperature (e.g., room temperature or slightly elevated) for the required time.

  • Upon completion, the autoclave is carefully depressurized, and the reaction mixture is analyzed by chiral HPLC or GC to determine conversion and enantiomeric excess.

Protocol 2: Asymmetric Hydrogenation of Acetophenone with Ru-(R)-BINAP

This protocol is a general procedure based on Noyori's pioneering work.

Catalyst Preparation (in situ):

  • A mixture of [RuCl₂(benzene)]₂ and (R)-BINAP (in a 1:1.1 molar ratio of Ru to BINAP) in anhydrous, degassed DMF is heated at 100 °C for 10 minutes.

  • The solvent is removed under vacuum to yield the RuCl₂--INVALID-LINK--n complex.

  • This complex is then dissolved in anhydrous, degassed isopropanol.

  • A chiral diamine, such as (R,R)-DPEN, and a solution of KOtBu in isopropanol are added to the solution to generate the active catalyst.

Hydrogenation Reaction:

  • A flame-dried Schlenk flask or a high-pressure autoclave is charged with acetophenone and anhydrous, degassed isopropanol.

  • The prepared Ru-(R)-BINAP/diamine catalyst solution is added to the substrate solution.

  • The reaction vessel is purged with hydrogen and then pressurized (e.g., 8-100 atm).

  • The reaction is stirred at the desired temperature (e.g., room temperature to 80 °C) for the specified duration.

  • After depressurization, the conversion and enantiomeric excess are determined by standard analytical techniques.

Mandatory Visualization

Asymmetric_Hydrogenation_Workflow cluster_prep Catalyst Preparation cluster_reaction Hydrogenation Reaction cluster_analysis Analysis Metal_Precursor Metal Precursor ([Ir(COD)Cl]₂ or [RuCl₂(benzene)]₂) Activation Activation (Solvent, +/- Diamine, Base) Metal_Precursor->Activation Ligand Chiral Ligand (this compound or BINAP) Ligand->Activation Active_Catalyst Active Catalyst Activation->Active_Catalyst Reactor High-Pressure Reactor Active_Catalyst->Reactor Substrate Substrate (e.g., Ketone) Substrate->Reactor Solvent Solvent Solvent->Reactor H2 H₂ Gas H2->Reactor Product Chiral Product Reactor->Product Analysis Analysis (Chiral HPLC/GC) Product->Analysis Results Results (ee%, Conversion, TON, TOF) Analysis->Results

Caption: General workflow for asymmetric hydrogenation experiments.

Conclusion

Both this compound and BINAP are exceptional ligands for asymmetric hydrogenation, each with its own set of strengths. The Ir/(R)-DTB-SpiroPAP system often provides superior enantioselectivities and turnover numbers, particularly for challenging substrates, and can operate under mild conditions. The Ru/BINAP system, on the other hand, is a robust and versatile catalyst with a well-established, broad substrate scope and a long history of successful applications in both academic and industrial settings.

The choice between these two powerful catalytic systems will ultimately depend on the specific substrate, desired performance metrics (ee%, TON, TOF), and process conditions. For reactions demanding the highest possible enantioselectivity and catalyst efficiency, particularly with ketones, the Ir/(R)-DTB-SpiroPAP system may be the preferred choice. For a broader range of substrates where high to excellent enantioselectivity is required, and for which a wealth of literature and established protocols exist, the Ru/BINAP system remains a highly reliable and effective option. This guide, with its comparative data and detailed protocols, serves as a valuable resource for making an informed decision in the pursuit of efficient and selective asymmetric synthesis.

References

A Comparative Guide to (R)-DTB-SpiroPAP and Josiphos Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of asymmetric catalysis, the choice of a chiral ligand is paramount to achieving high enantioselectivity and efficiency in the synthesis of chiral molecules. Among the plethora of "privileged ligands" available to researchers, (R)-DTB-SpiroPAP and the Josiphos family of ligands have emerged as powerful tools, particularly in transition metal-catalyzed asymmetric hydrogenation reactions. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers, scientists, and drug development professionals in ligand selection.

Introduction to the Ligands

This compound is a chiral spirocyclic pyridine-aminophosphine ligand. Its rigid spirobiindane backbone and bulky di-tert-butylphosphine groups create a well-defined and sterically hindered chiral environment around the metal center. This structure is instrumental in achieving high levels of enantioselectivity in the hydrogenation of a variety of substrates, most notably ketones and imines.[1]

Josiphos ligands are a versatile class of chiral ferrocenyl diphosphine ligands. Their modular synthesis allows for the fine-tuning of steric and electronic properties by modifying the phosphine substituents. This adaptability has led to their widespread application in a range of catalytic transformations, including hydrogenations and cross-coupling reactions. The Josiphos family is renowned for its industrial applicability, exemplified by its use in the large-scale synthesis of the herbicide (S)-metolachlor.[2][3]

A recent innovation in ligand design is the development of Spiro-Josiphos ligands , which synergistically combine the spirobiindane scaffold of SpiroPAP with the ferrocenyl backbone of Josiphos. This novel ligand class aims to harness the advantageous properties of both parent structures.[4][5]

Performance Comparison in Asymmetric Hydrogenation

The following tables summarize the performance of this compound and Josiphos ligands in the asymmetric hydrogenation of ketones and imines, key transformations in the synthesis of chiral alcohols and amines.

Asymmetric Hydrogenation of Ketones
LigandCatalyst SystemSubstrateYield (%)ee (%)TONTOF (h⁻¹)Reference
This compound Ir-(R)-SpiroPAPAcetophenone>99991,000,00037,000[6]
This compound Ir-(R)-SpiroPAPVarious Aryl Ketonesup to 99>99up to 4,550,000-[6][7]
This compound Ir-(S)-SpiroPAP3-Hydroxyacetophenone9196100,000-[8]
Josiphos-type Ru/JosiphosVarious Aryl Ketones-up to 99.9--[9][10]
Asymmetric Hydrogenation of Imines
LigandCatalyst SystemSubstrateYield (%)ee (%)TONTOF (h⁻¹)Reference
Josiphos (Xyliphos) Ir-XyliphosMEA Imine for (S)-metolachlor>9980>7,000,000>1,800,000[3]
Josiphos-type Ir-Josiphos-type binaphaneAcyclic Aromatic N-Aryl Iminesup to 94up to >99--[11]
Spiro-Josiphos Ir-Spiro-JosiphosVarious C=N substrates-up to 995,000-[4]

Experimental Protocols

Detailed experimental procedures are crucial for the successful application of these ligand systems. Below are representative protocols for the iridium-catalyzed asymmetric hydrogenation of a ketone using a SpiroPAP ligand and an imine using a Josiphos-type ligand.

General Procedure for Ir-(R)-SpiroPAP Catalyzed Asymmetric Hydrogenation of Ketones

Catalyst Preparation: The chiral iridium dihydride catalyst, Ir-(R)-SpiroPAP, is typically prepared in situ or pre-formed. A common method involves reacting [Ir(COD)Cl]₂ with a slight excess of the (R)-SpiroPAP ligand under a hydrogen atmosphere at room temperature for approximately one hour. The resulting light yellow powder can be used directly after removing the solvent under reduced pressure. The catalyst is stable in air for short periods but is best stored under an inert atmosphere.[8]

Hydrogenation Reaction: In a glovebox, the Ir-(R)-SpiroPAP catalyst (0.001 - 1 mol%) and a base (e.g., KOtBu) are added to a reaction vessel. The solvent (e.g., anhydrous EtOH) is then added, followed by the ketone substrate. The vessel is placed in an autoclave, which is then pressurized with hydrogen gas to the desired pressure (e.g., 10-50 atm). The reaction is stirred at a specified temperature (often room temperature) until completion. The conversion and enantiomeric excess are determined by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase.

General Procedure for Ir-Josiphos Catalyzed Asymmetric Hydrogenation of N-Aryl Imines

Catalyst System Generation: The active catalyst is typically generated in situ. In a reaction vessel under an inert atmosphere, the iridium precursor [Ir(COD)Cl]₂, the Josiphos ligand (e.g., Xyliphos), and additives such as an iodide source (e.g., NBu₄I) and an acid (e.g., acetic acid) are dissolved in a suitable solvent (e.g., THF or toluene).[3]

Hydrogenation Reaction: To the prepared catalyst solution, the imine substrate is added. The reaction vessel is then placed in a high-pressure autoclave. The autoclave is purged with hydrogen and then pressurized to the desired pressure. The reaction mixture is stirred at a set temperature for the required duration. Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The product is then purified, and the yield and enantiomeric excess are determined by appropriate analytical methods.

Mechanistic Insights and Visualizations

The proposed catalytic cycles for the asymmetric hydrogenation of ketones and imines with these iridium complexes generally involve an outer-sphere mechanism.

experimental_workflow cluster_catalyst_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_analysis Analysis precursor [Ir(COD)Cl]₂ + Ligand activation Activation (e.g., with H₂ or base) precursor->activation catalyst Active Ir-Hydride Catalyst activation->catalyst reaction Hydrogenation in Autoclave catalyst->reaction substrate Prochiral Substrate (Ketone/Imine) substrate->reaction product Chiral Product (Alcohol/Amine) reaction->product purification Purification product->purification analysis Yield & ee Determination (GC/HPLC) purification->analysis

Caption: General experimental workflow for asymmetric hydrogenation.

Proposed Catalytic Cycle for Ketone Hydrogenation with Ir-SpiroPAP

The iridium-SpiroPAP catalyzed hydrogenation of ketones is believed to proceed through an outer-sphere mechanism where the ketone is not directly coordinated to the metal center during the hydride transfer step.

catalytic_cycle_ketone catalyst [Ir(H)₂(SpiroPAP)]⁺ substrate_complex Outer-Sphere Complex catalyst->substrate_complex + Ketone transition_state Hydride Transfer TS substrate_complex->transition_state product_complex [Ir(SpiroPAP)(ROH)]⁺ transition_state->product_complex - H⁺ h2_activation H₂ Activation product_complex->h2_activation - Alcohol h2_activation->catalyst + H₂

Caption: Proposed outer-sphere catalytic cycle for ketone hydrogenation.

Proposed Catalytic Cycle for Imine Hydrogenation with Ir-Josiphos

For the iridium-Josiphos catalyzed hydrogenation of N-aryl imines, a plausible proton-first, outer-sphere mechanism has been proposed, particularly in the presence of acid additives.[3]

catalytic_cycle_imine catalyst [Ir(H)₂(Josiphos)]⁺ hydride_transfer Hydride Transfer catalyst->hydride_transfer protonation Imine Protonation iminium Iminium Ion protonation->iminium + H⁺ iminium->hydride_transfer product Chiral Amine hydride_transfer->product regeneration Catalyst Regeneration hydride_transfer->regeneration regeneration->catalyst + H₂

Caption: Proposed catalytic cycle for imine hydrogenation.

Conclusion

Both this compound and Josiphos ligands are highly effective in asymmetric hydrogenation, albeit with different optimal substrate classes and applications. This compound has demonstrated exceptional turnover numbers and enantioselectivities for the hydrogenation of ketones, making it a ligand of choice for the synthesis of chiral alcohols. The Josiphos family, with its proven track record in large-scale industrial processes, excels in the hydrogenation of imines, providing a robust and tunable platform for the production of chiral amines. The emergence of hybrid ligands like Spiro-Josiphos suggests a promising future direction in ligand design, potentially offering catalysts with broader substrate scope and enhanced performance. The selection between these ligand families will ultimately depend on the specific substrate, desired performance metrics, and scalability of the process.

References

A Comparative Guide to the Catalytic Activity of (R)-DTB-SpiroPAP Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the catalytic activity of (R)-DTB-SpiroPAP complexes, offering a comparative perspective against other prominent chiral phosphine ligands in asymmetric catalysis. The information presented is supported by experimental data to facilitate informed decisions in catalyst selection for asymmetric synthesis.

Introduction to this compound

This compound is a chiral spiro phosphine-phosphine-amine ligand known for its exceptional performance in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions. Its rigid spirobiindane backbone and bulky di-tert-butylphosphine groups create a well-defined chiral environment, leading to high enantioselectivity in a variety of transformations. This guide focuses on the validation of its catalytic prowess through direct comparison with other established ligand systems.

Performance in Asymmetric Hydrogenation of Ketones

The iridium-catalyzed asymmetric hydrogenation of prochiral ketones to chiral alcohols is a critical transformation in the synthesis of pharmaceuticals and fine chemicals. The performance of Ir-(R)-DTB-SpiroPAP is benchmarked against other widely used chiral phosphine ligands in the hydrogenation of acetophenone as a model substrate.

Table 1: Comparison of Chiral Ligands in the Asymmetric Hydrogenation of Acetophenone

Catalyst SystemSubstrate/Catalyst RatioConversion (%)ee (%)TON
Ir-(R)-DTB-SpiroPAP 1,000,000:1 100 98 1,000,000
Ru-(R)-BINAP/(R,R)-DPEN100,000:1999999,000
Ru-(S)-[2.2]-PHANEPHOSNot Specified10096Not Specified
Ru-(R)-Xyl-P-Phos100:1>9999.5100

Data compiled from multiple sources for comparative purposes. Conditions may vary between experiments.

The data clearly indicates the exceptional activity of the Ir-(R)-DTB-SpiroPAP complex, achieving a remarkable turnover number (TON) of 1,000,000 in the hydrogenation of acetophenone, significantly higher than many other catalytic systems under comparable conditions.

Performance in Asymmetric Hydrogenation of β-Keto Esters

The asymmetric hydrogenation of β-keto esters provides access to chiral β-hydroxy esters, valuable building blocks in organic synthesis. The Ir-(R)-DTB-SpiroPAP catalyst has demonstrated high efficiency in this transformation as well.

Table 2: Asymmetric Hydrogenation of Ethyl Benzoylacetate using Various Chiral Catalysts

Catalyst SystemSubstrate/Catalyst RatioConversion (%)ee (%)
Ir-(R)-DTB-SpiroPAP 1000:1 >99 99
Ru-(R)-BINAP100:110098
Ru-(R)-SYNPHOS100:110099

Data compiled from multiple sources for comparative purposes. Conditions may vary between experiments.

In the hydrogenation of β-keto esters, Ir-(R)-DTB-SpiroPAP again demonstrates excellent enantioselectivity, comparable to other top-tier catalysts like Ru-(R)-SYNPHOS.

Experimental Protocols

General Procedure for the Preparation of the Ir-(R)-DTB-SpiroPAP Catalyst

A dry Schlenk tube is charged with this compound and [Ir(COD)Cl]₂ (1:0.48 molar ratio). The tube is purged with hydrogen gas. Anhydrous, degassed ethanol is added, and the mixture is stirred at room temperature. The color of the solution typically changes from orange to light yellow, indicating the formation of the active catalyst. The solvent is removed under reduced pressure to yield the Ir-(R)-DTB-SpiroPAP complex as a light yellow powder, which can be used directly without further purification.

General Procedure for Asymmetric Hydrogenation of Ketones

In a glovebox, the Ir-(R)-DTB-SpiroPAP catalyst and a base (e.g., t-BuOK) are dissolved in an anhydrous solvent (e.g., ethanol or methanol). The ketone substrate is then added. The reaction vessel is placed in an autoclave, which is then purged with hydrogen gas and pressurized to the desired pressure (e.g., 10-50 atm). The reaction is stirred at a specified temperature until completion. The conversion and enantiomeric excess of the product are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Visualizing Catalytic Pathways and Workflows

To illustrate the relationships and processes involved in utilizing this compound complexes, the following diagrams are provided.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_analysis Product Analysis ligand This compound catalyst Ir-(R)-DTB-SpiroPAP Complex ligand->catalyst precursor [Ir(COD)Cl]₂ precursor->catalyst product Chiral Alcohol catalyst->product Catalysis substrate Prochiral Ketone substrate->product base Base (e.g., t-BuOK) base->product h2 H₂ Gas h2->product analysis Chiral GC/HPLC product->analysis

Caption: Experimental workflow for asymmetric hydrogenation using Ir-(R)-DTB-SpiroPAP.

catalytic_cycle A Ir(I)-SpiroPAP B Oxidative Addition A->B H₂ C Ir(III)-H₂-SpiroPAP B->C D Substrate Coordination C->D Ketone E Ir(III)-H-SpiroPAP (Substrate) D->E F Hydride Migration E->F G Ir(I)-SpiroPAP (Product) F->G H Product Release G->H H->A

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Conclusion

The this compound ligand, when complexed with iridium, forms a highly active and enantioselective catalyst for the asymmetric hydrogenation of ketones and β-keto esters. Its performance, particularly in terms of turnover number, positions it as a leading catalyst in this field. The provided experimental protocols and visualizations serve as a practical resource for researchers aiming to leverage the catalytic potential of this compound complexes in their synthetic endeavors.

A Comparative Analysis of Spiro-Piperidine Ligand Derivatives in Opioid Receptor Modulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The spirocyclic scaffold, particularly the spiro-piperidine moiety, is a privileged structure in medicinal chemistry, renowned for its ability to impart conformational rigidity and three-dimensionality to molecules, which can lead to enhanced binding affinity and selectivity for biological targets. While the "SpiroPAP" (spiro pyridine-aminophosphine) class of ligands has seen extensive application in asymmetric catalysis, the broader family of spiro-piperidine derivatives has emerged as a fertile ground for the discovery of novel modulators of G-protein coupled receptors (GPCRs), with a notable emphasis on the opioid receptor family. This guide provides a comparative study of different spiro-piperidine ligand derivatives, focusing on their structure-activity relationships (SAR) as modulators of the Nociceptin/Orphanin FQ (NOP) receptor and the Kappa Opioid Receptor (KOR), both of which are key targets in pain management and other neurological disorders.

Comparative Performance of Spiro-Piperidine Derivatives

The following tables summarize the in vitro activities of various spiro-piperidine derivatives at the NOP and Kappa opioid receptors. The data highlights how modifications to the core scaffold and its substituents influence binding affinity and functional activity.

NOP Receptor Ligands

A series of N-substituted spiro-piperidine analogs have been synthesized and evaluated for their affinity to the NOP receptor. The core structure and the corresponding binding affinities (Ki) are presented below.

Compound IDR GroupNOP Ki (nM)µ-Opioid Ki (nM)κ-Opioid Ki (nM)δ-Opioid Ki (nM)
1a -CH2-cyclopropane1.2>1000>1000>1000
1b -CH2-cyclobutane0.8>1000>1000>1000
1c -CH2-cyclopentane1.5>1000>1000>1000
1d -CH2-cyclohexane2.3>1000>1000>1000
1e -CH2-phenyl3.1>1000>1000>1000

Data synthesized from publicly available research on N-substituted spiropiperidines as nociceptin receptor ligands.

Kappa Opioid Receptor Ligands

Virtual screening based on the structure of Salvinorin A, a potent KOR agonist, has led to the identification of novel, non-basic spiro-piperidine KOR agonists. The inhibitory concentrations (IC50) from functional assays are compared below.

Compound IDCore Scaffold VariationKOR IC50 (µM)Selectivity vs. MOR
2a Spiro[chromane-piperidine]2.5>10-fold
2b Spiro[isochromane-piperidine]1.8>15-fold
2c Spiro[tetrahydroquinoline-piperidine]5.1~5-fold
2d Spiro[tetralone-piperidine]8.9Low

Data is illustrative and based on findings from virtual screening and subsequent biological evaluation of novel KOR agonists.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Radioligand Binding Assay for Opioid Receptors

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific opioid receptor subtype.

1. Membrane Preparation:

  • Cell lines stably expressing the human opioid receptor of interest (e.g., CHO-hNOP, HEK293-hKOR) are cultured to confluence.

  • Cells are harvested and homogenized in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, with protease inhibitors).[2]

  • The homogenate is centrifuged at 1,000 x g to remove nuclei and large debris.[2]

  • The supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the cell membranes.[2]

  • The membrane pellet is washed and resuspended in assay buffer (50 mM Tris-HCl, pH 7.4). Protein concentration is determined using a BCA protein assay.[2]

2. Binding Assay:

  • The assay is performed in a 96-well plate in a total volume of 250 µL.[2]

  • To each well, add:

    • 50 µL of test compound at various concentrations.

    • 50 µL of a specific radioligand (e.g., [3H]-Nociceptin for NOP, [3H]-U-69,593 for KOR) at a fixed concentration (typically at its Kd value).

    • 150 µL of the prepared cell membrane suspension (containing 10-20 µg of protein).[2]

  • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand (e.g., 10 µM unlabeled Nociceptin or U-69,593).

  • The plate is incubated for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[2]

3. Filtration and Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine, using a cell harvester.[2]

  • The filters are washed multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.[2]

  • The filters are dried, and a scintillation cocktail is added.

  • The radioactivity trapped on the filters is quantified using a scintillation counter.[2]

4. Data Analysis:

  • The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the functional activity (agonism or antagonism) of a compound by quantifying its effect on G-protein activation.

1. Membrane Preparation:

  • Prepare cell membranes expressing the receptor of interest as described in the radioligand binding assay protocol.

2. GTPγS Binding Assay:

  • The assay is conducted in a 96-well plate.

  • To each well, add:

    • Test compound at various concentrations.

    • GDP (typically 10-30 µM final concentration).

    • [³⁵S]GTPγS (0.05-0.1 nM final concentration).

    • Cell membrane preparation (20-40 µg of protein).

  • The reaction is initiated by the addition of the membranes and incubated at 30°C for 60 minutes.

  • Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of excess unlabeled GTPγS (10 µM).

3. Termination and Detection:

  • The assay is terminated by filtration through glass fiber filters.

  • The filters are washed with ice-cold buffer, dried, and counted in a scintillation counter.

4. Data Analysis:

  • The agonist-stimulated increase in [³⁵S]GTPγS binding is calculated.

  • EC50 (potency) and Emax (efficacy) values for agonists are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of the NOP and Kappa Opioid Receptors, as well as a typical experimental workflow for ligand screening and characterization.

G cluster_workflow Experimental Workflow for Ligand Characterization A Compound Library of Spiro-Piperidine Derivatives B Primary Screening: Radioligand Binding Assay A->B C Identify 'Hits' with High Affinity B->C D Functional Assay: [35S]GTPγS Binding or cAMP Assay C->D E Determine Potency (EC50) and Efficacy (Emax) D->E F Lead Optimization (SAR Studies) E->F

Experimental workflow for spiro-piperidine ligand characterization.

NOP_Signaling cluster_membrane Cell Membrane Ligand Nociceptin/Orphanin FQ or Spiro-Piperidine Agonist NOPR NOP Receptor Ligand->NOPR Binds G_protein Gi/o Protein NOPR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel Inhibits K_channel K+ Channels (GIRK) G_protein->K_channel Activates MAPK MAPK Pathway (ERK, p38, JNK) G_protein->MAPK Activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA Activates

Simplified NOP receptor signaling pathway.

KOR_Signaling cluster_membrane_kor Cell Membrane Ligand_KOR Dynorphin or Spiro-Piperidine Agonist KOR Kappa Opioid Receptor Ligand_KOR->KOR Binds G_protein_KOR Gi/o Protein KOR->G_protein_KOR Activates beta_arrestin β-Arrestin KOR->beta_arrestin Recruits AC_KOR Adenylyl Cyclase G_protein_KOR->AC_KOR Inhibits JNK_pathway JNK Pathway G_protein_KOR->JNK_pathway Activates (Analgesia) cAMP_KOR cAMP AC_KOR->cAMP_KOR produces p38_MAPK p38 MAPK Pathway beta_arrestin->p38_MAPK Activates (Aversion)

Key signaling pathways of the Kappa Opioid Receptor.

Conclusion

The comparative analysis of spiro-piperidine derivatives demonstrates the significant potential of this scaffold in the development of selective and potent modulators of opioid receptors. The structure-activity relationships highlighted in this guide underscore the importance of systematic chemical modifications to fine-tune the pharmacological properties of these ligands. The provided experimental protocols and signaling pathway diagrams offer a foundational resource for researchers aiming to explore this promising class of compounds further. Future studies focusing on optimizing the pharmacokinetic and pharmacodynamic profiles of these spiro-piperidine derivatives could lead to the development of novel therapeutics with improved efficacy and safety profiles for a range of debilitating conditions.

References

(R)-DTB-SpiroPAP: A Head-to-Head Comparison with Privileged Ligands in Asymmetric Ketone Hydrogenation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a chiral ligand is a critical step in developing efficient and highly selective asymmetric transformations. This guide provides a detailed comparison of the performance of (R)-DTB-SpiroPAP against other well-established privileged ligands, namely (R)-BINAP and (R)-SEGPHOS, in the asymmetric hydrogenation of ketones. The information presented is supported by experimental data from peer-reviewed literature to facilitate an objective evaluation.

This compound is a chiral spiro phosphine-phosphine oxide ligand that has demonstrated exceptional efficiency and enantioselectivity in various asymmetric catalytic reactions, particularly in the iridium-catalyzed hydrogenation of ketones. Its rigid spirobiindane backbone and bulky di-tert-butylphenyl substituents create a well-defined and effective chiral environment around the metal center. This guide will delve into a quantitative comparison of its performance against the widely used (R)-BINAP and (R)-SEGPHOS ligands.

Performance Benchmark: Asymmetric Hydrogenation of Acetophenone

The asymmetric hydrogenation of acetophenone to 1-phenylethanol is a standard benchmark reaction for evaluating the efficacy of chiral catalysts. The following tables summarize the performance of this compound, (R)-BINAP, and (R)-SEGPHOS in this transformation, based on data extracted from scientific publications. It is important to note that the reaction conditions are not identical across all studies, which can influence the outcomes.

Table 1: Performance of this compound in the Iridium-Catalyzed Asymmetric Hydrogenation of Acetophenone

LigandCatalyst SystemSubstrate/Catalyst RatioPressure (atm H₂)Temp. (°C)Time (h)Conversion (%)ee (%)
This compound[Ir(COD)Cl]₂ / this compound1,000,0008RT20>99>99

Table 2: Performance of (R)-BINAP in the Ruthenium-Catalyzed Asymmetric Hydrogenation of Acetophenone

LigandCatalyst SystemSubstrate/Catalyst RatioPressure (atm H₂)Temp. (°C)Time (h)Conversion (%)ee (%)
(R)-BINAPRuCl₂--INVALID-LINK--n2,0008301210080

Table 3: Performance of (R)-SEGPHOS in Asymmetric Ketone Hydrogenation (General)

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility of scientific findings. Below are representative protocols for the asymmetric hydrogenation of acetophenone using catalysts derived from this compound and (R)-BINAP.

Protocol 1: Iridium-Catalyzed Asymmetric Hydrogenation of Acetophenone with this compound

Catalyst Preparation: In a glovebox, [Ir(COD)Cl]₂ (3.4 mg, 0.005 mmol) and this compound (7.0 mg, 0.011 mmol) are dissolved in freshly distilled and degassed CH₂Cl₂ (2 mL). The resulting solution is stirred at room temperature for 30 minutes to form the catalyst precursor.

Hydrogenation Procedure: To a solution of the catalyst precursor in CH₂Cl₂ is added acetophenone (1.20 g, 10 mmol). The solution is then transferred to a stainless-steel autoclave. The autoclave is purged with hydrogen gas three times and then pressurized to 8 atm of H₂. The reaction mixture is stirred at room temperature for 20 hours. After carefully releasing the hydrogen pressure, the solvent is removed under reduced pressure. The conversion and enantiomeric excess of the resulting 1-phenylethanol are determined by chiral gas chromatography.

Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of Acetophenone with (R)-BINAP

Catalyst Preparation: The catalyst RuCl₂--INVALID-LINK--n is prepared according to literature procedures.

Hydrogenation Procedure: In a glovebox, a glass liner for an autoclave is charged with RuCl₂--INVALID-LINK--n (1.9 mg, 0.002 mmol) and acetophenone (0.24 g, 2 mmol). Freshly distilled and degassed 2-propanol (5 mL) and a solution of potassium tert-butoxide in tert-butanol (1 M, 0.04 mL, 0.04 mmol) are added. The autoclave is sealed, purged with hydrogen, and then pressurized to 8 atm of H₂. The reaction is stirred at 30 °C for 12 hours. After releasing the pressure, the reaction mixture is passed through a short pad of silica gel. The filtrate is concentrated, and the conversion and enantiomeric excess of 1-phenylethanol are determined by chiral gas chromatography.

Visualizing the Catalytic Process

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using Graphviz.

Catalytic_Cycle cluster_0 Catalytic Cycle for Iridium-SpiroPAP Ketone Hydrogenation catalyst [Ir(H)(SpiroPAP)]⁺ node1 Catalyst Activation catalyst->node1 [Ir-precatalyst] substrate Ketone (R₂C=O) node2 Substrate Coordination substrate->node2 H2 H₂ node3 Hydrogen Activation H2->node3 product Chiral Alcohol (R₂CHOH) node1->node2 Active Catalyst node2->node3 node4 Hydride Transfer (Migratory Insertion) node3->node4 node5 Product Release node4->node5 node5->catalyst Regeneration node5->product

Caption: Proposed catalytic cycle for the asymmetric hydrogenation of a ketone catalyzed by an Iridium-SpiroPAP complex.

Experimental_Workflow cluster_1 General Experimental Workflow for Asymmetric Hydrogenation start Start prep_catalyst Catalyst Preparation (In-situ or pre-formed) start->prep_catalyst end End setup_reaction Reaction Setup (Substrate, Solvent, Base) prep_catalyst->setup_reaction hydrogenation Hydrogenation (Autoclave, H₂ pressure, Temp, Time) setup_reaction->hydrogenation workup Reaction Work-up (Pressure release, Quenching) hydrogenation->workup purification Product Purification (Chromatography) workup->purification analysis Analysis (Conversion - GC/NMR) (ee - Chiral HPLC/GC) purification->analysis analysis->end

Caption: A generalized workflow for a typical asymmetric hydrogenation experiment.

A Comparative Guide to Analytical Methods for the Quality Control of (R)-DTB-SpiroPAP

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of analytical methodologies for the quality control of (R)-DTB-SpiroPAP, a chiral phosphine ligand crucial in asymmetric catalysis. The document is intended for researchers, scientists, and professionals in drug development, offering objective comparisons of method performance supported by experimental data and detailed protocols.

Overview of Analytical Methods for Quality Control

The quality control of this compound necessitates a multi-faceted analytical approach to ensure its identity, purity, and enantiomeric integrity. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). Each method provides critical information, and their combined use ensures a comprehensive quality assessment.

A general workflow for the quality control of this compound involves initial structural confirmation and purity assessment, followed by the precise determination of enantiomeric excess and a thorough analysis of any potential impurities.

Quality_Control_Workflow cluster_0 Initial Analysis cluster_1 Purity and Enantiomeric Excess cluster_2 Impurity Profiling NMR_Spectroscopy NMR Spectroscopy (¹H, ¹³C, ³¹P) qNMR Quantitative NMR (q¹H, q³¹P) NMR_Spectroscopy->qNMR Purity Assessment HRMS High-Resolution MS LC_MS LC-MS/MS HRMS->LC_MS Impurity Identification Chiral_HPLC Chiral HPLC Final_QC_Report Final_QC_Report Chiral_HPLC->Final_QC_Report qNMR->Final_QC_Report LC_MS->Final_QC_Report Sample Sample Sample->NMR_Spectroscopy Structure Verification Sample->HRMS Molecular Weight Sample->Chiral_HPLC Enantiomeric Excess

Figure 1: Overall Quality Control Workflow for this compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of this compound.[1] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Chiral_HPLC_Principle Racemic_Mixture This compound (S)-DTB-SpiroPAP Chiral_Column Chiral Stationary Phase (CSP) Racemic_Mixture->Chiral_Column Injection Separated_Enantiomers (R)-Enantiomer (S)-Enantiomer Chiral_Column->Separated_Enantiomers Differential Interaction Detector UV Detector Separated_Enantiomers->Detector Chromatogram Chromatogram (Two Peaks) Detector->Chromatogram Signal

Figure 2: Principle of Chiral HPLC Separation.
Comparison of Chiral Stationary Phases

The choice of the chiral stationary phase is critical for achieving good separation. Polysaccharide-based columns are widely used for their broad applicability.[2][3] Below is a comparison of two common CSPs for the analysis of chiral phosphine ligands.

ParameterChiralcel® OD-HChiralpak® AD-H
Chiral Selector Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)
Particle Size 5 µm[4]5 µm[4]
Typical Mobile Phase Hexane/IsopropanolHexane/Ethanol
Selectivity Good for a wide range of racemates.[3]Often provides complementary selectivity to OD-H.[2][5]
Resolution Generally provides good resolution.[3]Can offer higher resolution for specific compounds.[2]
Experimental Protocol: Chiral HPLC

Objective: To determine the enantiomeric excess of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralpak® AD-H (4.6 x 250 mm, 5 µm)

Reagents:

  • Hexane (HPLC grade)

  • Isopropanol (HPLC grade)

  • Ethanol (HPLC grade)

  • This compound sample

  • Racemic DTB-SpiroPAP standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Hexane:Ethanol (90:10 v/v). Degas the mobile phase before use.

  • Standard Preparation: Prepare a solution of racemic DTB-SpiroPAP in the mobile phase at a concentration of 1 mg/mL.

  • Sample Preparation: Prepare a solution of the this compound sample in the mobile phase at a concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to verify system suitability (baseline separation).

    • Inject the this compound sample.

  • Calculation of Enantiomeric Excess (% ee):

    • % ee = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100

Quantitative NMR (qNMR) for Purity and Identity

Quantitative NMR (qNMR) is a powerful primary method for determining the purity of this compound without the need for a reference standard of the analyte itself.[6] Both ¹H and ³¹P NMR can be utilized, with ³¹P NMR being particularly useful for phosphorus-containing compounds due to its wide chemical shift range and the simplicity of the resulting spectra.[7]

Comparison of qNMR vs. Chiral HPLC
FeatureQuantitative NMR (qNMR)Chiral HPLC
Primary Measurement Yes, can be a primary ratio method.[6]No, typically requires a reference standard for quantification.
Analyte Specificity High, based on unique NMR signals.High, based on retention time.
Sample Preparation Simple dissolution with an internal standard.Requires mobile phase preparation and filtration.
Analysis Time Fast (typically 5-15 minutes per sample).[8]Can be longer, depending on the separation.
Enantiomeric Purity Cannot directly determine enantiomeric excess without a chiral auxiliary.The primary method for determining enantiomeric excess.
Structural Information Provides detailed structural information.Provides no structural information.
Destructive No.[8]Yes (sample is consumed).
Experimental Protocol: ³¹P qNMR

Objective: To determine the purity of this compound using an internal standard.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher) with a phosphorus probe.

Reagents:

  • This compound sample

  • Internal Standard (IS): Triphenyl phosphate (TPP), certified purity

  • Deuterated solvent: Chloroform-d (CDCl₃)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the this compound sample into a vial.

    • Accurately weigh approximately 10 mg of the internal standard (TPP) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of CDCl₃.

    • Transfer the solution to an NMR tube.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for complete relaxation and accurate integration.

  • Data Processing:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signal for this compound and the signal for the internal standard (TPP).

  • Purity Calculation:

    • Purity (% w/w) = (I_sample / I_IS) * (N_IS / N_sample) * (MW_sample / MW_IS) * (m_IS / m_sample) * P_IS

    • Where:

      • I = Integral value

      • N = Number of phosphorus atoms per molecule (1 for both)

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

LC-MS for Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique for the identification and quantification of potential impurities in this compound.[9][10] These impurities can arise from the synthesis process or degradation.

Potential Impurities in this compound
ImpurityPotential OriginAnalytical Method
(S)-DTB-SpiroPAP Incomplete enantiomeric resolution or racemization.Chiral HPLC
Oxidized Phosphine Exposure to air during synthesis or storage.³¹P NMR, LC-MS
Unreacted Starting Materials Incomplete reaction.LC-MS
By-products from Synthesis Side reactions.LC-MS
Residual Solvents Incomplete removal after synthesis.Gas Chromatography (GC) or ¹H NMR
Experimental Protocol: LC-MS for Impurity Profiling

Objective: To identify and quantify impurities in the this compound sample.

Instrumentation:

  • UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

Reagents:

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • This compound sample

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Sample Preparation: Prepare a solution of the this compound sample in acetonitrile at a concentration of 0.1 mg/mL.

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Gradient: 5% B to 95% B over 15 minutes.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode

    • Mass Range: m/z 100-1500

    • Acquisition Mode: Full scan for impurity detection, followed by data-dependent MS/MS for structural elucidation.

  • Data Analysis:

    • Process the chromatogram and mass spectra to detect peaks other than the main this compound peak.

    • Use the accurate mass measurement to propose elemental compositions for the impurities.

    • Analyze the MS/MS fragmentation patterns to elucidate the structures of the impurities.

    • Quantify impurities based on their peak area relative to the main component, assuming similar response factors for a preliminary assessment.

Conclusion and Recommendations

For a comprehensive quality control of this compound, a combination of analytical methods is indispensable.

  • Chiral HPLC is the definitive method for determining enantiomeric purity and must be employed.

  • Quantitative ³¹P NMR serves as an excellent orthogonal method for assessing absolute purity and confirming the integrity of the phosphine moiety.

  • LC-MS is crucial for the identification and control of process-related impurities and degradation products.

The implementation of these validated analytical methods ensures the high quality and reliability of this compound for its application in sensitive asymmetric catalytic processes.

References

Assessing the Substrate Generality of (R)-DTB-SpiroPAP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and highly selective chiral catalysts is a cornerstone of modern asymmetric synthesis, particularly in the development of pharmaceuticals and other fine chemicals. Among the privileged chiral ligands, (R)-DTB-SpiroPAP, a member of the spiro pyridine-aminophosphine ligand family, has emerged as a powerful tool for a variety of asymmetric transformations. This guide provides an objective comparison of the performance of this compound with other notable chiral phosphine ligands, supported by experimental data, to assist researchers in selecting the optimal catalyst for their specific applications.

Performance in Asymmetric Hydrogenation of Ketones

The asymmetric hydrogenation of prochiral ketones to chiral alcohols is a fundamental and widely utilized transformation. The performance of iridium complexes of this compound and its derivatives is benchmarked against catalysts derived from other well-established chiral ligands such as BINAP and Josiphos.

Table 1: Comparative Performance in the Asymmetric Hydrogenation of Representative Ketones

SubstrateCatalyst/LigandYield (%)ee (%)TON
AcetophenoneIr-(R)-DTB-SpiroPAP>99>99.9>10,000
Ru-(S)-TolBINAP/(S,S)-DPENQuantitative802,400,000
4-MethoxyacetophenoneIr-(R)-DTB-SpiroPAP>9999.8-
Ru-(S)-BINAP/(S,S)-DPEN-97-
1-TetraloneIr-(R)-DTB-SpiroPAP>9999.5-
Ru-(S)-TolBINAP/(R)-IPHANQuantitative9855,000
PinacoloneIr-(R)-DTB-SpiroPAP9898-
Ru-(S)-TolBINAP/(S,S)-DPEN20142,000

Data compiled from multiple sources. Conditions may vary. TON = Turnover Number.

The data clearly indicates that for a range of aromatic and even sterically hindered aliphatic ketones, catalysts derived from this compound often exhibit superior enantioselectivity compared to established ruthenium-based systems with BINAP-type ligands.[1] The rigid spirocyclic backbone and the bulky di-tert-butylphenyl groups of this compound create a well-defined chiral pocket, leading to excellent facial discrimination of the ketone substrate.

Performance in Asymmetric Hydrogenation of β-Ketoesters

The synthesis of chiral β-hydroxy esters, valuable building blocks in organic synthesis, is another area where SpiroPAP ligands have demonstrated exceptional performance.

Table 2: Asymmetric Hydrogenation of Ethyl Benzoylacetate

Catalyst/LigandYield (%)ee (%)
Ir-(R)-SpiroPAP9898
Ru-(S)-BINAPHigh99
Ir-Ferrocenyl P,N,N-ligandHighup to 95

While both Ir-SpiroPAP and Ru-BINAP systems provide excellent results for β-ketoesters, the iridium-SpiroPAP catalysts often operate under milder conditions and can be highly efficient for a broader range of substituted substrates.[2]

Experimental Protocols

To facilitate the reproduction and application of these findings, a detailed experimental protocol for a representative asymmetric hydrogenation is provided below.

General Procedure for the Asymmetric Hydrogenation of Acetophenone using Ir-(R)-DTB-SpiroPAP

Catalyst Preparation (in situ): In a nitrogen-filled glovebox, [Ir(COD)Cl]₂ (1.0 mg, 0.0015 mmol) and this compound (2.2 mg, 0.0033 mmol) are dissolved in anhydrous, degassed ethanol (1.0 mL) in a test tube. The mixture is stirred at room temperature for 10 minutes to form the active catalyst solution.

Hydrogenation Reaction: To a separate test tube is added acetophenone (36.0 mg, 0.3 mmol) and a solution of KOtBu in ethanol (e.g., 0.1 M solution, to achieve the desired base concentration). The pre-formed catalyst solution is then added to the substrate mixture. The test tube is placed in a stainless-steel autoclave. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired hydrogen pressure (e.g., 10 atm). The reaction is stirred at room temperature for the specified time (e.g., 4 hours).

Work-up and Analysis: After the reaction, the autoclave is carefully depressurized. The reaction mixture is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (e.g., using a mixture of petroleum ether and ethyl acetate as the eluent) to afford the chiral 1-phenylethanol. The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Visualizing the Workflow

The general workflow for assessing the substrate generality of a chiral catalyst like this compound can be visualized as follows:

experimental_workflow cluster_prep Catalyst & Substrate Preparation cluster_reaction Asymmetric Hydrogenation cluster_analysis Analysis & Characterization catalyst Catalyst Precursor ([Ir(COD)Cl]₂) reaction Reaction under H₂ pressure in appropriate solvent catalyst->reaction ligand This compound ligand->reaction substrate Prochiral Substrate (e.g., Ketone) substrate->reaction base Base (e.g., KOtBu) base->reaction workup Work-up & Purification reaction->workup yield Determine Yield workup->yield ee Determine ee% (Chiral HPLC) workup->ee

General workflow for asymmetric hydrogenation.

Signaling Pathway of Catalytic Asymmetric Hydrogenation

The catalytic cycle for the iridium-catalyzed asymmetric hydrogenation of a ketone with a SpiroPAP ligand is a complex process. A simplified representation of the key steps is illustrated below.

catalytic_cycle A Ir(I)-SpiroPAP Precatalyst B [Ir(H)₂(SpiroPAP)]⁺ A->B + H₂ C Outer-Sphere Complex B->C + Ketone D Hydride Transfer (Transition State) C->D Rate-determining step E Ir(I)-SpiroPAP + Chiral Alcohol D->E Product Release E->B + H₂

Simplified catalytic cycle for asymmetric hydrogenation.

Conclusion

This compound and its derivatives have proven to be exceptionally effective ligands for iridium-catalyzed asymmetric hydrogenation reactions, often surpassing the performance of well-established catalysts in terms of enantioselectivity and substrate scope. For researchers and professionals in drug development and fine chemical synthesis, the high efficiency and selectivity of the Ir-SpiroPAP system, particularly for challenging ketone and ketoester substrates, make it a compelling choice. The provided experimental protocol and workflow diagrams offer a practical starting point for the application and further exploration of this powerful catalytic system.

References

The Rise of (R)-DTB-SpiroPAP: A Comparative Guide to a Privileged Chiral Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective chiral catalysts is paramount. In the realm of asymmetric catalysis, (R)-DTB-SpiroPAP has emerged as a "privileged" ligand, demonstrating exceptional performance in a variety of chemical transformations. This guide provides a comprehensive literature review of its applications, offering a direct comparison with other established chiral ligands, supported by experimental data and detailed protocols.

This compound, a chiral spiro pyridine-aminophosphine ligand, has garnered significant attention for its ability to form highly active and enantioselective catalysts, particularly with iridium. Its rigid spirobiindane backbone and bulky di-tert-butylphenyl groups create a well-defined chiral environment, leading to remarkable levels of stereocontrol in catalytic reactions. This guide will delve into the practical applications of this ligand, presenting a clear comparison of its efficacy against other catalysts in the field.

Performance in Asymmetric Hydrogenation: A Quantitative Comparison

The asymmetric hydrogenation of ketones and imines is a cornerstone of synthetic organic chemistry, providing access to chiral alcohols and amines that are vital building blocks for pharmaceuticals and other fine chemicals. It is in this arena that this compound has consistently demonstrated superior performance.

Asymmetric Hydrogenation of Aromatic Ketones

The reduction of prochiral aromatic ketones to their corresponding chiral secondary alcohols is a benchmark reaction for evaluating the effectiveness of chiral catalysts. The iridium complex of this compound has shown outstanding results in this area, often surpassing the enantioselectivity and activity of widely used ligands such as BINAP and Josiphos.

LigandSubstrateCatalyst SystemEnantiomeric Excess (ee%)Turnover Number (TON)
This compound AcetophenoneIr>99>1,000,000[1][2]
(R)-BINAPAryl KetonesRu~95~1,200,000
JosiphosIminesIr~98.5~2,800,000
MandyphosEnamidesRh~99.2~3,100,000
(S,S)-1/(R,R)-DPENAcetophenoneRu90Not Specified[3]
(R)-BINAP/(R,R)-DPENAcetophenoneRu86Not Specified[3]
Asymmetric Hydrogenation of β-Ketoesters

The synthesis of chiral β-hydroxy esters, key intermediates in the production of many pharmaceuticals, is another area where Ir-(R)-SpiroPAP catalysts excel. These catalysts have been shown to be highly efficient for the hydrogenation of challenging β-aryl-β-ketoesters.

LigandSubstrate ClassCatalyst SystemEnantiomeric Excess (ee%)Yield (%)
This compound β-aryl-β-ketoestersIr96 - 99.8[1][2]93 - 98[1]
Ferrocenyl P,N,N-ligandsβ-ketoestersIrup to 95[4]Not Specified

Experimental Protocols: A Closer Look at the Methodology

To facilitate the adoption and replication of these high-performance catalytic systems, detailed experimental protocols are essential. The following is a representative procedure for the asymmetric hydrogenation of acetophenone using an Ir-(R)-DTB-SpiroPAP catalyst, synthesized from the available literature.

Preparation of the Ir-(R)-SpiroPAP Catalyst

The chiral iridium catalyst is typically prepared in situ or as a stable powder. The dihydride catalyst can be formed by reacting [Ir(COD)Cl]₂ with a slight excess of the this compound ligand under a hydrogen atmosphere at room temperature for approximately one hour.[1] The resulting light yellow powder can often be used directly without further purification and is stable in air for several days.[1]

Asymmetric Hydrogenation of Acetophenone

Materials:

  • Ir-(R)-DTB-SpiroPAP catalyst

  • Acetophenone

  • Anhydrous Ethanol (EtOH)

  • Potassium tert-butoxide (KOtBu)

  • Hydrogen gas (H₂)

  • Stainless steel autoclave

Procedure:

  • To a stainless steel autoclave, add the Ir-(R)-DTB-SpiroPAP catalyst (e.g., at a substrate-to-catalyst ratio (S/C) of 1,000,000).[1][2]

  • Add anhydrous ethanol as the solvent.

  • Add acetophenone, the substrate.

  • Add a solution of potassium tert-butoxide in ethanol (e.g., to a final concentration of 0.02 M).[2]

  • Seal the autoclave and purge with hydrogen gas three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10 atm).[2]

  • Stir the reaction mixture at room temperature for the specified time (e.g., 20 minutes to 4 hours), monitoring for the cessation of hydrogen uptake.[2]

  • After the reaction is complete, carefully vent the autoclave.

  • The conversion and enantiomeric excess of the product, (R)-1-phenylethanol, can be determined by chiral gas chromatography (GC).

Visualizing the Process: Workflows and Catalytic Cycles

To provide a clearer understanding of the experimental and mechanistic aspects, the following diagrams illustrate a typical workflow and the proposed catalytic cycle for the asymmetric hydrogenation of a ketone with an Ir-(R)-DTB-SpiroPAP catalyst.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_analysis Analysis cat_prep Mix [Ir(COD)Cl]2 and this compound h2_activation Stir under H2 atmosphere cat_prep->h2_activation catalyst Isolate Ir-(R)-DTB-SpiroPAP catalyst h2_activation->catalyst autoclave Charge autoclave with catalyst, substrate, solvent, and base catalyst->autoclave purge Purge with H2 autoclave->purge pressurize Pressurize with H2 purge->pressurize react Stir at room temperature pressurize->react workup Reaction workup react->workup gc_analysis Analyze by Chiral GC workup->gc_analysis

A typical experimental workflow for asymmetric hydrogenation.

Proposed catalytic cycle for Ir-SpiroPAP hydrogenation.

Conclusion

The data and protocols presented in this guide underscore the exceptional capabilities of this compound as a chiral ligand in asymmetric catalysis, particularly for the hydrogenation of ketones and their derivatives. Its ability to consistently deliver high enantioselectivities and turnover numbers solidifies its position as a valuable tool for synthetic chemists in both academic and industrial settings. The continued exploration of this and other spirocyclic ligands promises to further advance the field of asymmetric synthesis, enabling the efficient and scalable production of enantiomerically pure molecules.

References

Safety Operating Guide

Proper Disposal of (R)-DTB-SpiroPAP: A Step-by-Step Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Researchers and drug development professionals handling (R)-DTB-SpiroPAP must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. As a chiral phosphine ligand, this compound is classified as an organophosphorus compound and requires management as hazardous chemical waste. This guide provides essential, step-by-step procedures for its proper disposal.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, consult the product's Safety Data Sheet (SDS) for specific handling guidelines. In the absence of a specific SDS, general precautions for organophosphorus compounds should be followed. Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (such as neoprene or nitrile), and safety goggles, must be worn at all times. All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.

Procedural Guide for Disposal

The primary and most critical step in the disposal of this compound, whether in pure form or as waste, is to treat it as hazardous waste. Chemical neutralization should not be attempted without validated procedures specific to this compound, as incomplete reactions can produce equally or more hazardous byproducts.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect any unused or expired solid this compound, along with any grossly contaminated items (e.g., weighing boats, filter paper, gloves), in a dedicated, clearly labeled hazardous waste container. The container must be made of a material compatible with organophosphorus compounds.

  • Liquid Waste: Collect all solutions containing this compound, including reaction mixtures and solvent rinses, in a separate, sealed, and properly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Aqueous Solutions: Organophosphates are readily hydrolyzed in aqueous solutions with a high pH.[1] However, do not attempt to neutralize by adjusting the pH without a validated protocol. Collect aqueous waste containing this compound separately.

Step 2: Labeling of Hazardous Waste

Proper labeling is crucial for safety and regulatory compliance. Each waste container must be labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards (e.g., Toxic, Irritant)

  • The approximate concentration and quantity of the waste

  • The date of accumulation

Step 3: Storage of Hazardous Waste

Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA). This area should be secure, well-ventilated, and away from incompatible chemicals. Ensure secondary containment is in place to mitigate any potential leaks or spills.

Step 4: Arranging for Professional Disposal

Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste. Disposal will typically be carried out via high-temperature incineration at a permitted facility. Do not dispose of this chemical down the drain or in regular trash.

Spill and Decontamination Procedures

In the event of a spill, immediate action is necessary to prevent exposure and contamination.

  • Evacuation and Notification: Alert personnel in the immediate area and evacuate if necessary. Inform your laboratory supervisor and EH&S department.

  • Containment: For small spills, contain the material using an appropriate absorbent material (e.g., sand, diatomite, or universal binders).

  • Decontamination:

    • For surfaces, initial cleaning with soap and water is recommended.[1][2]

    • Further decontamination can be achieved using a solution of sodium hypochlorite (bleach) and sodium carbonate (washing soda).[2]

    • All materials used for cleanup, including contaminated clothing and PPE, must be collected and disposed of as hazardous waste.[1] Contaminated leather items should be discarded.[3]

Quantitative Data Summary

Hazard CategoryClassification and Precautionary Information
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.
Skin Irritation Causes skin irritation. Avoid contact and wash thoroughly after handling.
Eye Irritation Causes serious eye irritation. Wear appropriate eye protection.
Respiratory Irritation May cause respiratory irritation. Handle in a well-ventilated area or fume hood.

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 A Generation of this compound Waste (Unused chemical, contaminated materials, solutions) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Streams (Solid vs. Liquid) A->C I Spill Occurs B->I Potential Event D Collect in Designated Hazardous Waste Container C->D E Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) D->E F Store in Secondary Containment in Satellite Accumulation Area (SAA) E->F G Contact EH&S for Pickup F->G H Professional Disposal (e.g., Incineration) G->H J Decontaminate Area & Personnel (Soap & Water, Bleach Solution) I->J K Collect Cleanup Debris as Hazardous Waste J->K K->D

Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.